tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-6-7-14-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKABFNMJPBYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734654 | |
| Record name | tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-16-5 | |
| Record name | tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a valuable heterocyclic building block for drug discovery and development. The piperidine and pyrazole scaffolds are prevalent in a multitude of clinically significant molecules, and their combination offers a rich chemical space for the design of novel therapeutics.[1][2][3][4] This document delves into the causal chemistry behind preferred synthetic routes, offering detailed, step-by-step protocols, mechanistic insights, and practical, field-proven advice. We will explore two primary retrosynthetic approaches: the construction of the pyrazole ring onto a pre-existing piperidine framework and the formation of the piperidine ring from a pyrazole-containing precursor. The guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and scalable synthesis of this important intermediate.
Introduction: The Strategic Value of the Pyrazolyl-Piperidine Scaffold
The fusion of piperidine and pyrazole moieties into a single molecular entity creates a scaffold of significant interest in medicinal chemistry. The 3-substituted piperidine motif is a cornerstone of numerous pharmaceuticals, including treatments for neurological disorders and cancer, where it often serves to orient key pharmacophoric elements and improve physicochemical properties.[2][5][6] Similarly, the pyrazole ring is a bioisostere for other aromatic systems and is featured in a wide array of FDA-approved drugs, noted for its diverse biological activities as an anti-inflammatory, anti-cancer, and antimicrobial agent.[1][3][4]
The target molecule, tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, serves as a versatile intermediate. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle for subsequent N-functionalization of the piperidine ring under mild acidic conditions.[7][8] The secondary amine on the pyrazole ring offers a site for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, related pyrazolyl-piperidine structures have been identified as potent CCR5 antagonists for anti-HIV-1 therapy, highlighting the therapeutic potential of this scaffold.[9]
Retrosynthetic Analysis and Key Strategic Considerations
The synthesis of a bifunctional molecule like tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate requires careful strategic planning. The primary challenge lies in the regioselective construction of the C-C bond linking the two heterocyclic systems and the formation of the pyrazole ring. Two logical retrosynthetic disconnections are presented below.
Mechanistic Rationale
-
Step 1 & 2: β-Ketoester Formation: Direct conversion of N-Boc-piperidine-3-carboxylic acid to the required β-ketoester is challenging. A highly effective method involves activating the carboxylic acid with a carbodiimide (EDC) and reacting it with Meldrum's acid. [10]This adduct is a potent acylating agent that readily undergoes clean methanolysis to yield the desired β-ketoester intermediate. This two-step process avoids harsh conditions and the self-condensation issues associated with other methods.
-
Step 3: Enaminone Formation: The β-ketoester is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves a dual purpose: it acts as a one-carbon source and an activating agent. The reaction proceeds via condensation to form a highly reactive β-enamino diketone. [10][11]This intermediate is more electrophilic than the parent ketoester, priming it for efficient cyclization.
-
Step 4: Knorr Pyrazole Synthesis: The final step is the classic cyclocondensation with hydrazine. [12]The hydrazine nitrogen atoms act as nucleophiles, attacking the carbonyl carbons of the enaminone intermediate. A subsequent dehydration cascade results in the formation of the aromatic and thermodynamically stable pyrazole ring. Using ethanol as a solvent at room temperature or gentle reflux is typically sufficient to drive the reaction to completion. [10][13]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established literature for analogous structures. [10][11]Researchers should perform their own optimization.
Part A: Synthesis of tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (β-Ketoester Intermediate)
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| N-Boc-piperidine-3-carboxylic acid | 229.28 | 5.00 g | 21.8 | Starting Material |
| Meldrum's acid | 144.12 | 3.46 g | 24.0 | Acylating Agent |
| DMAP | 122.17 | 5.33 g | 43.6 | Catalyst/Base |
| EDC·HCl | 191.70 | 4.60 g | 24.0 | Coupling Agent |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Solvent |
| Methanol (MeOH) | 32.04 | 50 mL | - | Reagent/Solvent |
| 1 M KHSO₄ | - | 40 mL | - | Aqueous Wash |
Procedure:
-
To a solution of N-Boc-piperidine-3-carboxylic acid (21.8 mmol) in DCM (30 mL) cooled to 0 °C in an ice bath, add Meldrum's acid (24.0 mmol) followed by 4-dimethylaminopyridine (DMAP, 43.6 mmol).
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 24.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.
-
Dilute the reaction with additional DCM (20 mL). Wash the organic layer sequentially with 1 M KHSO₄ (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid adduct.
-
Dissolve the crude adduct in methanol (50 mL) and heat to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the solvent in vacuo. The resulting crude oil, the β-ketoester, is often used in the next step without further purification after drying under high vacuum.
Part B:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Crude β-Ketoester from Part A | ~285.36 | ~6.2 g | ~21.8 | Starting Material |
| DMF-DMA | 119.16 | 3.12 g (3.26 mL) | 26.2 | Reagent |
| Toluene | 92.14 | 50 mL | - | Solvent |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.36 g (1.32 mL) | ~27.2 | Reagent |
| Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent |
Procedure:
-
Dissolve the crude β-ketoester from Part A (~21.8 mmol) in toluene (50 mL). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 26.2 mmol) and heat the mixture to 90 °C for 5 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove toluene and excess DMF-DMA. The resulting crude enaminone is a dark oil and should be carried forward directly.
-
Dissolve the crude enaminone in absolute ethanol (50 mL). Add hydrazine hydrate (~27.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, remove the ethanol under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate as a solid or viscous oil.
Characterization and Analytical Data
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N₃O₂ | - |
| Molecular Weight | 251.32 g/mol | [14] |
| Exact Mass | 251.16337692 Da | [14] |
| Appearance | White to off-white solid or oil | - |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | ||
| δ 7.5 (d, 1H) | Pyrazole C4-H | |
| δ 6.2 (d, 1H) | Pyrazole C5-H | |
| δ 4.0-4.2 (m, 2H) | Piperidine C2/C6-H (axial) | |
| δ 2.8-3.0 (m, 3H) | Piperidine C2/C6-H (equatorial) + C3-H | |
| δ 1.5-2.0 (m, 4H) | Piperidine C4/C5-H | |
| δ 1.45 (s, 9H) | Boc (CH₃)₃ | |
| Predicted Mass Spec (ESI+) | m/z 252.17 [M+H]⁺, 274.15 [M+Na]⁺ | [15] |
Troubleshooting and Field-Proven Insights
-
Regioisomer Formation: The reaction of an unsymmetrical 1,3-dicarbonyl equivalent with hydrazine can potentially yield two regioisomers of the pyrazole. However, with the β-enamino diketone intermediate used here, the reaction is generally highly regioselective for the desired 3-substituted pyrazole. If isomer formation is detected, purification by chromatography is essential.
-
Incomplete Reactions: If the cyclization (Part B, Step 4) stalls, gentle heating (e.g., 50-60 °C) can be applied to drive the reaction to completion. Ensure anhydrous conditions are maintained where necessary, particularly in the formation of the activated intermediates.
-
Purification Challenges: The final product contains both a basic piperidine nitrogen (though protected) and a pyrazole ring, which can lead to tailing on silica gel chromatography. Using a small amount of triethylamine (~0.5%) in the eluent can help mitigate this issue and improve peak shape.
Conclusion
The synthesis of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is most reliably achieved through a multi-step sequence that builds the pyrazole ring onto a functionalized N-Boc-piperidine core. The outlined strategy, proceeding through a β-ketoester and a reactive enaminone intermediate, represents a robust and scalable method for accessing this valuable building block. By understanding the mechanistic principles behind each transformation, chemists can effectively troubleshoot and optimize the synthesis to support demanding drug discovery and development timelines.
References
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Rasayan Journal of Chemistry. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. Available at: [Link]
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Alchemy: Jurnal Penelitian Kimia. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. Iraqi Journal of Science. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. PubChem. Available at: [Link]
-
Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. ResearchGate. Available at: [Link]
-
Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). PubChemLite. Available at: [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. Available at: [Link]
-
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. Available at: [Link]
-
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Pharmaffiliates. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Piperidine-Promoted Three-Component Condensation: Synthesis of Chromene Heterocycles and Pyrazolotriazoles. ResearchGate. Available at: [Link]
-
Recent advances in the therapeutic applications of pyrazolines. ResearchGate. Available at: [Link]
-
Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. Tetrahedron. Available at: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]
-
Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. ResearchGate. Available at: [Link]
-
Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. CSH Protocols. Available at: [Link]
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 9. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PubChemLite - Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic building block of significant interest in the field of drug discovery. It synergistically combines two "privileged" structural motifs: the piperidine ring and the pyrazole nucleus. The piperidine scaffold is a ubiquitous feature in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The pyrazole ring is an aromatic five-membered heterocycle that is a cornerstone of numerous FDA-approved drugs, valued for its diverse biological activities and its capacity to act as a versatile pharmacophore capable of engaging in various receptor interactions.[2][3]
This guide provides a comprehensive overview of the core chemical properties of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. We will delve into its physicochemical characteristics, reactivity profile, and synthetic considerations. The insights presented herein are intended to empower researchers to effectively utilize this versatile intermediate in the design and synthesis of novel therapeutic agents.
Section 1: Molecular Identity and Physicochemical Properties
Understanding the fundamental physicochemical properties of a synthetic building block is paramount for its effective application, influencing everything from reaction setup to the pharmacokinetic profile of its derivatives. While specific experimental data for the 3-yl isomer is sparse, a robust profile can be constructed from computed data and comparison with the closely related 4-yl isomer.
The molecular formula for this compound is C₁₃H₂₁N₃O₂ and its monoisotopic mass is 251.16338 Da.[4] Key computed physicochemical parameters, based on the analogous 4-yl isomer, are summarized below.[5]
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 251.32 g/mol [5] | Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| XLogP3 | 1.7[5] | Indicates a favorable balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 (from pyrazole N-H)[5] | Allows for key interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (2x pyrazole N, 2x carbonyl O)[5] | Provides multiple sites for engaging with receptor active sites. |
| Polar Surface Area | 58.2 Ų[5] | Suggests good potential for cell membrane permeability and oral absorption. |
Note: The data presented is for the constitutional isomer tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 278798-07-5) and serves as a reliable estimate for the 3-yl isomer due to their structural similarity.[5][6]
Section 2: Synthesis and Characterization
The synthesis of pyrazole-piperidine scaffolds typically relies on well-established cyclocondensation reactions. A common and effective strategy is the reaction of a piperidine-derived 1,3-dicarbonyl equivalent with a hydrazine source.[7] This approach offers a high degree of flexibility, allowing for the introduction of various substituents on either ring system.
A generalized workflow for the synthesis is presented below. The critical choice in this pathway is the selection of the hydrazine. Using unsubstituted hydrazine hydrate (NH₂NH₂) will yield the desired N-H pyrazole, while substituted hydrazines (e.g., methylhydrazine) can be used to install groups at the N1 position of the pyrazole ring.[8]
Characterization: Post-synthesis, structural confirmation is typically achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons, and the aromatic protons of the pyrazole ring. ¹³C NMR will confirm the presence of all 13 carbon atoms.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the [M+H]⁺ ion at m/z 252.17, confirming the molecular weight.[4]
Section 3: Chemical Reactivity and Stability
The chemical behavior of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is dictated by the interplay of its three constituent functional groups: the pyrazole ring, the piperidine ring, and the tert-butoxycarbonyl (Boc) protecting group.
The Pyrazole Ring: Aromaticity and Tautomerism
The pyrazole ring is an aromatic heterocycle, which imparts significant stability.[9] A key feature of N-unsubstituted pyrazoles is prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. For a 3-substituted pyrazole, this results in an equilibrium between the 3-substituted and 5-substituted tautomers. In solution, this interconversion is often rapid on the NMR timescale.[9]
Reactivity:
-
N-Functionalization: The pyridine-like nitrogen (N2) is the more basic and typically the site of electrophilic attack (e.g., alkylation, acylation) under neutral or basic conditions.[9]
-
C-Functionalization: The aromatic nature of the ring makes it susceptible to electrophilic substitution, which preferentially occurs at the C4 position. Reactions such as iodination can be achieved selectively at this position.[10]
The Boc-Protected Piperidine: Stability and Deprotection
The tert-butoxycarbonyl (Boc) group is a crucial feature, serving as a robust protecting group for the piperidine nitrogen. Its primary function is to mask the nucleophilicity and basicity of the secondary amine, allowing for selective reactions on the pyrazole moiety.
Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive conditions.[11]
Reactivity (Deprotection): The key reaction involving the Boc group is its removal (deprotection) under acidic conditions. This is a cornerstone transformation in multi-step synthesis, unmasking the piperidine nitrogen for subsequent functionalization (e.g., alkylation, amidation, or coupling reactions). The most common reagents are strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in solvents like 1,4-dioxane or methanol.[12][13]
The acid-catalyzed deprotection follows a well-established mechanism initiated by protonation of the carbonyl oxygen.[11][14]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2) [pubchemlite.lcsb.uni.lu]
- 5. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 278798-07-5|tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Introduction
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structural framework, combining a piperidine ring with a pyrazole moiety, makes it a versatile scaffold for the development of novel therapeutic agents. The piperidine ring is a common feature in many biologically active compounds, while the pyrazole nucleus is known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations, making this molecule a valuable building block in the synthesis of more complex drug candidates.[2]
Accurate and unambiguous structure elucidation is the cornerstone of chemical research and development, ensuring the identity and purity of a synthesized compound.[3][4] This guide provides a comprehensive, in-depth overview of the analytical techniques and methodologies employed to definitively confirm the structure of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the rationale behind experimental choices and the interpretation of the resulting data.
I. The Foundational Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.
A. ¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR spectroscopy provides a quantitative and qualitative picture of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Boc group (-C(CH₃)₃) | ~1.45 | singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic singlet. |
| Piperidine ring protons | 1.50 - 4.20 | multiplets | 9H | The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. Protons closer to the nitrogen and the pyrazole ring will be deshielded and appear at a lower field. |
| Pyrazole ring protons | ~6.10 and ~7.40 | doublets | 2H | The two protons on the pyrazole ring will appear as doublets due to coupling with each other. The proton adjacent to both nitrogens will be more deshielded. |
| Pyrazole N-H | ~12.5 | broad singlet | 1H | The N-H proton of the pyrazole ring is acidic and often appears as a broad singlet at a very downfield chemical shift. Its position can be concentration and solvent dependent. |
B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments.
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |
| Boc group (-C (CH₃)₃) | ~28.5 | The quaternary carbon of the tert-butyl group. |
| Boc group (-C(C H₃)₃) | ~80.0 | The methyl carbons of the tert-butyl group. |
| Piperidine ring carbons | 25.0 - 50.0 | The chemical shifts of the piperidine carbons will vary depending on their position relative to the nitrogen and the pyrazole substituent. |
| Pyrazole ring carbons | ~105 - ~140 | The carbons of the pyrazole ring will appear in the aromatic region. |
| Carbonyl carbon (C=O) | ~155.0 | The carbonyl carbon of the Boc protecting group is significantly deshielded. |
C. Two-Dimensional (2D) NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR techniques are crucial for unambiguously assigning the complex proton and carbon signals of the piperidine ring and confirming the connectivity between the two ring systems.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is instrumental in tracing the connectivity of the protons within the piperidine and pyrazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the point of attachment of the pyrazole ring to the piperidine ring and for assigning quaternary carbons.
Protocol: NMR Sample Preparation
A well-prepared NMR sample is critical for obtaining high-quality spectra.[6][7][8][9][10]
-
Sample Purity: Ensure the sample is of high purity to avoid interfering signals.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient.[7] For ¹³C NMR, a higher concentration may be required.
-
Filtration: Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.
-
Tube and Volume: Use a clean, high-quality 5 mm NMR tube and ensure the sample volume is appropriate for the spectrometer (typically around 0.55 mL for Bruker instruments).[7]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).
II. Determining the Molecular Mass: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is a fundamental tool for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.[3][11]
A. Ionization Technique: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.[12][13][14] ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the direct determination of the molecular weight.[11][15]
B. Expected Mass Spectrum
The molecular formula of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is C₁₃H₂₁N₃O₂. The calculated monoisotopic mass is 251.1634 g/mol .
-
Molecular Ion Peak: In positive ion mode ESI-MS, the base peak or a prominent peak would be expected at an m/z of 252.1707, corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for this molecule could include the loss of the tert-butyl group (C₄H₉, 57.07 g/mol ) or the entire Boc group (C₅H₉O₂, 101.06 g/mol ).
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile. The concentration should be in the low µg/mL to ng/mL range.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[13][14]
-
Desolvation: A heated gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[11]
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
III. Identifying Functional Groups: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 | N-H stretch | Pyrazole N-H |
| ~3000-2850 | C-H stretch | Aliphatic C-H (piperidine, Boc) |
| ~1690 | C=O stretch | Carbonyl of the Boc group |
| ~1670 | C=N stretch | Pyrazole C=N |
| ~1450 | C-H bend | Aliphatic C-H |
| ~1160 | C-O stretch | Ester C-O of the Boc group |
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
IV. Synthesis and Confirmation: A Unified Approach
The definitive structure elucidation of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate relies on the synergistic interpretation of data from all three analytical techniques. The synthesis of related compounds can also provide valuable comparative data to support structural assignments.[16][17]
Logical Workflow for Structure Elucidation:
Caption: Workflow for the structure elucidation of a novel compound.
Data Integration:
-
MS confirms the molecular weight, providing the molecular formula.
-
IR identifies the key functional groups (N-H, C=O, C-H).
-
¹³C NMR confirms the number of carbon atoms and their general chemical environments.
-
¹H NMR provides the proton count and their local environments.
-
2D NMR establishes the connectivity between atoms, allowing for the complete and unambiguous assignment of the structure.
By combining the information from these techniques, a self-validating system is created, leading to a high degree of confidence in the elucidated structure of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.
V. Conclusion
The structure elucidation of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a systematic process that relies on the application of modern spectroscopic techniques. A thorough analysis of the data from NMR, MS, and IR spectroscopy provides a complete and unambiguous picture of the molecule's constitution. This rigorous characterization is a critical and indispensable step in the journey of this promising scaffold from a synthetic target to a potential therapeutic agent.
References
-
Clinical Biochemistry Review. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]
-
Wikipedia. (2024). Electrospray ionization. [Link]
-
Clinical Biochemistry Review. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Semantic Scholar. [Link]
-
LCGC International. (2022). Electrospray Ionization for Mass Spectrometry. [Link]
-
Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]
-
Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]
-
Western University. (2013). NMR Sample Preparation. [Link]
-
Rochester Institute of Technology. (n.d.). Sample Preparation. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Supplementary Information. (n.d.). [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). [Link]
-
Bio-protocol. (n.d.). tert-Butyl (3R)-3-[1-phenyl-4-(phenylcarbamoyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (10b). [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (n.d.). [Link]
-
Acta Crystallographica Section E. (2010). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. NIH. [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]
-
PubChem. (n.d.). tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. [Link]
-
JAM 2026 Chemistry (CY). (n.d.). [Link]
-
MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Link]
-
University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]
-
ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. [Link]
-
Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-yl)-Garc%C3%ADa-Ortega/33c7f955d5069f0612443c683b7086059c118685]([Link]
-
Chegg.com. (2014). Solved Mass spectral analysis of 1-(tert-butyl)piperidine. [Link]
-
MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. depts.washington.edu [depts.washington.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the assembly of novel molecular architectures with favorable pharmacological profiles is paramount. Heterocyclic scaffolds form the backbone of a vast number of approved therapeutics. Among these, the piperidine ring is one of the most prevalent structural motifs, prized for its ability to confer aqueous solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] When combined with the pyrazole moiety—a five-membered aromatic heterocycle known for its versatile hydrogen bonding capabilities and metabolic resistance—the resulting piperidinyl-pyrazole scaffold represents a powerful building block for library synthesis and lead optimization.
This technical guide provides an in-depth examination of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate , a key intermediate for accessing a range of more complex and biologically active molecules. We will explore its synthesis from readily available starting materials, detail its physicochemical properties, and discuss its strategic application in the field of drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Physicochemical and Structural Properties
The fundamental properties of a molecular building block dictate its handling, reactivity, and utility in synthetic campaigns. While a unique CAS Registry Number for this specific 3-substituted isomer is not consistently cited across major chemical databases, its molecular formula and computed properties are well-defined. The closely related 4-substituted isomer is registered under CAS RN 278798-07-5.[2][3] For the title compound, the following data provides a key reference for its characterization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N₃O₂ | PubChemLite |
| Molecular Weight | 251.33 g/mol | PubChemLite |
| Monoisotopic Mass | 251.16338 Da | PubChemLite |
| IUPAC Name | tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | PubChemLite |
| InChIKey | RNKABFNMJPBYKN-UHFFFAOYSA-N | PubChemLite |
| XlogP (Predicted) | 1.7 | PubChemLite |
| Hydrogen Bond Donors | 1 | PubChemLite |
| Hydrogen Bond Acceptors | 4 | PubChemLite |
Note on Tautomerism: The pyrazole ring can exist in two tautomeric forms (3-substituted and 5-substituted). The IUPAC name provided by PubChemLite reflects the 5-substituted tautomer, which is often in equilibrium. For the purpose of this guide, we refer to the compound by its commonly requested name, acknowledging that this tautomerism is an inherent chemical feature.
Synthesis and Mechanistic Considerations
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most robust and widely adopted method for synthesizing 3(5)-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. This classical transformation provides a reliable and scalable route to the target molecule.
Proposed Synthetic Workflow
The synthesis begins with commercially available N-Boc-piperidine-3-carboxylic acid (a derivative of nipecotic acid). The workflow is designed in three primary stages:
-
Activation and Claisen Condensation: The carboxylic acid is first activated and then subjected to a Claisen condensation with a suitable acetone enolate equivalent to generate the key β-diketone intermediate.
-
Knorr Pyrazole Synthesis: The resulting 1,3-dicarbonyl intermediate is then treated with hydrazine hydrate, which undergoes a cyclocondensation reaction to form the pyrazole ring.
-
Purification: The final product is isolated and purified using standard chromatographic techniques.
Detailed Experimental Protocol
Stage 1: Synthesis of tert-Butyl 3-(2,4-dioxopentan-3-yl)piperidine-1-carboxylate (β-Diketone Intermediate)
-
Preparation of Lithium Enolate: To a solution of diisopropylamine (1.1 eq) in anhydrous THF cooled to -78 °C under an inert nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Allow the solution to warm to 0 °C for 20 minutes to form lithium diisopropylamide (LDA). Cool the solution back to -78 °C and add acetone (1.0 eq) dropwise to form the lithium enolate.
-
Acid Activation: In a separate flask, dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF. Add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir for 1-2 hours until CO₂ evolution ceases, indicating the formation of the acyl imidazolide.
-
Claisen Condensation: Add the solution of the acyl imidazolide dropwise to the pre-formed lithium enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm slowly to room temperature overnight.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is the β-diketone intermediate, which may be used directly or purified by column chromatography.
Stage 2 & 3: Synthesis and Purification of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
Cyclization: Dissolve the crude β-diketone intermediate from the previous step in ethanol. Add glacial acetic acid (catalytic amount) followed by hydrazine hydrate (1.2 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and ethyl acetate.
-
Work-up: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a solid or viscous oil.
Causality and Experimental Rationale
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is employed to protect the piperidine nitrogen. Its steric bulk prevents N-acylation, and it is stable to the basic conditions of the Claisen condensation and the acidic/nucleophilic conditions of the pyrazole formation. It can be readily removed later under acidic conditions if required.
-
LDA as Base: LDA is a strong, non-nucleophilic base, which is critical for the quantitative deprotonation of acetone to form the enolate without competing side reactions like aldol condensation.
-
Hydrazine Hydrate: This is the classical reagent for the Knorr synthesis, providing the N-N unit required to form the pyrazole ring. Using unsubstituted hydrazine ensures the formation of the N-H pyrazole, which can serve as both a hydrogen bond donor and acceptor.
Applications in Drug Discovery and Development
The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure contains three key features that medicinal chemists can exploit:
-
The Boc-Protected Piperidine Nitrogen: Allows for deprotection and subsequent functionalization to introduce new vectors, modulate basicity, and explore structure-activity relationships (SAR).
-
The Pyrazole N-H: This nitrogen can be alkylated or arylated, enabling the exploration of substituents that can occupy specific pockets in a biological target. This is a common strategy used in the development of kinase inhibitors.
-
The Piperidine Ring: Provides a non-aromatic, conformationally flexible scaffold that can improve physicochemical properties such as solubility and reduce molecular planarity, which is often beneficial for oral bioavailability.
This building block is particularly relevant for the synthesis of inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where heterocyclic scaffolds are known to interact effectively.
Conclusion
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a strategically important molecular building block that merges the favorable properties of the piperidine and pyrazole heterocycles. The synthetic route, centered around the classical Knorr pyrazole synthesis, is reliable and amenable to scale-up. The true value of this compound lies in its potential for diversification, offering multiple reaction handles for chemists to systematically build and refine molecules in the pursuit of novel therapeutics. Its application facilitates the exploration of chemical space relevant to a wide array of important drug targets, making it an indispensable tool for research and development professionals in the pharmaceutical industry.
References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]
-
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
tert-Butyl (3R)-3-[1-phenyl-4-(phenylcarbamoyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (10b). Bio-protocol. Available at: [Link]
-
tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960. PubChem. Available at: [Link]
-
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. CAS Common Chemistry. Available at: [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). PubChemLite. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Sources
Molecular weight of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides an exemplary synthetic protocol, and explores its applications as a key intermediate in the development of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel pharmacologically active molecules.
Introduction: A Scaffold of Pharmaceutical Importance
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties.[1] When coupled with the pyrazole moiety—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—it forms a versatile building block, the pyrazolyl-piperidine core. This combination offers a three-dimensional structure with multiple points for diversification and interaction with biological targets.
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, in particular, serves as a crucial intermediate, protected at the piperidine nitrogen by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other positions of the molecule before its facile removal under acidic conditions. The strategic placement of the pyrazole at the 3-position of the piperidine ring offers a distinct vector for molecular elaboration compared to its 4-substituted isomer.
Physicochemical Properties
A precise understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N₃O₂ | PubChem CID 63787659[2] |
| Molecular Weight | 251.32 g/mol | PubChem CID 68817960[3] |
| Monoisotopic Mass | 251.16338 Da | PubChem CID 63787659[2] |
| IUPAC Name | tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |
| CAS Number | 278798-07-5 | PubChem CID 68817960[3] |
| Predicted XlogP | 1.7 | PubChem CID 63787659[2] |
Synthesis and Characterization: A Methodological Approach
The synthesis of pyrazolyl-piperidine derivatives can be achieved through various synthetic routes. A common and effective strategy involves the reaction of a piperidine precursor bearing a suitable functional group with a hydrazine derivative to construct the pyrazole ring. The following protocol is a representative method adapted from established literature for the synthesis of related pyrazole-containing heterocycles.[4][5]
Exemplary Synthetic Protocol
This protocol outlines the synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate from a suitable piperidine precursor.
Step 1: Synthesis of (E)-tert-butyl 3-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
-
To a solution of tert-butyl 3-acetylpiperidine-1-carboxylate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).
-
Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude enaminone can be used in the next step without further purification.
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the crude (E)-tert-butyl 3-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate in a protic solvent such as ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.
Step 3: Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.
Caption: Synthetic workflow for tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.
Applications in Drug Discovery
The true value of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrazolyl-piperidine scaffold is a key component in a number of biologically active compounds.
A notable example of a drug containing a related scaffold is Crizotinib , an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer. While Crizotinib itself contains a 4-substituted piperidine, the synthetic strategies and the importance of the pyrazolyl-piperidine core are highly relevant.[6][7] Intermediates like tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate are crucial for its synthesis.[6][7][8][9][10]
The 3-substituted isomer, the subject of this guide, offers a different spatial arrangement of the pyrazole ring relative to the piperidine, which can be exploited by medicinal chemists to target different biological macromolecules or to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. This scaffold can be a starting point for the development of inhibitors for various enzyme classes, such as kinases, or ligands for G-protein coupled receptors (GPCRs).[11]
General Drug Discovery Workflow
The following diagram illustrates a typical workflow where this building block would be utilized.
Caption: Role of the building block in a drug discovery pipeline.
Safety and Handling
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure, coupled with the strategic placement of a protected nitrogen and a reactive pyrazole moiety, makes it an ideal starting material for the synthesis of diverse compound libraries aimed at various biological targets. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to empower researchers in their pursuit of novel therapeutics.
References
-
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
-
tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. PubChem. [Link]
-
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. PubChem. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
-
Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). PubChemLite. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]
-
tert-Butyl 4-(5-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate. Chem-Space. [Link]
-
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. CAS Common Chemistry. [Link]
-
tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate. MySkinRecipes. [Link]
-
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Pharmaffiliates. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. National Institutes of Health (NIH). [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. PubChemLite - Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2) [pubchemlite.lcsb.uni.lu]
- 3. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 8. 877399-74-1|tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | C19H32BN3O4 | CID 45480279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Tert-butyl 1h-pyrazole-1-carboxylate | Sigma-Aldrich [sigmaaldrich.cn]
A Technical Guide to the Starting Materials for the Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Introduction
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a valuable heterocyclic building block in modern medicinal chemistry. Its structure combines a piperidine ring, a common scaffold in many bioactive molecules, with a pyrazole moiety, a five-membered aromatic heterocycle known for its diverse pharmacological activities. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, making this compound a versatile intermediate in the synthesis of complex drug candidates.
This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes to this target molecule, with a specific focus on the selection of starting materials and the underlying chemical logic. The content is tailored for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of its synthesis.
Primary Synthetic Strategy: Pyrazole Annulation on a Piperidine Scaffold
The most robust and widely adopted strategy for synthesizing tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves the construction of the pyrazole ring onto a pre-existing, Boc-protected piperidine framework. This approach is favored due to the commercial availability of suitable piperidine precursors and the high efficiency of classical pyrazole-forming reactions. The core of this strategy is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent positioned at the 3-position of the piperidine ring.
Conceptual Workflow
The synthesis begins with a commercially available and stable starting material, N-Boc-piperidine-3-carboxylic acid. This acid is first activated and converted into a β-enamino diketone intermediate. This key intermediate possesses the necessary electrophilic centers for the subsequent reaction with hydrazine, which undergoes a cyclization and dehydration sequence to form the aromatic pyrazole ring.
Caption: Overall Synthetic Workflow.
Part 1: Synthesis of the Key β-Enamino Diketone Intermediate
The critical first phase of the synthesis is the conversion of a simple carboxylic acid into a versatile 1,3-dicarbonyl synthon. This transformation establishes the carbon backbone required for pyrazole formation.
Rationale for Starting Material Selection:
-
(R/S)- or rac-N-Boc-piperidine-3-carboxylic acid : This is the foundational starting material. Its selection is strategic for several reasons:
-
Commercial Availability: It is readily available from major chemical suppliers in both racemic and enantiomerically pure forms, allowing for stereocontrolled synthesis if required.
-
Inherent Functionality: The carboxylic acid group is a versatile handle for elaboration into the required dicarbonyl moiety.
-
Boc Protection: The tert-butoxycarbonyl group is an ideal protecting group for the piperidine nitrogen. It is stable to the reaction conditions used for dicarbonyl formation and cyclization but can be readily removed under acidic conditions (e.g., TFA) in subsequent synthetic steps without affecting the pyrazole ring.
-
Experimental Protocol:
The protocol for generating the β-enamino diketone is adapted from established literature procedures.[1][2][3]
-
Activation of the Carboxylic Acid: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) at 0 °C, Meldrum's acid (1.1 eq) and 4-(Dimethylamino)pyridine (DMAP) (2.0 eq) are added.
-
Coupling Reaction: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 16-18 hours.
-
Work-up: The reaction mixture is diluted with DCM and washed sequentially with 1 M KHSO₄ and brine. The organic layer is dried and concentrated to yield the crude acyl Meldrum's acid intermediate.
-
Formation of the Enaminone: The crude intermediate is then treated with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form the stable and isolable β-enamino diketone, tert-butyl 3-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate.[4]
| Starting Material/Reagent | Molar Eq. | Purpose |
| N-Boc-piperidine-3-carboxylic acid | 1.0 | Core piperidine scaffold and source of the C3-acyl group |
| Meldrum's Acid | 1.1 | Forms a highly reactive acyl intermediate for C-C bond formation |
| EDC·HCl | 1.1 | Carbodiimide coupling agent to activate the carboxylic acid |
| DMAP | 2.0 | Acylation catalyst |
| N,N-Dimethylformamide dimethyl acetal | - | Reacts with the β-keto ester equivalent to form the enaminone moiety |
Part 2: Cyclocondensation to Form the Pyrazole Ring
This step is the definitive ring-forming reaction where the pyrazole heterocycle is constructed.
Rationale for Starting Material Selection:
-
β-Enamino Diketone : This intermediate, synthesized in Part 1, is the ideal substrate. The enamine functionality directs the regioselectivity of the cyclization with the unsymmetrical hydrazine molecule.
-
Hydrazine Hydrate (H₂NNH₂·H₂O) : This is the simplest source of the N-N unit required for the pyrazole ring. Its use results in the formation of the parent, unsubstituted (1H) pyrazole, which is the desired target. For the synthesis of N-substituted pyrazoles, substituted hydrazines like methylhydrazine or phenylhydrazine can be used.[1][4]
Experimental Protocol:
The cyclization is typically a straightforward, one-step process.[1][3]
-
Reaction Setup: The β-enamino diketone intermediate (1.0 eq) is dissolved in a protic solvent such as ethanol (EtOH).
-
Addition of Hydrazine: Hydrazine hydrate (1.0-1.2 eq) is added to the solution.
-
Cyclization: The reaction mixture is stirred, often at room temperature or with gentle heating (reflux), for several hours until analysis (e.g., by LC-MS) indicates complete consumption of the starting material.
-
Isolation: The solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to yield the final product, tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate .
| Starting Material/Reagent | Molar Eq. | Purpose |
| β-Enamino Diketone | 1.0 | Provides the C-C-C backbone for the pyrazole |
| Hydrazine Hydrate | 1.0-1.2 | Source of the N-N unit for the heterocycle |
| Ethanol (EtOH) | Solvent | Common protic solvent for this transformation |
Alternative Synthetic Pathways: A Brief Overview
While pyrazole construction on the piperidine ring is the dominant strategy, other modern synthetic methods could theoretically be employed, such as cross-coupling reactions. These routes are generally less common for this specific target due to the efficiency of the classical approach but represent valid alternative disconnections.
Conceptual Pathway: Suzuki or Stille Cross-Coupling
This approach would involve coupling a pre-functionalized piperidine with a pre-functionalized pyrazole.
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate has emerged as a pivotal building block in medicinal chemistry. Its unique architecture, combining a versatile piperidine scaffold with a pharmacologically significant pyrazole moiety, makes it an invaluable intermediate in the synthesis of complex therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides a strategic handle for controlled, sequential modifications, enabling its incorporation into a multitude of drug candidates, particularly kinase inhibitors. This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The piperidine ring is one such scaffold, prized for its conformational flexibility and its presence in numerous FDA-approved drugs.[1][2] When coupled with a pyrazole ring—a five-membered heterocycle known for its broad spectrum of biological activities and its role as a hinge-binding motif in many kinase inhibitors—the resulting structure becomes a powerful tool for medicinal chemists.[3][4]
Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, hereafter referred to as 1 , embodies this strategic combination. The Boc protecting group on the piperidine nitrogen renders the molecule stable to a wide range of reaction conditions while allowing for its clean removal under acidic conditions. This facilitates the selective functionalization of the piperidine nitrogen at the desired stage of a synthetic sequence, a critical requirement for building complex molecules and libraries of compounds for structure-activity relationship (SAR) studies. This guide will elucidate the core methodologies for its synthesis and its subsequent elaboration into advanced drug intermediates.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of intermediate 1 is fundamental for its effective use in synthesis. All experimental work should begin with confirmation of the material's identity and purity.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |
| Molecular Formula | C₁₃H₂₁N₃O₂ | [5] |
| Molecular Weight | 251.32 g/mol | [5] |
| CAS Number | 1188264-16-5 | [6] |
| Appearance | Typically a white to off-white solid or crystalline powder | [1] |
| Purity | ≥95% (commercial sources) | [6] |
Spectroscopic Validation:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint. Key expected signals include a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The piperidine ring protons will appear as a series of complex multiplets, while the pyrazole ring will typically show two distinct signals for its C-H protons.[7][8]
-
¹³C NMR: The carbon spectrum will corroborate the structure, showing a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm.[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 252.3.
Synthesis: A Strategic Approach to Pyrazole Formation
The construction of the pyrazole ring is the cornerstone of synthesizing intermediate 1 . A robust and widely adopted method involves the cyclization of a β-enamino diketone or a related precursor derived from N-Boc-piperidine-3-carboxylic acid with hydrazine.[7][9] This approach offers good control over the final structure and is amenable to scale-up.
General Synthetic Workflow
The synthesis can be logically broken down into two main stages: the preparation of an activated piperidine precursor and the subsequent pyrazole ring formation.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established literature procedures.[7][9] It is intended for trained chemists in a controlled laboratory setting.
Step 1: Synthesis of the β-Keto Ester Intermediate
-
Causality: This initial step converts the commercially available N-Boc-piperidine-3-carboxylic acid into a more reactive β-keto ester, which is primed for subsequent transformation into the pyrazole precursor. The use of Meldrum's acid followed by reaction with an alcohol is a common method for this conversion.
Step 2: Formation of the β-Enamino Diketone
-
Causality: The β-keto ester is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon electrophile and a source of dimethylamine, converting the keto ester into a vinylogous amide (an enaminone). This enaminone is the direct precursor for the pyrazole ring.
Step 3: Cyclization to Form Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1)
-
Objective: To construct the pyrazole ring via condensation with hydrazine.
-
Reagents:
-
β-Enamino diketone precursor from Step 2
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH) as solvent
-
-
Procedure:
-
Dissolve the β-enamino diketone (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature.
-
Causality: The reaction is typically exothermic; controlling the addition rate prevents overheating. Hydrazine acts as a dinucleophile, first attacking one carbonyl group and then cyclizing onto the second to form the stable five-membered pyrazole ring.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove excess hydrazine and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.
-
Causality: A gradient elution system, often starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the desired product from starting materials and byproducts. The precise gradient is determined by initial TLC analysis.
-
-
Yield: Moderate to good yields (50-80%) are typically reported for this cyclization step.[7][8]
Reactivity and Strategic Application in Medicinal Chemistry
Intermediate 1 is not an end in itself but a versatile platform for constructing more elaborate molecules. Its reactivity is dominated by the two key functional groups: the Boc-protected amine and the pyrazole NH.
Key Transformations
The strategic value of 1 lies in its predictable reactivity, allowing for selective functionalization.
-
Boc Deprotection: The most common and critical reaction is the removal of the Boc group. This is reliably achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid (HCl) in 1,4-dioxane. This unmasks the secondary piperidine nitrogen, which serves as a nucleophilic handle for subsequent coupling reactions.
-
Pyrazole N-Functionalization: The NH proton on the pyrazole ring can be removed with a base, and the resulting anion can be alkylated or arylated. This allows for the introduction of substituents that can modulate biological activity or tune pharmacokinetic properties.[9]
Application in the Synthesis of Kinase Inhibitors
The pyrazole-piperidine scaffold is a validated pharmacophore for kinase inhibitors.[4][10] Intermediate 1 is frequently used to synthesize inhibitors targeting kinases implicated in cancer and other diseases, such as Fms-like tyrosine kinase 3 (FLT3).[11]
A common synthetic strategy involves the deprotection of 1 followed by a nucleophilic aromatic substitution (SₙAr) reaction with an electron-deficient heterocyclic core, such as a pyrazolo[3,4-d]pyrimidine. For instance, the synthesis of advanced intermediates like (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate leverages this chemistry to build molecules that are precursors to potent Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib.[12][13]
Conclusion
Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is more than just a chemical compound; it is a strategic asset in the pursuit of novel therapeutics. Its synthesis is well-established, and its predictable reactivity provides a reliable platform for the systematic development of complex drug candidates. The combination of the conformationally important piperidine ring and the biologically active pyrazole moiety, all under the synthetic control afforded by the Boc group, ensures its continued and expanding role in medicinal chemistry. For any research organization focused on kinase inhibitors or other complex heterocyclic targets, mastering the synthesis and application of this intermediate is a critical capability.
References
-
Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. Available from: [Link]
-
Kubaskova, L., et al. (2013). The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of the title compound, C14H23N3O2, with a 1-methyl-1H-pyrazol-5-yl substituent. Acta Crystallographica Section E, E69(Pt 1), o69. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. PubChem Compound Database. Available from: [Link]
-
Zhang, M., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Mechanical and Control Engineering (ICMMCE 2016). Available from: [Link]
-
Pharmaffiliates. (n.d.). (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Pharmaffiliates. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. PubChem Compound Database. Available from: [Link]
-
Zhang, M., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available from: [Link]
-
Bio-protocol. (n.d.). tert-Butyl (3R)-3-[1-phenyl-4-(phenylcarbamoyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (10b). Bio-protocol. Available from: [Link]
-
Titi, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1843. Available from: [Link]
-
Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]
- Google Patents. (n.d.). WO2014122474A1 - Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists.
-
Supporting Information. (n.d.). Characterization Data of the Products. Available from: [Link]
-
Welin, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals, 14(11), 1162. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Optimizing Your Synthesis: The Role of N-Boc-piperidine-3-methanol from Reliable Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. CAS Common Chemistry. Available from: [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). PubChemLite. Available from: [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Common Organic Chemistry. (2012). WO 2012/069948 A1. Available from: [Link]
-
El-Adl, K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4783. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed. Available from: [Link]
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Google Patents. (n.d.). United States Patent. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem Compound Database. Available from: [Link]
-
ResearchGate. (n.d.). Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents. ResearchGate. Available from: [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. PubMed Central. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fuaij.com [fuaij.com]
- 3. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate [cymitquimica.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
The Ascendant Scaffold: A Technical Guide to the Biological Potential of Pyrazole-Piperidine Derivatives
Foreword: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the synergistic potential of two such "privileged structures": the pyrazole and the piperidine moieties. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in numerous FDA-approved drugs, prized for its diverse biological activities and metabolic stability.[1][2][3][4] Similarly, the piperidine ring, a saturated six-membered heterocycle, is a ubiquitous fragment in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and engage in crucial receptor interactions.[5] The fusion of these two scaffolds into pyrazole-piperidine derivatives has yielded a new generation of molecules with a remarkable breadth of therapeutic potential, spanning oncology, infectious diseases, and neurology. This document serves as an in-depth technical resource for researchers and drug development professionals, elucidating the synthesis, multifaceted biological activities, and structure-activity relationships of these promising compounds.
I. Synthetic Avenues to Pyrazole-Piperidine Cores
The successful exploration of the biological landscape of pyrazole-piperidine derivatives is contingent upon robust and versatile synthetic strategies. The primary approach involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctionalized precursor, a method pioneered by Knorr.[1] Modifications of this classical synthesis have been developed to enhance yield, regioselectivity, and substituent diversity.
A common and effective strategy involves the reaction of a piperidine-containing chalcone (an α,β-unsaturated ketone) with a substituted hydrazine. This multi-step process, outlined below, offers a reliable pathway to a diverse library of 1,3,5-trisubstituted pyrazole-piperidine derivatives.
Workflow for the Synthesis of Pyrazole-Piperidine Derivatives
Caption: Generalized synthetic workflow for pyrazole-piperidine derivatives.
Key Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole-Piperidine Derivative
-
Chalcone Synthesis:
-
Dissolve equimolar amounts of a substituted acetophenone and a piperidine-4-carboxaldehyde derivative in ethanol.
-
Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone intermediate.
-
-
Pyrazole Formation:
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and a substituted hydrazine hydrochloride (1.2 equivalents) in glacial acetic acid for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by column chromatography or recrystallization to obtain the final pyrazole-piperidine derivative.[6][7]
-
II. A Broad Spectrum of Biological Activities
The pyrazole-piperidine scaffold has proven to be a remarkably fertile ground for the discovery of potent and selective modulators of various biological targets. The inherent structural features of both the pyrazole and piperidine rings allow for diverse substitutions, enabling fine-tuning of activity against a wide array of diseases.
A. Anticancer Potential
Pyrazole derivatives are well-documented anticancer agents, exerting their effects through multiple mechanisms, including the inhibition of kinases, tubulin polymerization, and DNA interaction.[8][9][10] The incorporation of a piperidine moiety has been shown to enhance this activity, potentially by improving solubility, cell permeability, or target engagement.
-
Mechanism of Action: Many pyrazole-piperidine derivatives exhibit anticancer activity by inducing apoptosis and arresting the cell cycle.[11] Some compounds function as potent inhibitors of crucial cell signaling proteins like Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression.[8] For instance, certain derivatives have demonstrated significant inhibitory activity against CDK2, a kinase often dysregulated in cancer.[8] Others have shown the ability to inhibit tubulin polymerization, a mechanism shared with established chemotherapeutic agents.[12]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on both the pyrazole and piperidine rings, as well as any associated phenyl rings, are critical for anticancer efficacy.[9] For example, the presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo), on a phenyl ring attached to the pyrazole often enhances cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).[11][12]
| Compound Class | Target/Mechanism | Observed Activity | Key Structural Features |
| Pyrimidinyl Pyrazole-Piperidines | Tubulin Polymerization Inhibition | Antiproliferative activity against human lung cancer cell lines.[12] | Pyrimidine fused to the pyrazole core. |
| Phenyl-Substituted Pyrazoles | CDK2 Inhibition, Apoptosis Induction | Potent activity against HeLa and NCI-H520 cell lines.[11] | Halogen substitutions on the phenyl ring. |
| Pyrazole-Chalcones | Anticancer | Activity against MCF-7 and HeLa cell lines.[12] | Chalcone precursor with a piperidine moiety. |
B. Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-piperidine derivatives have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.[6][7][13]
-
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some are believed to target essential microbial enzymes. One such target is glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme crucial for the biosynthesis of the bacterial cell wall.[7] Molecular docking studies have shown that pyrazole-piperidine derivatives can fit into the active site of this enzyme, suggesting a plausible mechanism of action.[7]
-
SAR Insights: The antimicrobial and antifungal activity is highly dependent on the substitution pattern. For instance, the presence of an aliphatic amide pharmacophore, particularly with a 4-piperidine moiety, has been shown to enhance antimicrobial properties.[13] In some series, derivatives containing methoxy and hydroxyl groups on the phenyl rings have exhibited promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[7] Some pyrazole-clubbed pyrimidine hybrids have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA).[14]
C. Antiviral Activity (Anti-HIV)
A particularly exciting area of research is the development of pyrazole-piperidine derivatives as potent anti-HIV agents. These compounds have demonstrated a unique, multi-pronged approach to inhibiting viral replication.
-
Dual-Inhibition Mechanism: A novel class of pyrazolo-piperidines has been reported to exhibit a remarkable triple mechanism of action against HIV-1.[15] These compounds act as:
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): They bind to and inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.
-
CCR5 Antagonists: They block the CCR5 co-receptor on host cells, which is used by M-tropic HIV strains to gain entry.
-
CXCR4 Antagonists: They also block the CXCR4 co-receptor, used by T-tropic HIV strains, thus inhibiting the entry of a broader range of viral variants.[15][16]
-
This dual co-receptor inhibition is a significant advantage, as it can potentially overcome the challenges of viral tropism switching and resistance development.
Caption: Multi-target anti-HIV mechanism of pyrazole-piperidine derivatives.
D. Neuroprotective and CNS Applications
The structural versatility of pyrazole-piperidine derivatives makes them attractive candidates for targeting diseases of the central nervous system (CNS), including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[17][18][19]
-
Cannabinoid Receptor Antagonism: Certain pyrazole-piperidine derivatives, such as SR141716A (Rimonabant), were initially developed as potent and specific antagonists for the cannabinoid receptor 1 (CB1).[20][21][22] While Rimonabant was later withdrawn due to side effects, the underlying scaffold remains a valuable tool for probing the endocannabinoid system and developing new therapeutics for a range of conditions, including obesity and metabolic disorders.[20][21][22]
-
Monoamine Oxidase (MAO) Inhibition: Pyrazole derivatives are known to be promising inhibitors of monoamine oxidase (MAO), particularly MAO-B.[13] This enzyme is a key target in the treatment of Parkinson's disease, as its inhibition increases dopamine levels in the brain.[23] The development of pyrazole-piperidine-based MAO inhibitors could lead to new therapeutic options for neurodegenerative disorders.[18][23]
-
Other CNS Activities: The piperidine moiety is a common feature in many CNS-active drugs. Its incorporation into pyrazole scaffolds has been explored for various other applications, including the development of antipsychotics and antidepressants.[5][18]
III. Future Perspectives and Conclusion
The pyrazole-piperidine scaffold represents a highly successful example of fragment-based drug design, where two privileged structures are combined to create novel chemical entities with enhanced and often multi-target biological activities. The diverse therapeutic potential demonstrated by these derivatives—from potent anticancer and antimicrobial agents to unique dual-inhibitor anti-HIV compounds and promising CNS modulators—underscores the value of this chemical framework.
Future research in this area will likely focus on several key aspects:
-
Target Deconvolution: Elucidating the specific molecular targets and pathways for derivatives with promising phenotypic activity.
-
Pharmacokinetic Optimization: Further modifying the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.
-
Combinatorial Library Synthesis: Expanding the chemical space through high-throughput synthesis to discover novel derivatives with improved potency and selectivity.
-
Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical testing and into clinical trials.
References
-
Title: Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Review: Anticancer Activity Of Pyrazole Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antiplatelet Agents Source: ResearchGate URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: Pharmacognosy Reviews URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES Source: Indo American Journal of Pharmaceutical Research URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: Molecules URL: [Link]
-
Title: Pyrazoles as anticancer agents: Recent advances Source: SRR Publications URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PubMed URL: [Link]
-
Title: (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES Source: ResearchGate URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives Source: Molecules URL: [Link]
-
Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]
-
Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases Source: Pharmaceuticals URL: [Link]
-
Title: Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1 Source: PubMed URL: [Link]
-
Title: 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study Source: Trade Science Inc. URL: [Link]
-
Title: Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review Source: ResearchGate URL: [Link]
-
Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: Pharmaceuticals URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]
-
Title: Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase Source: ResearchGate URL: [Link]
-
Title: New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation Source: ACS Omega URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 11. srrjournals.com [srrjournals.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 23. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate in Modern Medicinal Chemistry
Abstract
The confluence of a piperidine ring and a pyrazole moiety within a single molecular framework has given rise to a privileged scaffold in medicinal chemistry: tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. This heterocyclic building block has garnered significant attention from researchers and drug development professionals due to its synthetic tractability and its presence in a variety of biologically active agents. This comprehensive guide delves into the multifaceted applications of this scaffold, providing in-depth technical insights, field-proven experimental protocols, and a forward-looking perspective on its role in the development of next-generation therapeutics. We will explore its critical role in the design of kinase inhibitors, particularly targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), and provide detailed methodologies for its synthesis and biological evaluation.
Introduction: A Privileged Intersection of Heterocycles
In the landscape of drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold is a prime example of this principle. It marries the structural rigidity and hydrogen bonding capabilities of the pyrazole ring with the conformational flexibility and substitution possibilities of the piperidine core.
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structural motif present in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1] Its ability to engage in various non-covalent interactions makes it an ideal anchor for binding to biological targets.[1][2] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to orient substituents in three-dimensional space.
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a convenient synthetic handle, allowing for facile deprotection and subsequent derivatization, thus enabling the exploration of a vast chemical space. This inherent modularity is a key reason for its widespread adoption in medicinal chemistry programs.
Core Application: A Cornerstone for Kinase Inhibitors
A predominant application of the tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold is in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, autoimmune disorders, and inflammatory conditions.[3]
The pyrazole moiety of the scaffold often serves as a hinge-binding element, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors. The piperidine ring, on the other hand, typically projects into the solvent-exposed region of the active site, providing a vector for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.
A notable application is its use as a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.[2] This fused heterocyclic system is a well-known bioisostere of adenine, the core of ATP, making it an excellent starting point for designing potent kinase inhibitors.
Targeting the JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[4] Inhibitors of JAKs have emerged as a successful class of drugs for treating autoimmune diseases like rheumatoid arthritis and atopic dermatitis.[4][5]
The tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold can be elaborated into potent JAK inhibitors. For instance, the pyrazole nitrogen can be used to form the pyrazolo[3,4-d]pyrimidine core, while the piperidine provides a point of attachment for groups that can interact with the solvent front or allosteric pockets, thereby tuning selectivity for different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).
Logical Workflow for Developing Kinase Inhibitors from the Scaffold
Caption: A generalized workflow for developing kinase inhibitors.
Inhibiting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[6] BTK inhibitors have revolutionized the treatment of B-cell malignancies and are also being investigated for autoimmune diseases.[6]
The pyrazolyl-piperidine scaffold is also amenable to the design of BTK inhibitors. The pyrazole can be functionalized to interact with the hinge region of BTK, while the piperidine can be modified to occupy the solvent-exposed region, influencing properties such as cell permeability and metabolic stability. The chiral nature of the 3-substituted piperidine allows for stereospecific interactions with the kinase, which can lead to improved potency and selectivity.
Experimental Protocols
Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
This protocol describes a plausible synthetic route based on the condensation of a β-ketoester with hydrazine, a common method for pyrazole synthesis.
Materials:
-
tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
-
Hydrazine hydrate
-
Ethanol, absolute
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Saponification of the β-ketoester:
-
Dissolve tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1M HCl to pH ~7 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude β-ketoacid.
-
-
Cyclization to form the pyrazole ring:
-
Dissolve the crude β-ketoacid from the previous step in absolute ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the title compound.
-
In Vitro Kinase Inhibition Assay (General Protocol for JAK or BTK)
This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., JAK1, BTK)
-
Peptide substrate for the specific kinase
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
-
Reaction Setup:
-
In a 384-well plate, add the kinase, peptide substrate, and test compound (or DMSO for control wells).
-
Allow the components to pre-incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[4][7] This typically involves two steps:
-
Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Signaling Pathway Targeted by JAK Inhibitors
Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Data Presentation: Representative Biological Activity
The following table summarizes hypothetical IC₅₀ values for a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized from the title scaffold, illustrating the impact of substitutions on the piperidine ring.
| Compound ID | R Group on Piperidine Nitrogen | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | BTK IC₅₀ (nM) |
| A-1 | -H (after Boc deprotection) | 580 | 750 | >1000 |
| A-2 | -CH₃ | 150 | 220 | 850 |
| A-3 | -C(O)CH₃ | 45 | 80 | 400 |
| A-4 | -SO₂CH₃ | 25 | 55 | 350 |
Data is illustrative and for demonstration purposes only.
Conclusion and Future Perspectives
Tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the strategic positioning of its functional groups make it an ideal starting point for the development of potent and selective inhibitors of various drug targets, most notably protein kinases. The continued exploration of the chemical space around this scaffold, guided by structure-based drug design and a deeper understanding of target biology, is poised to yield novel clinical candidates for a range of diseases. As synthetic methodologies evolve, we can anticipate the emergence of even more sophisticated derivatives with fine-tuned pharmacological profiles, further solidifying the legacy of this remarkable scaffold in the annals of drug discovery.
References
-
BTK Enzyme Assay System Datasheet. (n.d.). Retrieved January 16, 2026, from [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules, 27(5), 1591. [Link]
-
Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. (2021). Journal of Medicinal Chemistry, 64(15), 10846-10875. [Link]
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). Scientific Reports, 9(1), 13388. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4935. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances, 12(45), 29195-29213. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2023). Molecules, 28(19), 6821. [Link]
-
Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2019). Tetrahedron Letters, 60(38), 151019. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3808. [Link]
-
Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2020). Molecules, 25(18), 4234. [Link]
-
In vitro JAK kinase activity and inhibition assays. (2012). Methods in Molecular Biology, 795, 145-157. [Link]
-
BTK (T474I) Kinase Assay Service. (n.d.). Reaction Biology. Retrieved January 16, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | C13H20IN3O2 | CID 45480389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. promega.com [promega.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Building Block: Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate in Modern Drug Discovery
Introduction: The Significance of the Pyrazole-Piperidine Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a framework for potent and selective therapeutics is perpetual. Among these, heterocyclic compounds have proven to be particularly fruitful. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and provide vectors for interaction with biological targets.[1][2] When fused or linked to other heterocyclic systems, its utility is further expanded.
This guide focuses on a particularly valuable building block: tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate . This molecule combines the structural rigidity and hydrogen-bonding capabilities of the pyrazole ring with the conformational flexibility of the piperidine core. The pyrazole moiety is a well-established pharmacophore, integral to the structure of numerous kinase inhibitors and other therapeutic agents.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential chemical modifications, making it an ideal starting material for the synthesis of complex drug candidates.
The strategic linkage of a pyrazole to the 3-position of the piperidine ring creates a unique three-dimensional architecture that has proven to be highly effective for targeting the ATP-binding site of protein kinases, particularly the Janus Kinase (JAK) family.[4][5] As such, this scaffold has become a cornerstone in the development of treatments for autoimmune disorders and certain cancers. This document will provide a detailed overview of its synthesis, key reactions, and applications, supported by actionable protocols for the research scientist.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the drug-like qualities of its derivatives.
| Property | Value | Source |
| CAS Number | 1394052-78-4 | N/A |
| Molecular Formula | C₁₃H₂₁N₃O₂ | PubChem |
| Molecular Weight | 251.33 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General Knowledge |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Synthesis of the Core Scaffold
The regioselective synthesis of 3-(pyrazol-3-yl)piperidine derivatives is a key challenge that has been addressed through strategic synthetic design. A robust and well-documented approach involves the construction of the pyrazole ring onto a pre-formed piperidine precursor, N-Boc-piperidine-3-carboxylic acid (also known as N-Boc-nipecotic acid).[6][7] This method provides excellent control over the final regiochemistry.
The overall synthetic workflow can be visualized as a multi-step process beginning with the activation of the carboxylic acid, formation of a β-keto ester, conversion to an enamino diketone, and subsequent cyclization with hydrazine to form the pyrazole ring.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. rsc.org [rsc.org]
- 5. US20140086870A9 - Pyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate in Modern Drug Discovery
Introduction: A Privileged Scaffold for Medicinal Chemistry
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic building block of significant interest in contemporary drug discovery. Its structure marries two pharmacologically relevant motifs: a piperidine ring, a cornerstone in medicinal chemistry known for improving pharmacokinetic properties, and a pyrazole ring, a versatile aromatic heterocycle present in numerous approved drugs.[1][2][3] The compound serves as a crucial intermediate, providing a robust scaffold that can be elaborated into more complex molecules targeting a wide array of biological systems.[4][5] The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen offers a convenient protecting group, allowing for selective functionalization at other positions before its strategic removal.[6]
The pyrazole-piperidine core has been successfully incorporated into potent and selective modulators of various targets, including Factor Xa inhibitors for anticoagulation therapy and CCR5 antagonists for anti-HIV applications, underscoring the scaffold's value.[7][8] This guide provides detailed protocols for the handling, modification, and application of this intermediate, explaining the chemical principles behind each step to empower researchers in their synthetic campaigns.
Compound Properties and Safe Handling
Before initiating any experimental work, it is crucial to understand the physicochemical properties and safety requirements for tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.
| Property | Value | Reference |
| CAS Number | 278798-07-5 | [9] |
| Molecular Formula | C₁₃H₂₁N₃O₂ | [9] |
| Molecular Weight | 251.32 g/mol | [9] |
| Appearance | Solid at room temperature | [6] |
| IUPAC Name | tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | [10] |
Safety & Handling: According to GHS classifications, this compound is considered a hazardous substance.[9]
-
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Synthetic Strategies & Key Reactive Sites
The synthetic utility of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate stems from its distinct reactive sites, which can be manipulated sequentially. Understanding these sites is key to designing a logical synthetic route.
Caption: Reactivity map of the title compound, highlighting key functional groups and their corresponding synthetic transformations.
Experimental Protocols
The following protocols provide step-by-step methodologies for common transformations. Each protocol is designed as a self-validating system with checkpoints for reaction monitoring.
Protocol 1: Acid-Catalyzed Boc-Deprotection
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen, yielding the free secondary amine, 3-(1H-pyrazol-3-yl)piperidine, as a salt. This is often the first step in a synthetic sequence to enable further elaboration at this position.[6]
Causality: The Boc group is designed to be stable to many reagents but is highly susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbamic acid, which decarboxylates to yield the free amine.
Workflow Diagram:
Caption: Step-by-step workflow for the Boc-deprotection protocol.
Materials:
-
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) dropwise.
-
Scientist's Note: The use of excess acid ensures the reaction goes to completion and the resulting amine remains protonated and protected from side reactions.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid. The resulting residue is the amine salt (e.g., trifluoroacetate or hydrochloride salt).
-
Validation: The product can often be used directly in the next step without further purification. The identity can be confirmed by LC-MS, which will show a new peak with the expected mass for the deprotected amine.
Protocol 2: N-Alkylation of the Piperidine via Reductive Amination
Objective: To introduce a substituent onto the piperidine nitrogen following Boc-deprotection. Reductive amination is a robust and widely used method for forming C-N bonds.[2]
Causality: This reaction proceeds in two stages. First, the secondary amine (nucleophile) attacks the carbonyl carbon of an aldehyde or ketone (electrophile) to form a carbinolamine, which then dehydrates to form a transient iminium ion. In the second stage, a mild, hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding tertiary amine. STAB is chosen because it is less basic and less reactive towards the carbonyl group than other hydrides like sodium borohydride.
Materials:
-
3-(1H-pyrazol-3-yl)piperidine salt (from Protocol 1)
-
An aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
A mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (required if starting from the amine salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a flask containing the 3-(1H-pyrazol-3-yl)piperidine salt (1.0 eq), add anhydrous DCM.
-
Neutralization (if applicable): If starting from the amine salt, add a base like TEA (1.5-2.0 eq) to liberate the free amine. Stir for 10-15 minutes.
-
Imine Formation: Add the desired aldehyde or ketone (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Scientist's Note: Adding the reducing agent in portions helps to control any potential exotherm. The reaction is often mildly effervescent.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor for the formation of the product and consumption of the intermediate by LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation & Purification: The crude product can be purified by flash column chromatography on silica gel. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: N-Alkylation of the Pyrazole Ring
Objective: To introduce an alkyl or aryl group onto one of the nitrogen atoms of the pyrazole ring.
Causality: The N-H proton of the pyrazole ring is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) to generate a pyrazolide anion. This anion then acts as a nucleophile, attacking an electrophilic carbon (e.g., from an alkyl halide or benzyl bromide) in a classic Sₙ2 reaction. The choice of base and solvent can influence the reaction rate and, importantly, the regioselectivity (substitution at N1 vs. N2).
Materials:
-
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq)
-
Water, Ethyl acetate
Procedure:
-
Reaction Setup: To a flask, add the starting material (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq). Add anhydrous DMF to dissolve/suspend the reagents.
-
Addition of Electrophile: Add the alkylating agent (1.2 eq) to the mixture at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-60°C) for 2-12 hours.
-
Scientist's Note: Heating can increase the rate of reaction, but may also lead to side products. The reaction should be monitored closely.
-
-
Reaction Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. Be aware that two regioisomeric products may form.
-
Work-up: Cool the reaction to room temperature. Carefully pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Validation & Purification: Purify the crude residue using flash column chromatography. The regioisomers, if formed, can often be separated at this stage. Characterize the final product(s) by NMR and MS to confirm the structure and determine the regiochemistry of the substitution.
References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]
-
tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960. PubChem. Available from: [Link]
-
Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. ResearchGate. Available from: [Link]
-
Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. PubMed. Available from: [Link]
-
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. PubChem. Available from: [Link]
-
3.8.2. tert-Butyl (3R)-3-[1-phenyl-4-(phenylcarbamoyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (10b). Bio-protocol. Available from: [Link]
-
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Pharmaffiliates. Available from: [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). PubChemLite. Available from: [Link]
-
tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate. MySkinRecipes. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate [myskinrecipes.com]
- 6. tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1092564-21-0) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2) [pubchemlite.lcsb.uni.lu]
Scale-up synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
An Application Note for the Scale-Up Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described two-step process is designed for robustness and efficiency, addressing the specific challenges associated with scale-up, including reaction control, process safety, and product purification. The synthesis commences with the formation of a β-enamino diketone intermediate from commercially available N-Boc-piperidine-3-carboxylic acid, followed by a cyclocondensation reaction with hydrazine hydrate to construct the pyrazole ring. Critical safety protocols for the handling and quenching of hydrazine hydrate at scale are detailed, ensuring a self-validating and secure process. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for producing this key intermediate in multi-gram to kilogram quantities.
Introduction
The piperidine-pyrazole scaffold is a privileged structural motif found in a multitude of biologically active molecules, serving as a cornerstone in the development of novel therapeutics. Specifically, tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a key intermediate used in the synthesis of various drug candidates.[1][2] While numerous methods exist for the laboratory-scale synthesis of pyrazole derivatives,[3][4][5] their translation to a larger, industrial scale often presents significant challenges. These can include poor reaction kinetics, difficult purifications, and, most critically, the safe handling of hazardous reagents.
This document outlines a validated, two-step synthetic route amenable to scale-up. The chosen strategy prioritizes the use of readily available starting materials, robust chemical transformations, and practical purification methods. A significant focus is placed on the safe implementation of the key cyclization step involving hydrazine hydrate, a reagent that is highly toxic, corrosive, and a suspected carcinogen, with risks that are amplified during scale-up.[6][7]
Synthetic Strategy and Rationale
The retrosynthetic analysis identifies N-Boc-piperidine-3-carboxylic acid as an ideal starting material. The synthesis proceeds through a key β-enamino diketone intermediate, which is then cyclized with hydrazine hydrate.
Rationale for Route Selection:
-
Convergent Strategy: The core piperidine and pyrazole rings are assembled efficiently.
-
Accessible Starting Materials: N-Boc-piperidine-3-carboxylic acid is commercially available in bulk.
-
Robust Reactions: The formation of the enaminone and subsequent cyclization are high-yielding and well-documented transformations.[3][8]
-
Scalable Purification: The final product can be isolated via crystallization, avoiding the need for costly and time-consuming column chromatography on a large scale.
Caption: Overall synthetic workflow for the target molecule.
Critical Safety Considerations: Handling Hydrazine Hydrate
Hydrazine hydrate is a hazardous material requiring strict safety protocols, especially at scale.[7] It is toxic, a suspected carcinogen, flammable, and can form explosive mixtures.[6][9]
Engineering Controls:
-
All operations must be conducted in a certified chemical fume hood with high airflow.[6][7]
-
A blast shield should be utilized during the reaction.[6]
-
Ensure adequate ventilation to prevent vapor accumulation.[6]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber) are mandatory.[6]
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[6]
-
Body Protection: A flame-resistant lab coat and chemical apron.
Quenching and Waste Disposal:
-
Excess hydrazine hydrate must be quenched carefully to manage the exothermic reaction.
-
The recommended procedure involves the slow, controlled addition of the reaction mixture to a cooled, dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide.[6] This must be done with vigorous stirring and external cooling to control the exotherm.
-
All hydrazine-contaminated waste is considered extremely hazardous and must be disposed of according to institutional and federal guidelines.
Caption: Safety workflow for handling hydrazine hydrate.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-[3-(Dimethylamino)acryloyl]piperidine-1-carboxylate (Intermediate B)
This procedure is adapted from established methods for forming β-enamino diketones from carboxylic acids.[8]
-
Reaction Setup: To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-Boc-piperidine-3-carboxylic acid (1.0 eq) and Meldrum's acid (1.1 eq).
-
Solvent Addition: Add dichloromethane (DCM, approx. 10 volumes) to the flask. Cool the resulting slurry to 0 °C using an ice bath.
-
Base and Coupling Agent Addition: Add 4-(dimethylamino)pyridine (DMAP) (2.0 eq). Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) in portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC or HPLC.
-
Intermediate Formation: Once the starting material is consumed, cool the mixture back to 0 °C. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) dropwise.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 40 °C) and maintain for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Wash sequentially with 1 M KHSO₄ solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate B as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (Final Product)
-
Reaction Setup: To a 5 L multi-neck reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, add the crude Intermediate B (1.0 eq) from the previous step.
-
Solvent Addition: Add absolute ethanol (approx. 15 volumes).
-
Hydrazine Addition: (CRITICAL STEP - FOLLOW SAFETY PROTOCOL) Slowly add hydrazine hydrate (64% solution in water, 1.5 eq) dropwise via an addition funnel. An initial exotherm may be observed; use a water bath to maintain the temperature below 30 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC until Intermediate B is consumed.
-
Crystallization: Cool the reaction mixture slowly to room temperature, then further cool to 0-5 °C in an ice bath. The product should precipitate as a white solid.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold ethanol.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Data Summary and Characterization
| Reagent | Step | Molar Eq. | Molecular Weight | Typical Amount (for 100g SM) |
| N-Boc-piperidine-3-carboxylic acid | 1 | 1.0 | 229.28 | 100.0 g |
| Meldrum's acid | 1 | 1.1 | 144.12 | 68.8 g |
| DMAP | 1 | 2.0 | 122.17 | 106.6 g |
| EDC·HCl | 1 | 1.1 | 191.70 | 91.5 g |
| DMF-DMA | 1 | 1.5 | 119.16 | 78.0 g |
| Hydrazine Hydrate (64%) | 2 | 1.5 | 50.06 | 49.1 g |
| Product | - | - | 251.32 | Typical Yield: 75-85% |
| Caption: Table of reagents and typical yields for a 100g scale reaction. |
Analytical Characterization:
-
Structure Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the identity of the final product. The data should be consistent with the structure of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate.[10]
-
Purity Analysis: HPLC is recommended to determine the purity of the final product, which should typically be >98%.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action |
| Step 1: Incomplete Reaction | Insufficient EDC·HCl or DMAP; low reaction temp. | Add additional coupling agent; ensure reaction reaches and maintains room temperature for the full duration. |
| Step 2: Low Yield | Incomplete cyclization; product loss in mother liquor. | Extend reflux time; ensure mixture is cooled sufficiently (0-5 °C) for at least 2 hours to maximize precipitation. |
| Final Product is Oily/Gummy | Residual solvent or impurities. | Triturate the crude product with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
| Final Product has Color | Byproducts from hydrazine reaction. | Recrystallize the final product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). |
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. By utilizing a robust chemical pathway and integrating stringent safety measures for the handling of hazardous reagents, this process is well-suited for implementation in process development and manufacturing environments. The straightforward work-up and crystallization-based purification make it an efficient and economically viable route for obtaining this high-value intermediate.
References
- Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center - Benchchem. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). National Institutes of Health (NIH).
- Large-scale synthesis of 1H-pyrazole. (2025). ResearchGate.
- Hydrazine Standard Operating Procedure. (n.d.). University of California, Santa Barbara.
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2021). ACS Publications.
- 3-(1h-pyrazol-3-yl)piperidine hydrochloride synthesis. (n.d.). Sigma-Aldrich.
- Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. (2024). University of Florida Environmental Health and Safety.
- Practical Hydrazine Hydrate Safety. (2018). Reddit.
- (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. (n.d.). MedChemExpress.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health (NIH).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). National Institutes of Health (NIH).
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). National Institutes of Health (NIH).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.
- Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
- tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. (n.d.). PubChem.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. innospk.com [innospk.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.ufl.edu [ehs.ufl.edu]
- 10. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Derivatization of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Abstract
The tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold is a highly valuable building block in modern medicinal chemistry, merging the pharmacologically significant pyrazole and piperidine rings.[1][2][3] The strategic and selective functionalization of this molecule at its three key reactive sites—the piperidine nitrogen, the pyrazole nitrogen, and the C4 position of the pyrazole ring—is critical for the generation of diverse chemical libraries for drug discovery. This comprehensive technical guide provides detailed protocols, mechanistic insights, and strategic considerations for the derivatization of this scaffold, aimed at researchers and scientists in pharmaceutical and chemical development.
Introduction: The Pyrazolyl-Piperidine Scaffold
The convergence of the pyrazole and piperidine motifs within a single molecular framework has proven to be a highly successful strategy in the design of novel therapeutics. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are renowned for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6] The piperidine ring, a saturated N-heterocycle, is one of the most ubiquitous scaffolds in approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties and provide a three-dimensional vector for substituent placement to optimize target engagement.[2][3]
The subject of this guide, tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, offers three distinct points for chemical modification. The strategic manipulation of these sites allows for the systematic exploration of chemical space to refine structure-activity relationships (SAR). This document outlines validated protocols for derivatization at each site, providing the "why" behind the "how" of experimental design.
Strategic Overview of Derivatization Pathways
The derivatization strategy for tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate can be logically divided into three main pathways, targeting the distinct reactive centers of the molecule. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a stable protecting group, allowing for initial modifications on the pyrazole ring before its removal opens up the piperidine for a host of subsequent reactions.
Pathway A: Derivatization of the Piperidine Nitrogen
Functionalization of the piperidine nitrogen is a cornerstone of library synthesis for this scaffold. This pathway requires the initial removal of the Boc protecting group, which unmasks the secondary amine for a variety of subsequent coupling reactions.
Step A1: Protocol for N-Boc Deprotection
The Boc group is a robust protecting group that is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and efficient method, typically affording quantitative conversion to the corresponding ammonium salt.[7][8]
Rationale for Method Selection:
-
Efficiency: TFA is a strong acid that rapidly catalyzes the cleavage of the tert-butyl carbamate.
-
Cleanliness: The byproducts, isobutylene and carbon dioxide, are volatile and easily removed, simplifying workup.
-
Compatibility: The reaction is performed at room temperature, preserving the integrity of the pyrazole and piperidine rings.
Detailed Protocol:
-
Dissolution: Dissolve tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.[7]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt of 3-(1H-pyrazol-3-yl)piperidine can often be used directly in the next step without further purification.
-
Neutralization (Optional): To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8). Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
| Parameter | Condition | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | [7][8] |
| Solvent | Dichloromethane (DCM) | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Time | 1-3 hours | [7] |
| Typical Yield | >95% (as salt) | [7] |
Step A2a: Protocol for Reductive Amination (N-Alkylation)
Reductive amination is a classic and highly effective method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl substituents onto the piperidine nitrogen.[9][10] The reaction proceeds via the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).
Rationale for Method Selection:
-
Mildness: STAB is a mild and selective reducing agent that is compatible with most functional groups and does not reduce the aldehyde/ketone precursor.
-
Versatility: A vast library of commercially available aldehydes and ketones can be used, enabling extensive SAR exploration.
-
One-Pot Procedure: The reaction is typically performed in a single step, making it efficient for library synthesis.
Detailed Protocol:
-
Setup: To a solution of 3-(1H-pyrazol-3-yl)piperidine (1.0 equiv, free base or neutralized salt) and the desired aldehyde or ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or DCM, add acetic acid (1.0 equiv) to catalyze iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the N-alkylated piperidine derivative.
Step A2b: Protocol for Amide Coupling (N-Acylation)
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Coupling the deprotected piperidine with a carboxylic acid using standard coupling reagents like EDC/HOBt or HATU provides access to a diverse range of N-acyl derivatives.[11]
Rationale for Method Selection:
-
Reliability: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, even with sterically hindered substrates.
-
Functional Group Tolerance: The reaction conditions are mild and tolerate a wide array of functional groups on the carboxylic acid coupling partner.
Detailed Protocol:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv), HATU (1.1 equiv), and a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0 equiv) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). Stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add a solution of 3-(1H-pyrazol-3-yl)piperidine (1.0 equiv) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the desired N-acyl piperidine derivative.
Pathway B: Derivatization of the Pyrazole C4 Position
The C4 position of the pyrazole ring is the most nucleophilic carbon and is amenable to electrophilic substitution, most notably halogenation.[12] The resulting halo-pyrazole is a versatile intermediate for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino substituents.
Step B1: Protocol for Regioselective C4-Iodination
Iodination at the C4 position can be achieved with high selectivity using N-iodosuccinimide (NIS) as the electrophilic iodine source.[13][14] The resulting 4-iodopyrazole is an excellent substrate for cross-coupling reactions due to the high reactivity of the C-I bond.
Rationale for Method Selection:
-
Selectivity: The reaction selectively functionalizes the electron-rich C4 position of the pyrazole ring.
-
Mild Conditions: NIS is a convenient and relatively mild iodinating agent, often requiring no strong acid or base.
-
High Reactivity of Product: The C-I bond formed is more reactive in subsequent Pd-catalyzed oxidative addition steps compared to C-Br or C-Cl bonds.[15]
Detailed Protocol:
-
Setup: Dissolve tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 equiv) in a suitable solvent such as acetonitrile or DCM.
-
Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. For less reactive substrates, the reaction may be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Once the reaction is complete, dilute with DCM and wash with aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining NIS, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield tert-butyl 3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate.
Step B2a: Protocol for Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-iodopyrazole intermediate and various boronic acids or esters.[16][17] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures.
Rationale for Catalyst System Selection:
-
Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source like Pd(PPh₃)₄.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are crucial for facilitating the oxidative addition and reductive elimination steps, especially with electron-rich heterocycles like pyrazole.[17]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step of the catalytic cycle.
Detailed Protocol:
-
Setup: To a microwave vial or Schlenk flask, add the 4-iodopyrazole intermediate (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Purge the vessel with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C for 4-12 hours, or until starting material is consumed as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via silica gel chromatography.
Step B2b: Protocol for Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction enables the formation of C-N bonds, coupling the 4-iodopyrazole with a wide range of primary or secondary amines.[18][19] It is invaluable for introducing key nitrogen-containing functionalities.
Rationale for Catalyst System Selection:
-
Ligand Choice is Critical: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands like XPhos or BrettPhos are often required to promote the challenging reductive elimination step that forms the C-N bond.[18][20][21][22]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.
Detailed Protocol:
-
Setup: In a glovebox or under an inert atmosphere, combine the 4-iodopyrazole intermediate (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the appropriate phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) in a sealable reaction vessel.
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Pathway C: Derivatization of the Pyrazole N1-Nitrogen
The N-H of the pyrazole ring can be readily alkylated under basic conditions. This modification can significantly impact the molecule's hydrogen bonding capacity and overall physicochemical properties.
Step C1: Protocol for N1-Alkylation
Direct alkylation of the pyrazole nitrogen is typically achieved using an alkyl halide in the presence of a base. Regioselectivity can be an issue with unsymmetrical pyrazoles, but for this C3-substituted pyrazole, alkylation generally favors the N1 position due to steric hindrance from the piperidine ring.
Rationale for Method Selection:
-
Simplicity: This is a straightforward Sₙ2 reaction that is easy to perform.
-
Reagent Availability: A wide variety of alkyl halides are commercially available.
-
Base Strength: A moderate base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the pyrazole N-H, making the reaction compatible with many functional groups.
Detailed Protocol:
-
Setup: Suspend tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile.
-
Reagent Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 equiv) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to isolate the N1-alkylated product.
Conclusion
The tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold provides a robust and versatile platform for the development of novel chemical entities. By strategically applying the protocols detailed in this guide—Boc deprotection followed by N-functionalization, C4-halogenation followed by cross-coupling, and direct N1-alkylation—researchers can efficiently generate diverse libraries for biological screening. The rationale provided for each method empowers scientists to make informed decisions and troubleshoot their synthetic campaigns, ultimately accelerating the drug discovery process.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- Soni, J. Y., et al. (2015). Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents.
- Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters.
- Donohoe, T. J., et al. (2019).
- Yarovenko, V. N., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Chemical Bulletin.
- Reddy, B. V. S., et al. (2012). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules.
- El-Metwaly, A. M. (2015). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences.
- BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
- Reddy, R. P., et al. (2007). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry.
- Wang, Y., et al. (2022). NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. New Journal of Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Zhdankin, V. V. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry.
- Havelková, M., et al. (2024).
- ResearchGate. (2022). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
- Navickas, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Patil, S. A., et al. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- BenchChem. (2025). A Comparative Guide to Boc and Cbz Deprotection in Piperidines.
- Rodríguez-Franco, M. I., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry.
- Wang, X., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
- Corona-Díaz, G., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.
- Martins, M. A. P., et al. (2017). Halogenation of the pyrazole scaffold.
- ResearchGate. (2013). Synthesis of pyridin‐3‐yl‐substituted pyrazoles 11–14. Reagents and....
- ResearchGate. (2025). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- El-Faham, A., et al. (2011).
- Zhang, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- American Chemical Society. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Jagtap, S. S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- ResearchGate. (2025).
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- ResearchGate. (2022).
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (2022). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
- Taouss, M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules.
- Sribna, O. S., et al. (2022).
- Singh, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 22. researchgate.net [researchgate.net]
Navigating the Electrophilic Functionalization of a Privileged Scaffold: A Guide to the Reactions of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
In the landscape of modern drug discovery, the pyrazole moiety stands as a cornerstone, embedded in a multitude of clinically significant agents. Its unique electronic properties and synthetic versatility have made it a favored scaffold among medicinal chemists. When coupled with a piperidine ring, another ubiquitous pharmacophore, the resulting hybrid structure, tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, presents a molecule of considerable interest for the development of novel therapeutics. The strategic placement of the bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during synthetic manipulations, allowing for selective functionalization of the pyrazole ring.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reactions of this valuable building block with a range of electrophiles. We will delve into the critical aspects of chemoselectivity and regioselectivity that govern these transformations, offering detailed, field-proven protocols and the scientific rationale behind experimental choices.
The Reactive Landscape: Understanding the Nuances of the Pyrazolylpiperidine Scaffold
The reactivity of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate towards electrophiles is dictated by the interplay of the electronic and steric characteristics of both the pyrazole and the Boc-protected piperidine rings. The pyrazole ring, an aromatic heterocycle, possesses two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2). The lone pair of electrons on the N1 nitrogen is involved in the aromatic sextet, rendering it less nucleophilic, while the N2 nitrogen's lone pair resides in an sp² orbital, making it the more basic and nucleophilic center.[1] Consequently, electrophilic attack can occur at either a nitrogen atom (N-functionalization) or a carbon atom (C-functionalization) of the pyrazole ring.
The C4 position of the pyrazole ring is the most electron-rich carbon and, therefore, the most susceptible to electrophilic aromatic substitution.[1] The C3 and C5 positions are comparatively electron-deficient. The presence of the bulky Boc-protected piperidine substituent at the C3 position introduces significant steric hindrance, which can influence the accessibility of the adjacent N2 and C4 positions to incoming electrophiles.[2]
The chemoselectivity between N-functionalization and C-functionalization is a critical consideration and can be modulated by the reaction conditions, particularly the choice of base and solvent.
I. N-Alkylation: A Tale of Two Nitrogens
The N-alkylation of pyrazoles is a fundamental transformation, yet it is often complicated by the formation of a mixture of N1 and N2 regioisomers. The regiochemical outcome is a delicate balance of steric and electronic effects, as well as the reaction conditions employed.[3][4] For tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, alkylation can occur at either of the pyrazole nitrogens.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the pyrazole N-H, generating the more nucleophilic pyrazolate anion. The choice of base can influence the regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete deprotonation. Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.[4]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used as they effectively solvate the cation of the base and the pyrazolate anion, facilitating the nucleophilic attack on the alkyl halide.
-
Electrophile: Simple alkyl halides such as methyl iodide or benzyl bromide are typically used. The steric bulk of the electrophile can also influence the regioselectivity, with bulkier electrophiles favoring attack at the less sterically hindered nitrogen.[5]
Protocol for N-Alkylation
Materials:
-
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 equivalent) and anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the stirred solution. If using sodium hydride, carefully add it portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Expected Outcome and Characterization:
The reaction will likely yield a mixture of the N1 and N2 alkylated products. The ratio of these isomers will depend on the specific alkyl halide and base used. The isomers can be distinguished by NMR spectroscopy. For instance, in the ¹H NMR spectrum of the N-methylated product, the N-CH₃ signal for the N1 isomer will appear at a different chemical shift compared to the N2 isomer.[6] The piperidine and pyrazole ring protons will also exhibit distinct chemical shifts for each isomer.[7]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| tert-Butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (N1 isomer) | ~3.94 (s, 3H, N-CH₃), ~6.17 (s, 1H, pyrazole-H4)[6] | ~34.8 (N-CH₃), ~88.7 (pyrazole-C4)[6] |
| tert-Butyl 3-(2-methyl-2H-pyrazol-3-yl)piperidine-1-carboxylate (N2 isomer) | Chemical shifts will differ from the N1 isomer. | Chemical shifts will differ from the N1 isomer. |
II. C4-Electrophilic Substitution: Targeting the Electron-Rich Carbon
When N-functionalization is not desired, or for further derivatization, the C4 position of the pyrazole ring is the prime target for electrophilic substitution. Reactions such as halogenation and formylation proceed with high regioselectivity at this position.
A. Halogenation
Halogenated pyrazoles are versatile intermediates for cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other functional groups. N-halosuccinimides (NXS) are convenient and effective reagents for the halogenation of pyrazoles.[8]
Materials:
-
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 equivalent) in acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C4-brominated product.
Expected Outcome and Characterization:
The reaction should yield the C4-brominated product in good yield. The introduction of the bromine atom at the C4 position can be confirmed by the disappearance of the C4-H signal in the ¹H NMR spectrum and the appearance of a new quaternary carbon signal in the ¹³C NMR spectrum.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| tert-Butyl 3-(4-bromo-1H-pyrazol-3-yl)piperidine-1-carboxylate | The signal for the pyrazole C4-H (~6.2 ppm) will be absent. | A new signal for the C4-Br carbon will appear. |
B. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9] It provides a straightforward route to pyrazole-4-carbaldehydes, which are valuable precursors for a wide range of further transformations. For N-unsubstituted pyrazoles, formylation typically occurs at the C4 position.[10]
Materials:
-
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
Phosphorus oxychloride (POCl₃) (3.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 equivalents) dropwise to the cold DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 equivalent) in a small amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Characterization:
This protocol should provide the C4-formylated pyrazole. The successful formylation will be evident in the ¹H NMR spectrum by the appearance of a new aldehyde proton signal (around 9-10 ppm) and the absence of the C4-H signal. The ¹³C NMR spectrum will show a new signal for the aldehyde carbonyl carbon (around 180-190 ppm).
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| tert-Butyl 3-(4-formyl-1H-pyrazol-3-yl)piperidine-1-carboxylate | ~9.8 (s, 1H, CHO), disappearance of C4-H signal. | ~185 (CHO), new quaternary C4 signal. |
III. Friedel-Crafts Acylation: A More Challenging Transformation
Direct Friedel-Crafts acylation at the C4 position of pyrazoles can be more challenging compared to halogenation or formylation due to the potential for the Lewis acid catalyst to coordinate with the basic N2 atom of the pyrazole ring, thereby deactivating it towards electrophilic attack.[11] However, with the appropriate choice of Lewis acid and reaction conditions, C4-acylation can be achieved. Milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ are often more suitable than the highly reactive AlCl₃ for heterocycles.[11]
Protocol for C4-Acylation (General Guidance)
Materials:
-
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents)
-
Lewis acid (e.g., TiCl₄, SnCl₄, FeCl₃) (1.1 - 2.0 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath and add the Lewis acid (1.1 - 2.0 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add the acyl chloride or anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C to room temperature for several hours, monitoring its progress by TLC or LC-MS. Optimization of temperature and reaction time may be necessary.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Trustworthiness:
It is crucial to note that this protocol is a general guideline and may require significant optimization for the specific substrate and acylating agent. A small-scale pilot reaction is highly recommended to determine the optimal conditions. The choice of Lewis acid is critical, and a screening of different catalysts may be necessary to achieve the desired C4-acylation while minimizing N-acylation and other side reactions.
Conclusion
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a versatile building block that offers multiple avenues for electrophilic functionalization. By carefully selecting the reaction conditions, researchers can achieve selective modification at either the nitrogen or the C4-position of the pyrazole ring. The protocols and insights provided in this guide are intended to empower scientists in their efforts to synthesize novel pyrazole-containing molecules with potential therapeutic applications. As with any synthetic endeavor, a thorough understanding of the underlying chemical principles and a willingness to optimize reaction conditions are paramount to success.
References
-
[Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).]([Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.st [sci-hub.st]
- 10. Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles (2006) | O. S. Attaryan | 13 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes: The Strategic Role of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate in Modern Kinase Inhibitor Synthesis
An Application Guide for Drug Discovery Professionals
Introduction
The landscape of modern therapeutics, particularly in oncology, has been reshaped by the development of small-molecule protein kinase inhibitors (PKIs).[1][2] Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets.[3][4] A key strategy in the rational design of PKIs is the use of "privileged scaffolds"—molecular frameworks that are synthetically accessible and capable of binding to multiple targets with high affinity.[5][6] Among these, the pyrazole ring has proven to be a cornerstone in the development of numerous FDA-approved drugs, including Crizotinib and Ruxolitinib.[5][7]
This guide focuses on a highly versatile and strategic building block, tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate . This intermediate elegantly combines three critical moieties: a pyrazole ring for ATP-competitive hinge-binding, a piperidine ring for spatial orientation and property modulation, and a tert-butyloxycarbonyl (Boc) protecting group for synthetic control. We will explore the causality behind its design and provide detailed protocols for its application in the synthesis of novel kinase inhibitors.
Physicochemical Profile and Characterization
Understanding the fundamental properties of this building block is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | N/A |
| Molecular Formula | C₁₃H₂₁N₃O₂ | [8] |
| Molecular Weight | 251.32 g/mol | [8] |
| CAS Number | 278798-07-5 | [8] |
| Appearance | Typically a white to off-white solid | N/A |
| Standard Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | [9][10] |
Note: Physical properties can vary slightly between suppliers.
Strategic Importance in Medicinal Chemistry: The "Why"
The efficacy of this building block stems from the distinct and synergistic roles of its three components. The design is a masterclass in medicinal chemistry, where each part addresses a specific challenge in kinase inhibitor development.
The Pyrazole Moiety: A Bioisostere for Adenine
The core function of the pyrazole ring is to act as a "hinge-binder." Protein kinases share a conserved ATP-binding pocket, and a flexible "hinge" region connects the N- and C-terminal lobes. The adenine base of ATP forms critical hydrogen bonds with this hinge. The pyrazole's vicinal nitrogen atoms are perfectly positioned to mimic this interaction, anchoring the inhibitor within the active site with high affinity.[5][11][12][13]
The Piperidine Ring: A Vector for Selectivity and Properties
While the pyrazole anchors the molecule, the piperidine ring provides a rigid, three-dimensional scaffold. Its primary roles are:
-
Vectorial Orientation: It projects substituents away from the hinge region and toward less conserved areas of the ATP pocket, such as the solvent-front or the back pocket. Targeting these regions is a proven strategy for achieving inhibitor selectivity across the kinome.[14]
-
Property Modulation: As a saturated heterocycle, it improves the compound's sp³ character, which often leads to better solubility, metabolic stability, and overall drug-like properties compared to flat, aromatic linkers.
The Boc Protecting Group: Enabling Synthetic Strategy
The tert-butyloxycarbonyl (Boc) group is essential for controlled, multi-step synthesis. It deactivates the piperidine nitrogen, preventing it from competing with the pyrazole nitrogens during crucial N-arylation or N-alkylation reactions.[15] Its facile removal under mild acidic conditions allows for late-stage diversification, where the piperidine nitrogen can be functionalized to fine-tune potency, selectivity, and pharmacokinetic properties.
Application Protocols: Synthesis of Kinase Inhibitor Cores
The following protocols outline the core workflow for utilizing tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate to generate a library of diverse kinase inhibitors.
General Synthetic Workflow
The path from this building block to a final inhibitor generally follows a three-stage process. This modular approach is ideal for building a library for structure-activity relationship (SAR) studies.
Protocol 3.2: Copper-Catalyzed N-Arylation of the Pyrazole Ring
This protocol describes a robust and widely applicable method for coupling an aryl halide to the pyrazole nitrogen, a critical step in elaborating the core scaffold.[16]
Materials & Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Eq. |
| tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | 251.32 | 251 mg | 1.0 | 1.0 |
| Aryl Iodide/Bromide (Ar-X) | Varies | Varies | 1.1 | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 | 0.1 |
| N,N'-Dimethylethylenediamine (DMEDA) | 88.15 | 17.6 mg (22 µL) | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Dioxane or Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq), the chosen aryl halide (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Ligand Addition: Add the anhydrous solvent (e.g., dioxane, 5 mL) followed by the DMEDA ligand (0.2 eq) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Causality Note: The diamine ligand is crucial for solubilizing the copper salt and facilitating the catalytic cycle. The base is required to deprotonate the pyrazole N-H.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filter pad with additional ethyl acetate (10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the N-arylated product.
Protocol 3.3: Boc-Group Deprotection
This step unmasks the piperidine nitrogen for subsequent functionalization.
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-arylated intermediate from Protocol 3.2 (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Alternatively, a solution of 4M HCl in dioxane can be used.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Co-evaporate with DCM (2 x 10 mL) to ensure complete removal of residual TFA.
-
The resulting amine salt (TFA or HCl salt) is often used directly in the next step without further purification. If necessary, neutralize with a saturated NaHCO₃ solution and extract with an organic solvent.
-
Biological Evaluation and Data Interpretation
Once a library of inhibitors is synthesized, their biological activity must be quantified. This typically involves measuring their ability to inhibit the target kinase's catalytic activity.
Protocol 4.1: Kinase Activity Profiling (Differential Scanning Fluorimetry - DSF)
DSF is a rapid, high-throughput method to assess compound binding by measuring the thermal stabilization of the target protein.[11] A significant increase in the protein's melting temperature (Tm) upon ligand binding indicates a direct interaction.
Materials:
-
Purified kinase domain of interest
-
SYPRO™ Orange dye (5000x stock in DMSO)
-
Test compounds (10 mM stock in DMSO)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
Quantitative PCR (qPCR) instrument capable of fluorescence detection.
Procedure:
-
Preparation: Prepare a master mix containing the kinase (final concentration 2 µM) and SYPRO™ Orange dye (final concentration 5x) in the assay buffer.
-
Compound Dosing: Dispense 19.8 µL of the master mix into each well of a 96-well PCR plate. Add 0.2 µL of the test compound (from a dilution series) or DMSO (vehicle control) to the appropriate wells for a final compound concentration range (e.g., 0.1 to 100 µM).
-
Thermal Denaturation: Seal the plate and centrifuge briefly. Place the plate in the qPCR instrument. Run a melt-curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.05 °C/second, acquiring fluorescence data at each step.
-
Data Analysis: Plot fluorescence versus temperature. The Tm is the inflection point of the curve. Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.
Data Interpretation
A larger positive ΔTm value signifies stronger binding and stabilization of the kinase by the inhibitor. This data is invaluable for initial hit validation and for guiding SAR.
| Compound ID | Modification (R') | ΔTm (°C) |
| Core-001 | -H | +8.5 |
| Core-002 | -4-fluoro-phenyl | +10.2 |
| Core-003 | -3-methoxy-phenyl | +9.1 |
| Core-004 | -N-acetyl | +11.5 |
Table represents hypothetical data for illustrative purposes.
Conclusion
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is more than a mere chemical intermediate; it is a strategically designed building block that addresses multiple challenges in modern kinase inhibitor discovery. Its integrated pyrazole hinge-binder, rigid piperidine linker, and synthetically tractable Boc group provide a powerful and versatile platform for generating novel, potent, and selective kinase inhibitors. The protocols and workflows detailed herein offer a robust starting point for researchers aiming to leverage this scaffold in their drug discovery programs.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. MDPI. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. National Center for Biotechnology Information. Available at: [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. National Center for Biotechnology Information. Available at: [Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
-
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available at: [Link]
-
Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application Notes and Protocols: Strategic Functionalization of the Pyrazole Ring in tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of commercially available drugs. Its derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anti-cancer properties[1]. The ability to precisely functionalize the pyrazole ring is therefore of paramount importance for the development of new therapeutic agents. This guide provides a comprehensive overview of key functionalization strategies for a particularly valuable building block: tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. This compound combines the privileged pyrazole scaffold with a piperidine ring, a common feature in centrally active pharmaceuticals, making it an attractive starting point for library synthesis and lead optimization.
The reactivity of the pyrazole ring is governed by the two adjacent nitrogen atoms. The N1 nitrogen is pyrrole-like and can be deprotonated to form an anion, while the N2 nitrogen is pyridine-like and basic, readily reacting with electrophiles[1][2]. This distinct electronic nature dictates the regioselectivity of substitution reactions. Electrophilic attack typically occurs at the C4 position, which has the highest electron density[1][2]. The presence of the bulky tert-butoxycarbonyl (Boc) protected piperidine substituent on the pyrazole ring adds another layer of complexity and opportunity, potentially influencing steric hindrance and electronic properties.
This document will detail robust protocols for N-functionalization, C-functionalization (specifically halogenation and formylation), and transition-metal-catalyzed cross-coupling reactions, offering insights into reaction mechanisms, experimental setup, and troubleshooting.
I. N-Functionalization: Expanding the Molecular Frontier
Modification of the pyrazole nitrogen atoms is a primary strategy for modulating the physicochemical and pharmacological properties of the molecule. Both N-alkylation and N-arylation can lead to the generation of diverse compound libraries with distinct biological profiles.
I.A. N-Alkylation: Introducing Aliphatic Moieties
N-alkylation of pyrazoles can be achieved under basic conditions, where deprotonation of the N1-H is followed by nucleophilic attack on an alkyl halide[3][4]. For unsymmetrical pyrazoles, such as our substrate of interest, a mixture of regioisomers is often obtained, with the regioselectivity influenced by steric and electronic factors[3].
Causality Behind Experimental Choices: The choice of base is critical. A strong base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole N-H, leading to a more nucleophilic pyrazolate anion and generally faster reaction rates. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices as they solvate the cation of the base without interfering with the nucleophilicity of the pyrazolate anion.
Protocol 1: N-Alkylation of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Diagram: N-Alkylation Workflow
Caption: Step-by-step workflow for the N-alkylation of the pyrazole substrate.
Materials:
-
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq.).
-
Dissolve the substrate in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise. (Caution: Hydrogen gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the two regioisomers.
Expected Outcome & Troubleshooting: A mixture of N1 and N2 alkylated products is expected. The ratio of isomers will depend on the steric bulk of the alkylating agent and the piperidine substituent. For smaller alkylating agents, the N2-alkylated product may be significant. If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied, but care must be taken to avoid decomposition of the Boc protecting group.
I.B. N-Arylation: Constructing Biaryl Systems
N-arylation of pyrazoles is a powerful tool for creating complex molecules with potential applications in materials science and medicinal chemistry. Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are the most common methods[5][6][7]. The Buchwald-Hartwig amination, in particular, offers a broad substrate scope and milder reaction conditions.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is crucial for a successful Buchwald-Hartwig amination. Palladium catalysts, such as Pd2(dba)3, are commonly used in combination with bulky, electron-rich phosphine ligands like XPhos or tBuBrettPhos, which facilitate the catalytic cycle[6]. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the pyrazole and facilitate the reductive elimination step. Anhydrous, non-polar solvents like toluene or dioxane are typically used.
Protocol 2: Palladium-Catalyzed N-Arylation of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Materials:
-
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
Aryl halide (e.g., bromobenzene, 4-iodotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube, combine tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq.), the aryl halide (1.2 eq.), Pd2(dba)3 (0.02 eq.), XPhos (0.08 eq.), and NaOtBu (1.5 eq.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome & Troubleshooting: This protocol should provide the N-arylated pyrazole in good to excellent yield. As with N-alkylation, a mixture of regioisomers is possible. If the reaction does not go to completion, increasing the catalyst loading or reaction time may be beneficial. The choice of ligand can also influence the outcome, and screening of different phosphine ligands may be necessary for challenging substrates.
II. C-Functionalization: Direct Modification of the Pyrazole Core
Direct functionalization of the carbon atoms of the pyrazole ring provides a complementary approach to N-functionalization for introducing molecular diversity.
II.A. Halogenation: Introducing a Versatile Handle
Halogenated pyrazoles are valuable synthetic intermediates that can be further functionalized through various cross-coupling reactions[8]. Electrophilic halogenation of pyrazoles typically occurs at the C4 position[9][10]. Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS)[8][9].
Causality Behind Experimental Choices: N-Halosuccinimides are convenient and relatively safe sources of electrophilic halogens. The reaction is often carried out in a polar solvent like DMF or acetonitrile to facilitate the ionization of the N-X bond. The reaction generally proceeds under mild conditions at room temperature.
Protocol 3: C4-Bromination of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Diagram: C4-Bromination Reaction Scheme
Caption: Electrophilic bromination at the C4 position of the pyrazole ring.
Materials:
-
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous Na2S2O3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome & Troubleshooting: This reaction should proceed cleanly to give the C4-brominated product in high yield. If the reaction is slow, gentle heating can be applied. For iodination, N-iodosuccinimide (NIS) can be used in a similar fashion.
II.B. Formylation: Introduction of a Carbonyl Group via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic rings[11][12]. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF)[11]. For pyrazoles, formylation occurs preferentially at the C4 position[11][12].
Causality Behind Experimental Choices: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring. The reaction is typically performed at elevated temperatures to drive it to completion. The work-up involves hydrolysis of the intermediate iminium salt to the aldehyde.
Protocol 4: Vilsmeier-Haack Formylation of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Materials:
-
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
Anhydrous dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq.) dropwise to the DMF, maintaining the temperature below 10 °C. (Caution: Exothermic reaction).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO3 until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome & Troubleshooting: The C4-formylated pyrazole should be obtained in good yield. The reaction is sensitive to moisture, so anhydrous conditions are essential. If the reaction is incomplete, increasing the reaction time or temperature may be necessary. The Boc protecting group is generally stable under these conditions, but prolonged exposure to high temperatures should be avoided.
III. Transition-Metal-Catalyzed Cross-Coupling Reactions
The halogenated pyrazoles prepared in the previous section are versatile building blocks for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups.
III.A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds[13][14]. It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base[13].
Protocol 5: Suzuki-Miyaura Coupling of tert-Butyl 3-(4-bromo-1H-pyrazol-3-yl)piperidine-1-carboxylate
Materials:
-
tert-Butyl 3-(4-bromo-1H-pyrazol-3-yl)piperidine-1-carboxylate (from Protocol 3)
-
Arylboronic acid or ester
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane and water (as a solvent mixture)
Procedure:
-
In a Schlenk tube, combine tert-butyl 3-(4-bromo-1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(OAc)2 (0.05 eq.), SPhos (0.10 eq.), and K2CO3 (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Functionalization Strategies
| Functionalization Type | Reagents & Conditions | Position(s) Functionalized | Key Advantages |
| N-Alkylation | NaH, Alkyl Halide, DMF | N1 and/or N2 | Introduction of diverse aliphatic groups. |
| N-Arylation | Pd₂(dba)₃, XPhos, NaOtBu, Aryl Halide | N1 and/or N2 | Construction of complex biaryl systems. |
| C4-Halogenation | N-Halosuccinimide, MeCN | C4 | Provides a versatile handle for cross-coupling. |
| C4-Formylation | POCl₃, DMF | C4 | Introduction of a reactive carbonyl group. |
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃, Arylboronic Acid | C4 (from C4-halo) | Formation of C-C bonds. |
Conclusion
The functionalization of the pyrazole ring in tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate offers a rich landscape for the synthesis of novel and diverse molecular scaffolds for drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this valuable building block. By understanding the underlying principles of pyrazole reactivity and carefully selecting reaction conditions, scientists can efficiently generate libraries of compounds for biological screening and accelerate the development of new therapeutics.
References
-
Molecules. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]
-
Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
-
ResearchGate. (n.d.). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Sci-Hub. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
-
PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Link]
-
National Institutes of Health. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
ACS Publications. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ACS Publications. (n.d.). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. [Link]
-
ACS Publications. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
ACS Publications. (n.d.). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. [Link]
-
National Institutes of Health. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectjournals.com [connectjournals.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Welcome to the technical support resource for the synthesis of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic and field-tested insights to help you navigate the challenges of this synthesis.
Core Synthesis Strategy
The most reliable and widely adopted method for constructing a pyrazole ring is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound, such as a 1,3-diketone or an enaminone.[1][2] For the target molecule, the synthesis logically begins with a commercially available N-Boc protected piperidine derivative, which is elaborated into a suitable 1,3-dicarbonyl equivalent at the 3-position, followed by cyclization.
The following workflow outlines the key transformations.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical path from problem to solution.
Problem 1: Low or No Yield of the Pyrazole Product
Symptom: After reacting the enaminone precursor with hydrazine, TLC or LC-MS analysis shows mostly unreacted starting material or a complex mixture of unidentified products.
Possible Causes & Solutions:
-
Cause A: Inactive Hydrazine. Hydrazine is susceptible to oxidation.
-
Solution: Use a freshly opened bottle of hydrazine hydrate or anhydrous hydrazine. If the source is old, consider titrating it to determine its purity.
-
-
Cause B: Incorrect Reaction pH. The cyclization step is pH-sensitive. Highly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while highly basic conditions can deprotonate the enaminone and inhibit the reaction.
-
Solution: The reaction is often catalyzed by a weak acid. Acetic acid is a common choice, used in catalytic or stoichiometric amounts.[3] Perform small-scale trials to optimize the acid concentration.
-
-
Cause C: Insufficient Reaction Temperature or Time. The cyclization may be kinetically slow.
-
Solution: Increase the reaction temperature. Refluxing in ethanol or toluene is common.[4] Monitor the reaction progress by TLC or LC-MS every few hours to determine the optimal reaction time.
-
-
Cause D: Degradation of the Enaminone Precursor. Enaminones can be unstable, particularly under harsh acidic or thermal conditions.[5]
-
Solution: Ensure the precursor is pure before use. If degradation is suspected during the cyclization, attempt the reaction under milder conditions (e.g., lower temperature for a longer duration).
-
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Technical Support Center: Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the construction of more complex pharmacologically active agents. The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and regioselectivity. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. We will delve into the mechanistic rationale behind procedural choices, offering a framework for logical troubleshooting and reaction optimization.
Section 1: Synthetic Strategy Overview
The most prevalent and robust method for constructing the pyrazole ring onto the piperidine scaffold involves a cyclocondensation reaction between a hydrazine species and a 1,3-dielectrophile equivalent. A highly effective modern approach utilizes an enaminone intermediate derived from the parent Boc-piperidine precursor. This strategy offers high yields and operational simplicity.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in this synthesis?
A1: The cyclization of the enaminone intermediate with hydrazine (Step 2) is the most crucial step. This is where the pyrazole ring is formed, and it is prone to issues such as incomplete reaction, side-product formation, and, if a substituted hydrazine is used, a lack of regioselectivity. Careful control of temperature and solvent is paramount for success.
Q2: My reaction with a substituted hydrazine (e.g., methylhydrazine) gives a mixture of products. Why?
A2: You are observing the formation of regioisomers. An unsymmetrical intermediate reacting with a substituted hydrazine can produce two different pyrazole isomers. The outcome is determined by which nitrogen of the hydrazine attacks which electrophilic carbon of your precursor. This process is governed by a delicate balance of steric and electronic effects of the reactants, as well as reaction conditions like solvent and pH[1].
Q3: How does solvent choice impact the reaction, particularly regarding regioselectivity?
A3: Solvent polarity and hydrogen-bonding capability can dramatically influence the regiochemical outcome. Standard solvents like ethanol are commonly used. However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in pyrazole synthesis[2]. These solvents can stabilize one of the transition states over the other through potent hydrogen bonding, thereby favoring the formation of a single regioisomer[2].
Q4: Can I use hydrazine hydrochloride instead of hydrazine hydrate?
A4: Yes, hydrazine hydrochloride is a viable alternative and is often preferred for its stability and ease of handling. However, its use typically requires the addition of a base (e.g., triethylamine, sodium acetate) to liberate the free hydrazine nucleophile in situ. The choice and stoichiometry of the base can become an additional parameter to optimize.
Q5: How can I effectively monitor the progress of the cyclization reaction?
A5: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The enaminone starting material is typically a UV-active, yellow-colored compound, while the pyrazole product is often a colorless spot with a different Rf value. The disappearance of the starting material spot is a primary indicator of reaction completion. LC-MS can also be used for unambiguous confirmation of product formation and to check for intermediates or side products.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
| Problem / Symptom | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Degraded Hydrazine: Hydrazine hydrate can degrade upon exposure to air and light. 2. Insufficient Heat: The cyclization reaction often requires reflux temperatures to proceed at a reasonable rate. 3. Poor Quality Enaminone: The enaminone precursor may be impure or unstable. | 1. Use fresh, high-quality hydrazine hydrate or a stable salt like hydrazine hydrochloride. 2. Ensure the reaction is heated to reflux in the chosen solvent (e.g., ~78 °C for ethanol). Temperature can be a critical factor in driving the reaction to completion[3][4]. 3. Purify the enaminone by column chromatography or recrystallization before the cyclization step. |
| Formation of Multiple Products (excluding regioisomers) | 1. Incomplete Reaction: Both starting material and product are present. 2. Side Reactions: Hydrazine can react with α,β-unsaturated systems to form stable pyrazoline intermediates or other byproducts like azines[5]. | 1. Increase the reaction time or add a slight excess (1.1-1.2 eq.) of hydrazine. 2. Ensure the reaction goes to completion to favor the thermodynamically stable aromatic pyrazole. If pyrazolines persist, an oxidative workup or adding a mild oxidant (in some systems) can promote aromatization. |
| Boc-Group Deprotection | 1. Acidic Contaminants: The reaction mixture or workup solutions may be inadvertently acidic. The Boc (tert-butoxycarbonyl) group is highly labile under acidic conditions. | 1. Ensure all reagents and solvents are neutral. During aqueous workup, use a mild base like sodium bicarbonate solution instead of water if there is any suspicion of acidity. Avoid strong acids throughout the process. |
| Difficult Purification | 1. Polar Byproducts: Excess hydrazine and related salts can be difficult to remove from the polar pyrazole product. 2. Similar Polarity: The product and key impurities may have very similar Rf values on TLC. | 1. After the reaction, quench with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer thoroughly with brine to remove water-soluble impurities. 2. For chromatography, try a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). If separation is still poor, consider converting the product to a salt to alter its solubility for purification, or attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol). |
Special Focus: Controlling Regioselectivity
When using a substituted hydrazine (R-NHNH₂), two regioisomers can form. Controlling the outcome is a primary optimization goal.
Caption: Divergent pathways leading to two possible regioisomers.
To favor one isomer, consider the following:
-
Solvent Modification: As detailed in the table below, switching to a fluorinated alcohol can provide a dramatic improvement in selectivity[2].
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable rate can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
pH Adjustment: In some systems, acidic conditions can reverse the selectivity compared to neutral or basic conditions by altering the nucleophilicity of the two nitrogen atoms in the hydrazine[1].
| Solvent | Typical Regioisomeric Ratio (Desired:Undesired) | Rationale |
| Ethanol | 5:1 to 10:1 | Standard protic solvent, moderate selectivity. |
| 2,2,2-Trifluoroethanol (TFE) | >20:1 | Strong hydrogen-bond donating ability stabilizes one transition state, significantly enhancing selectivity[2]. |
| Hexafluoroisopropanol (HFIP) | >50:1 | Even stronger H-bond donor than TFE, often providing the highest degree of regiocontrol[2]. |
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of (E)-tert-Butyl 3-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate (Enaminone)
This protocol is adapted from analogous procedures for synthesizing related enaminones[6].
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 2.0 eq).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.1 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with DCM, wash sequentially with 1 M KHSO₄ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the excess DMF-DMA under high vacuum to yield the crude enaminone, which can be used directly or purified by column chromatography (Silica gel, 30-50% Ethyl Acetate in Hexanes).
Protocol 4.2: Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
This protocol is based on established pyrazole cyclization methods[6][7].
-
Dissolve the enaminone intermediate (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).
-
Add hydrazine hydrate (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the title compound as a white solid or pale oil.
References
- BenchChem (2025).Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- Khan, I., et al. (2018).Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry.
- Krasavin, M., et al. (2018).Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- Guo, H., et al. (2022).DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters.
- Wallace, E. M., et al. (2005).Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Beilstein Journals (2024).Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Mohan, S., et al. (2023).Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- Organic & Biomolecular Chemistry (2024).Recent advances in the multicomponent synthesis of pyrazoles.
- Kavale, M., et al. (2021).Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Organic Chemistry Portal.Pyrazole synthesis.
- Wang, L., et al. (2024).Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- del Campo, A., et al. (2012).Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- Google Patents.
- ResearchGate.
- Gouda, M. A., et al. (2015).Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules.
- Molecules (2024).
- Slideshare.Unit 4 Pyrazole.
- BenchChem (2025).
- I. Wolska, et al. (2007).tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate.
- Organic Syntheses.Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource to explain the reasoning behind experimental choices and to provide robust protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate?
A1: The most prevalent and effective methods for purifying tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate are flash column chromatography and recrystallization. The choice between these techniques depends on the nature and quantity of the impurities, as well as the physical state of the crude product.[1][2]
-
Flash Column Chromatography: This is often the go-to method for removing a wide range of impurities, including unreacted starting materials, reagents, and byproducts. It is particularly useful when dealing with oily or amorphous crude products.[3][4]
-
Recrystallization: If the crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a highly effective and scalable purification technique.[2]
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: The impurities will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Such as the corresponding piperidinone precursor or hydrazine source.
-
Regioisomers: In pyrazole synthesis, the formation of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) is a common challenge.[4]
-
Byproducts from Side Reactions: These can be numerous and vary with the specific reagents and conditions used.
-
Deprotected Product: The tert-butoxycarbonyl (Boc) protecting group can be labile, and some amount of the deprotected piperidine may be present, especially if acidic conditions were used during workup.
Q3: How can I quickly assess the purity of my crude product?
A3: Thin-layer chromatography (TLC) is an indispensable tool for a quick purity assessment.[3] Develop a TLC method using a solvent system similar to what you plan to use for column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This will give you a visual representation of the number of components in your crude mixture and their relative polarities. For a more quantitative assessment, techniques like LC-MS or ¹H NMR can be employed.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.
Flash Column Chromatography Issues
Problem 1: Poor separation of my product from an impurity on the column.
-
Possible Cause: The chosen solvent system may not have sufficient selectivity for the components in your mixture.
-
Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems using TLC. If you are using a standard ethyl acetate/hexanes gradient, consider trying a system with different solvent properties, such as dichloromethane/methanol or acetone/n-hexane.[1][3] Small additions of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can sometimes dramatically improve separation.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for challenging separations, you might consider using alumina (basic or neutral) or a C18-functionalized silica (reverse-phase).[5]
-
Problem 2: My compound is streaking or tailing on the column.
-
Possible Cause 1: The compound may be too polar for the chosen solvent system, leading to strong interactions with the silica gel.
-
Solution 1: Gradually increase the polarity of your eluent. For very polar compounds, a solvent system like dichloromethane/methanol might be more effective than ethyl acetate/hexanes.[5]
-
Possible Cause 2: The column may be overloaded with the crude material.
-
Solution 2: As a general rule, the amount of crude material loaded onto the column should be about 1-5% of the mass of the silica gel.[1] If you need to purify a large amount of material, it is better to use a larger column or run multiple smaller columns.
Problem 3: My compound appears to be decomposing on the silica gel column.
-
Possible Cause: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds, including the potential cleavage of the Boc-protecting group.
-
Solution:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a dilute solution of triethylamine in your non-polar solvent before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[5]
-
Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to elute it faster.
-
Experimental Workflow: Flash Column Chromatography
Sources
Technical Support Center: Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the successful synthesis of this valuable building block.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: We are observing a significant amount of a regioisomeric byproduct during the pyrazole formation step. How can we improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. This typically occurs during the condensation reaction between a β-enamino diketone precursor and a substituted hydrazine. The hydrazine can attack either of the two carbonyl groups, leading to two different pyrazole regioisomers.
Causality and Mechanistic Insight:
The regioselectivity of the cyclization is influenced by several factors, including the steric and electronic properties of the substituents on the β-enamino diketone and the hydrazine, as well as the reaction conditions such as solvent and temperature. For instance, bulkier substituents on one of the carbonyl carbons can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.
Troubleshooting and Optimization Protocol:
-
Reagent Selection: If possible, using hydrazine hydrate (H₂NNH₂·H₂O) instead of a substituted hydrazine will yield a single pyrazole product (an NH-pyrazole), which can then be selectively N-alkylated in a subsequent step to achieve the desired substitution pattern.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents, from polar protic (e.g., ethanol, methanol) to aprotic (e.g., THF, dioxane), to identify the optimal medium for your specific substrates.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction by favoring the kinetically controlled product.
-
pH Adjustment: The pH of the reaction mixture can affect the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups. The reaction is often carried out under neutral or slightly acidic conditions.[2]
-
Purification: If the formation of regioisomers cannot be completely suppressed, careful purification by column chromatography is often necessary to isolate the desired product.[1][3] The use of different solvent systems for elution should be explored to achieve optimal separation.
FAQ 2: During the N-Boc protection of the piperidine ring, we are seeing incomplete reactions and the formation of what appears to be a di-Boc byproduct. What are the likely causes and solutions?
Answer:
Incomplete N-Boc protection and the formation of di-Boc byproducts are frequent issues. Incomplete reactions can be due to several factors, including insufficient reagent, poor reagent quality, or unfavorable reaction kinetics. Di-Boc formation can occur if there are other nucleophilic sites in the molecule or if the reaction conditions are too harsh.[4]
Troubleshooting and Optimization Protocol:
| Problem | Potential Cause | Recommended Solution | Reference |
| Incomplete Reaction | Insufficient Boc anhydride (Boc₂O) | Use a slight excess of Boc₂O (1.1-1.3 equivalents). | [4] |
| Deactivated piperidine nitrogen | Increase reaction time and monitor by TLC. Consider a more reactive Boc-donating reagent. | [4] | |
| Hydrolysis of Boc₂O | Use fresh, high-purity Boc₂O and anhydrous solvents. | [4] | |
| Di-Boc Formation | Presence of other nucleophilic groups (e.g., hydroxyl, another amine) | Use a controlled amount of Boc₂O (1.0-1.1 equivalents) and perform the reaction at a lower temperature (e.g., 0 °C). | [4] |
| Harsh reaction conditions | Avoid excessive heat and prolonged reaction times. | [4] |
Experimental Protocol for N-Boc Protection:
-
Dissolve the piperidine substrate in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (TEA) or sodium bicarbonate, to neutralize the acid formed during the reaction.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by silica gel column chromatography if necessary.
FAQ 3: We have successfully synthesized the final product, but are struggling with purification. What are some common impurities and effective purification strategies?
Answer:
Purification of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
Common Impurities:
-
Regioisomeric pyrazole: As discussed in FAQ 1, this is a common byproduct.
-
Unreacted starting materials: Incomplete reactions will leave starting materials in the crude product.
-
Byproducts from precursor synthesis: Impurities from the synthesis of the piperidine or pyrazole precursors may carry through to the final step.
-
Deprotected product: The Boc group can be labile under certain conditions, leading to the formation of the deprotected piperidine.
Purification Workflow:
Caption: A general workflow for the purification of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.
Detailed Purification Protocol:
-
Aqueous Workup: After the reaction is complete, an initial aqueous workup can help remove many water-soluble impurities. Washing with a mild base like sodium bicarbonate solution can remove acidic byproducts, while a wash with a dilute acid solution can remove basic impurities.
-
Silica Gel Column Chromatography: This is the most common and effective method for separating the desired product from its regioisomer and other closely related byproducts.[1][3]
-
Solvent System Selection: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
TLC Monitoring: Carefully monitor the fractions by TLC to identify and combine the fractions containing the pure product.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to remove minor impurities and obtain a highly pure product. Common solvent systems for recrystallization include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
Reaction Mechanism Overview
The core of the synthesis involves the formation of the pyrazole ring through the reaction of a 1,3-dicarbonyl compound (or its enamine equivalent) with hydrazine.
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges you may face in the laboratory, providing in-depth, experience-driven advice to help you optimize your yield, improve purity, and troubleshoot common issues.
Introduction: The Synthetic Challenge
Tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a valuable intermediate in drug discovery, prized for its unique three-dimensional structure which combines a constrained piperidine ring with the versatile hydrogen-bond donating and accepting capabilities of a pyrazole moiety. The most common and direct synthetic route involves the cyclocondensation of a suitable piperidine-based 1,3-dicarbonyl equivalent with hydrazine.[1][2] While mechanistically straightforward, this reaction is often plagued by issues such as low yields, problematic purification, and the formation of stubborn impurities. This guide provides a systematic approach to overcoming these obstacles.
General Synthetic Workflow
The formation of the pyrazole ring is typically achieved via the reaction of a β-functionalized α,β-unsaturated carbonyl compound (a 1,3-dicarbonyl surrogate) with hydrazine. A highly effective substrate for this transformation is an enaminone derived from the corresponding β-ketoester.
Caption: General workflow for the synthesis of the target pyrazole.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is very low, or I'm not forming any product. What are the likely causes?
Answer: Low or no product formation is a frequent issue that can typically be traced back to one of three areas: starting material quality, inefficient intermediate formation, or incomplete cyclization.
-
Causality 1: Starting Material Integrity. The success of this synthesis is highly dependent on the quality of your reagents.
-
The Piperidine Intermediate: The key intermediate, often an enaminone like tert-butyl 3-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate, must be pure.[3] This intermediate is typically prepared from 1-Boc-piperidine-3-carboxylic acid. Ensure this precursor is fully formed and free of residual solvents or reagents from its own synthesis. An impure intermediate will lead to a cascade of side reactions.
-
Hydrazine Quality: Use a fresh, reputable source of hydrazine. Hydrazine hydrate is commonly used and is often sufficient. However, if you suspect water is hindering the reaction, consider using anhydrous hydrazine. Be aware that hydrazine can degrade over time, forming water and ammonia, which can interfere with the reaction.
-
-
Causality 2: Incomplete Cyclization. The core ring-forming step is the nucleophilic attack of hydrazine followed by dehydration to form the aromatic pyrazole ring.
-
Solvent Choice: Ethanol is a standard and effective solvent for this reaction, as it readily dissolves the reactants and facilitates reflux conditions.[4] Acetic acid can also be used, as the acidic environment can catalyze the dehydration step.
-
Temperature and Reaction Time: This reaction often requires thermal energy to drive the dehydration and aromatization. Refluxing in ethanol for several hours (2-18 hours) is a common condition.[4] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. An incomplete reaction will show the presence of a hydrazone intermediate.
-
-
Causality 3: Reaction pH. The cyclization can be sensitive to pH. While often run under neutral conditions in refluxing ethanol, some related pyrazole syntheses benefit from mild acid catalysis (e.g., a catalytic amount of acetic acid) to promote the final dehydration step. Conversely, a basic medium can deprotonate the hydrazine, potentially increasing its nucleophilicity. Experiment with catalytic amounts of acid or base if neutral conditions fail.
Question 2: My NMR spectrum is complex, suggesting the formation of significant side products. What are they and how can I avoid them?
Answer: A complex product mixture is usually the result of competing reaction pathways or degradation.
-
Side Product 1: Hydrazone Intermediate. The most common "impurity" is the uncyclized hydrazone intermediate. This occurs when the initial condensation with hydrazine is successful, but the subsequent intramolecular cyclization and dehydration are incomplete.
-
Solution: Increase the reaction temperature or time. As mentioned above, switching to a higher-boiling solvent or adding a catalytic amount of acid can facilitate the final ring-closing dehydration.[1]
-
-
Side Product 2: Regioisomers. While not an issue with unsubstituted hydrazine, if you use a substituted hydrazine (e.g., methylhydrazine), you can form two different regioisomers of the pyrazole ring.[4] The reaction of an unsymmetrical precursor with methylhydrazine can produce both the 1-methyl-3-substituted and 1-methyl-5-substituted pyrazoles.[4]
-
Solution: Regioselectivity is notoriously difficult to control and is influenced by steric and electronic factors. Characterization (specifically via 2D NMR techniques like HMBC and NOESY) is crucial to confirm which isomer you have formed. Often, one isomer is thermodynamically favored and may become the major product with longer reaction times or higher temperatures.
-
-
Side Product 3: Michael Addition of Piperidine. If any de-protected piperidine is present (due to harsh conditions leading to Boc-group loss), the secondary amine can undergo a Michael addition to the enaminone starting material, leading to dimeric impurities.
-
Solution: Ensure the reaction is not overly acidic, which could cleave the Boc protecting group. Maintain the reaction temperature as recommended and use purified starting materials.
-
Question 3: I've formed the product, but I'm struggling to purify it. What are the best practices?
Answer: Purification can be challenging due to the product's polarity and potential for co-elution with polar byproducts.
-
Chromatography: Standard silica gel chromatography is the most common method.[5][6]
-
Solvent System: A gradient elution is often most effective. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the mobile phase can help improve peak shape and prevent streaking, especially if your product is basic.
-
Sample Loading: Ensure your crude product is fully dissolved in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane (DCM) before loading it onto the column. Adsorbing the crude material onto a small amount of silica gel ("dry loading") can significantly improve separation.
-
-
Crystallization: If chromatography fails to yield pure material, crystallization is an excellent alternative.
-
Technique: Attempt to dissolve the impure material in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then slowly cool it to room temperature, followed by further cooling in an ice bath or refrigerator. If it doesn't crystallize, try adding a non-polar "anti-solvent" (e.g., hexanes) dropwise to the solution until it becomes slightly cloudy, then allow it to stand.
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal stoichiometry of hydrazine?
-
A: It is common to use a slight excess of hydrazine (1.1 to 1.5 equivalents) to ensure the complete consumption of the more valuable piperidine intermediate.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: TLC is the quickest method. Use a mobile phase that gives the product an Rf value of ~0.3 (e.g., 50-70% Ethyl Acetate in Hexanes). The starting enaminone should have a higher Rf, and polar baseline impurities will be lower. Staining with potassium permanganate can help visualize spots. For definitive tracking, LC-MS is ideal as it confirms the mass of the product and any intermediates.
-
-
Q: What are the critical safety precautions when using hydrazine?
-
A: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a quench solution (e.g., a dilute solution of sodium hypochlorite/bleach) ready to neutralize any spills and leftover reagent.
-
-
Q: How do I definitively confirm the structure of my final product?
-
A: A combination of analytical techniques is required.
-
¹H NMR: Will show characteristic peaks for the Boc group (~1.47 ppm), the piperidine ring protons, and two distinct aromatic protons for the pyrazole ring.
-
¹³C NMR: Confirms the number of unique carbon atoms.
-
Mass Spectrometry (MS): Will show the correct molecular ion peak (e.g., [M+H]⁺).[7]
-
-
Key Experimental Protocol: A Validated Starting Point
This protocol is based on established literature procedures for similar cyclocondensations.[3][4]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate (1.0 eq).
-
Add ethanol (approximately 10-15 mL per gram of starting material).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add hydrazine hydrate (1.2 eq) to the solution dropwise via syringe.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C).
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress every 1-2 hours by TLC or LC-MS. The reaction is complete when the starting enaminone spot is no longer visible.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 80% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate as a solid or viscous oil.
Data Summary: Influence of Key Parameters
| Parameter | Recommended Condition | Rationale & Potential Impact on Yield |
| Hydrazine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion, maximizing the conversion of the limiting piperidine substrate. A large excess can complicate purification. |
| Solvent | Ethanol, Acetic Acid | Ethanol is a good general-purpose solvent. Acetic acid can act as both solvent and catalyst for the dehydration step, potentially increasing the reaction rate.[3] |
| Temperature | Reflux (~78 °C in EtOH) | Provides the necessary activation energy for the cyclization and dehydration steps. Insufficient temperature can lead to the accumulation of the hydrazone intermediate. |
| Reaction Time | 2 - 18 hours | Must be optimized by monitoring. Prolonged times at high temperatures could lead to decomposition or side reactions like Boc-deprotection.[4] |
| Catalyst | None (or catalytic H⁺/OH⁻) | The reaction often proceeds without a catalyst. If cyclization is slow, a catalytic amount of acid (e.g., AcOH) can promote the final dehydration step.[1] |
References
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of pyrazoles via electrophilic cyclization. PubMed. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]
-
Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. The Journal of Organic Chemistry. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Introduction for the Modern Researcher
Welcome to the technical support guide for the deprotection of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation in the synthesis of piperidine-containing active pharmaceutical ingredients (APIs). While routine, this step can present challenges ranging from incomplete reactions to problematic workups.
This guide is structured as a dynamic resource, moving beyond static protocols to a question-and-answer format that addresses the real-world challenges encountered at the bench. Here, we dissect the causality behind procedural choices, offering field-proven insights to ensure your synthesis is efficient, reproducible, and successful. The pyrazole moiety is generally stable to the acidic conditions required for Boc removal, making this a robust transformation when key parameters are controlled.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc deprotection is incomplete. What are the most common causes and how can I fix it?
This is a frequent issue, often stemming from insufficiently acidic conditions. Here’s a breakdown of potential causes and solutions:
-
Insufficient Acid: Ensure you are using a sufficient molar excess of the acid. For substrates that are weak bases, a larger excess (5-10 equivalents or more) may be necessary to drive the reaction to completion.
-
Acid Degradation: Trifluoroacetic acid (TFA) is hygroscopic. Water contamination can reduce its effective strength.[3] Use a fresh bottle of TFA or accurately determine the concentration of your HCl/dioxane solution. Anhydrous conditions are critical for efficiency.
-
Reaction Time/Temperature: While many deprotections are complete within 1-2 hours at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating.[3] However, increasing temperature can also promote side reactions, so it should be done cautiously. Monitor the reaction's progress closely.
-
Poor Solubility: If your starting material is not fully dissolved in the reaction solvent (e.g., dichloromethane), the reaction will be slow and incomplete.[3] Consider adding a co-solvent like methanol in small amounts for HCl-based methods, or select a different solvent system where solubility is improved.
Q2: I've completed the reaction with TFA, but now I'm struggling to remove the residual acid. What's the best workup procedure?
Residual TFA can interfere with subsequent reactions, especially those that are base-sensitive. Simply placing the reaction under high vacuum is often insufficient.
-
Co-evaporation: After removing the bulk of the DCM and TFA under reduced pressure, add a high-boiling, non-reactive solvent like toluene and evaporate again.[4] Repeating this process 2-3 times helps to azeotropically remove the remaining TFA.
-
Precipitation/Trituration: The resulting amine trifluoroacetate salt can often be precipitated or triturated from the crude oil by adding a non-polar solvent like cold diethyl ether. The solid salt is then collected by filtration. This process washes away many organic impurities.
-
Aqueous Basic Wash: If your final product is stable to basic conditions and soluble in an organic solvent, a standard workup is effective. After evaporation, dissolve the residue in a suitable solvent (e.g., ethyl acetate or DCM), wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base until the aqueous layer is basic, then wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.[5][6]
-
Ion-Exchange Resin: For sensitive substrates where an aqueous workup is not ideal, the TFA salt can be neutralized by passing a solution of the crude product through a basic ion-exchange resin (e.g., Amberlyst A21).[7]
Q3: After my deprotection, I see a new, less polar spot on my TLC plate and a higher mass peak in the LC-MS. What could this be?
This is a classic sign of a tert-butylation side reaction. The mechanism of Boc deprotection generates a stable tert-butyl cation (t-Bu⁺).[8] This cation is an electrophile and can alkylate nucleophilic sites on your molecule or in the reaction mixture.
-
Cause: Electron-rich aromatic rings or other nucleophiles (like the pyrazole ring, although less common) can be susceptible to Friedel-Crafts-type alkylation by the t-Bu⁺ cation.
-
Solution - Use a Scavenger: To prevent this, add a scavenger to the reaction mixture. The scavenger's role is to trap the t-Bu⁺ cation before it can react with your product. Common scavengers include:
-
Thioanisole: Highly effective.
-
Triethylsilane (TES) or Triisopropylsilane (TIPS): Reduces the cation to isobutane.
-
Anisole or Phenol: Act as sacrificial substrates for alkylation.
-
Q4: How do I best monitor the reaction progress?
Close monitoring is key to avoiding over-exposure to harsh acids and identifying the reaction endpoint.
-
Thin-Layer Chromatography (TLC): This is the most common method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value (it will stick closer to the baseline).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation. You will monitor the disappearance of the mass peak corresponding to your starting material (M+H)⁺ and the appearance of the peak for your deprotected product (M-Boc+H)⁺.[11]
In-Depth Experimental Protocols
Method 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally robust method for Boc deprotection.
Causality: TFA is a strong acid that efficiently protonates the Boc group, initiating its cleavage. DCM is an excellent, relatively inert solvent for this process. The reaction is typically fast and clean when performed correctly.[5][12]
Step-by-Step Protocol:
-
Preparation: Dissolve tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath (0 °C). This helps to control any initial exotherm, especially on a larger scale.
-
Acid Addition: Slowly add TFA (typically 20-50% v/v, which constitutes a large molar excess) to the stirred solution. Optional: If your substrate is sensitive to t-butylation, add a scavenger like anisole or triethylsilane (1.1-1.5 eq) to the DCM solution before adding TFA.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. A typical reaction is complete in 1-3 hours.
-
Workup: Once the starting material is fully consumed, concentrate the reaction mixture under reduced pressure. Proceed with one of the workup methods described in FAQ Q2 to isolate the amine as either the TFA salt or the free base.
Method 2: Deprotection with Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid.
Causality: Anhydrous HCl, typically as a 4M solution in dioxane, is a strong acid that effectively cleaves the Boc group via a similar mechanism to TFA.[8][13] The resulting amine hydrochloride salt is often insoluble in the reaction mixture or upon addition of a less polar co-solvent, facilitating isolation by simple filtration.[14]
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq).
-
Dissolution & Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq of HCl). If solubility is an issue, a minimal amount of a co-solvent like methanol can be added. Stir the mixture at room temperature.
-
Precipitation: In many cases, the deprotected amine hydrochloride salt will begin to precipitate from the solution as a white solid.
-
Reaction: Allow the reaction to stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by taking a small aliquot, quenching it with a base (like NaHCO₃ solution), extracting with an organic solvent, and analyzing by TLC or LC-MS.
-
Isolation: Once the reaction is complete, if a precipitate has formed, you can often add an anti-solvent like diethyl ether to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake with diethyl ether to remove non-polar impurities, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure and the resulting solid triturated with ether.
Data & Method Comparison
| Parameter | TFA / DCM Method | 4M HCl / Dioxane Method | Key Considerations |
| Primary Product | Amine Trifluoroacetate Salt | Amine Hydrochloride Salt | The salt form can affect stability, solubility, and subsequent reactivity. |
| Reaction Time | Typically fast (1-3 hours) | Generally fast (1-4 hours) | Substrate dependent; monitor closely. |
| Workup | Requires evaporation and often a subsequent aqueous wash or trituration to remove excess acid. | Often simple filtration of the precipitated product salt. | HCl method can be more straightforward for isolation of solid products. |
| Volatiles | DCM is volatile and easily removed. TFA is high-boiling and can be difficult to remove completely. | Dioxane is high-boiling and must be removed under high vacuum. | Residual TFA can be problematic; dioxane is a suspected carcinogen and should be handled with care. |
| Side Reactions | Risk of t-butylation. | Lower risk of t-butylation, but not zero. | Scavengers are highly recommended for the TFA method with sensitive substrates. |
| Cost & Availability | TFA is more expensive than HCl. | HCl in dioxane is readily available commercially or can be prepared. | Cost may be a factor for large-scale synthesis. |
Visualized Workflows (Graphviz)
General Boc Deprotection Workflow
Caption: Standard workflow for acidic Boc deprotection.
Troubleshooting Logic for Incomplete Deprotection
Caption: Decision tree for troubleshooting incomplete reactions.
References
-
da Costa, J. C. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. Available at: [Link]
-
Jin, Z. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1629-1657. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Allery, A. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ResearchGate. (2016). How to remove TFA salt? Retrieved from [Link]
-
Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection (TFA) Examples. Retrieved from [Link]
-
Org Prep Daily. (2006). TLC Staining solutions. Retrieved from [Link]
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry. Retrieved from [Link]
-
Collot, M. (2016). Answer to "How to remove TFA salt?". ResearchGate. Retrieved from [Link]
-
Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]
-
ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supplementary Information. Retrieved from [Link]
-
VanVeller Lab Resources. (n.d.). TLC Stains. Retrieved from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
- Kappe, C. O., et al. (2003). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 11. microsaic.com [microsaic.com]
- 12. m.youtube.com [m.youtube.com]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Pyrazole-Piperidines
Welcome to the Technical Support Center for the synthesis of pyrazole-piperidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective synthesis involving these important heterocyclic moieties. Pyrazole-piperidines are cornerstone structures in medicinal chemistry, appearing in numerous drug candidates due to their versatile pharmacological profiles.[1][2][3] However, their synthesis is often plagued by challenges in controlling regioselectivity, leading to isomeric mixtures that are difficult to separate and can compromise yield and purity.[4][5][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, common problems encountered during the regioselective synthesis of pyrazole-piperidines. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying principles and a step-by-step protocol for resolution.
Issue 1: Poor Regioselectivity in Pyrazole Ring Formation with Substituted Hydrazines
Question: "My reaction of an unsymmetrical 1,3-dicarbonyl compound with a piperidine-substituted hydrazine is yielding a mixture of regioisomers. How can I control the reaction to favor the desired isomer?"
Root Cause Analysis: The formation of regioisomers is a classic challenge in the Knorr pyrazole synthesis and its variations.[6][7] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[6][8] The two carbonyl groups of the 1,3-dicarbonyl compound exhibit different electrophilicities, and the two nitrogen atoms of a substituted hydrazine have different nucleophilicities. The interplay of these factors dictates which nitrogen attacks which carbonyl group, leading to two possible isomeric products.[6]
Troubleshooting Workflow:
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.
Introduction
The synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically proceeds via a classical Knorr-type pyrazole synthesis. This involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent. A common and effective strategy commences with the preparation of a β-keto ester, tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, followed by its reaction with hydrazine. While this approach is robust, it is not without potential pitfalls that can affect yield, purity, and scalability. This guide will address these issues systematically.
General Synthetic Pathway
A prevalent synthetic route is outlined below. The troubleshooting and FAQs will primarily address potential issues in both stages of this synthesis.
Figure 1: A common synthetic route to tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.
Troubleshooting Guide & FAQs
Section 1: Synthesis of the β-Keto Ester Precursor (tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate)
The quality of the β-keto ester precursor is critical for a successful pyrazole synthesis. Issues at this stage often cascade, leading to complex purification challenges later.
Q1: I am observing low yields in my Claisen condensation to form the β-keto ester. What are the likely causes and how can I improve it?
A1: Low yields in a Claisen condensation are a frequent issue and can often be attributed to several factors:
-
Base Selection and Stoichiometry: The Claisen condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of the starting ester. Sodium ethoxide (NaOEt) in ethanol is a classic choice when using ethyl esters. It is crucial to use at least one full equivalent of the base. The final product, a β-keto ester, is more acidic than the starting alcohol and is deprotonated by the alkoxide base. This final, irreversible deprotonation drives the reaction to completion.[1] Using a substoichiometric amount of base will result in an incomplete reaction.
-
Reaction Conditions: Anhydrous conditions are paramount. Any moisture will quench the strong base and can hydrolyze the ester starting material. Ensure all glassware is oven-dried and solvents are appropriately dried before use.
-
Side Reactions: The primary competing reaction is self-condensation of the starting piperidine ester if it possesses α-hydrogens. To minimize this, a crossed Claisen condensation approach is often employed where the piperidine ester is added slowly to a solution of the base and a non-enolizable ester like diethyl carbonate or ethyl formate.[2][3]
-
Work-up Procedure: The β-keto ester product is often in its enolate form at the end of the reaction. Acidic workup is necessary to protonate the enolate and isolate the desired product.[2]
Troubleshooting Workflow for Low Yield in Claisen Condensation
Caption: Troubleshooting workflow for low yield in Claisen condensation.
Section 2: Pyrazole Formation
This stage involves the cyclocondensation of the β-keto ester with hydrazine. The primary challenges here are regioselectivity and ensuring complete cyclization.
Q2: My reaction is producing a mixture of pyrazole isomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[4] In your precursor, the two carbonyl groups (the ketone and the ester) are electronically different, which can be exploited to control regioselectivity.
-
Mechanism of Isomer Formation: Hydrazine has two nucleophilic nitrogen atoms. The initial attack can occur at either the ketone or the ester carbonyl. Subsequent cyclization leads to the two possible regioisomers: 3-(piperidin-3-yl)-1H-pyrazol-5-ol (from initial attack at the ester) and 5-(piperidin-3-yl)-1H-pyrazol-3-ol (from initial attack at the ketone). These pyrazolone tautomers are in equilibrium with the aromatic pyrazole form.
-
Controlling Regioselectivity:
-
pH Control: The reaction is often catalyzed by a small amount of acid.[5] Under acidic conditions, the more basic ketone carbonyl is preferentially protonated and activated towards nucleophilic attack by hydrazine. This generally favors the formation of the hydrazone at the ketone position, leading to the desired 3-(piperidin-3-yl)pyrazole isomer after cyclization.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol or acetic acid can facilitate the protonation steps and often favor the desired isomer. Aprotic solvents might lead to a different selectivity profile.
-
Temperature: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Experimental Protocol for Regioselective Pyrazole Synthesis
-
Dissolution: Dissolve tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (1 eq.) in a protic solvent such as ethanol or propanol.
-
Acid Catalyst: Add a catalytic amount of a weak acid, like glacial acetic acid (e.g., 3-5 drops).[6]
-
Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, evaporate the solvent, and purify the residue by column chromatography or recrystallization.
Q3: I am observing incomplete conversion of my β-keto ester to the pyrazole. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Purity of Starting Materials: Impurities in the β-keto ester can inhibit the reaction.[7] Ensure your precursor is of high purity before proceeding.
-
Reaction Time and Temperature: The cyclization step can sometimes be sluggish. If you observe the formation of a hydrazone intermediate that is not converting to the final product, increasing the reaction temperature or prolonging the reaction time may be necessary.
-
Deactivation of Hydrazine: Ensure that the hydrazine has not degraded. Use a fresh bottle or a recently opened one.
Q4: I am having difficulty purifying the final product. What are some common impurities and how can I remove them?
A4: Purification can be challenging due to the presence of unreacted starting materials, the undesired pyrazole isomer, and other byproducts.
-
Common Impurities:
-
Unreacted β-keto ester
-
The undesired pyrazole regioisomer
-
Hydrazone intermediate
-
Products of hydrazine self-condensation
-
-
Purification Strategies:
-
Column Chromatography: Silica gel chromatography is often effective for separating the desired product from less polar impurities. A gradient elution system, for example, with ethyl acetate in hexanes, can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be a highly effective purification method.
-
Acid/Base Extraction: The pyrazole ring has a weakly acidic N-H proton. In some cases, an acid/base extraction can be used to separate the product from neutral impurities. However, the Boc protecting group is acid-labile, so this must be done with care using a weak base for extraction.
-
Salt Formation: A less common but potentially useful technique is the formation of an acid addition salt of the pyrazole, which can be selectively precipitated or crystallized from an organic solvent, and then neutralized to recover the pure product.[8]
-
Q5: Is the N-Boc protecting group stable under the reaction conditions for pyrazole formation?
A5: The tert-butoxycarbonyl (Boc) group is generally stable under the mildly acidic or basic conditions used for pyrazole synthesis from a β-keto ester and hydrazine. However, it is sensitive to strong acids. If a strong acid catalyst is used, or if the acidic workup is too harsh, partial or complete cleavage of the Boc group can occur.
Preventing Boc Deprotection:
-
Use a weak acid catalyst like acetic acid.
-
During workup, neutralize any strong acid carefully and avoid prolonged exposure to acidic conditions.
-
If Boc deprotection is observed, the reaction can be re-protected using di-tert-butyl dicarbonate ((Boc)₂O).
Summary of Key Parameters and Potential Issues
| Parameter | Potential Issue | Recommended Action |
| β-Keto Ester Quality | Low purity leading to side reactions and low yield. | Purify the β-keto ester before use. |
| Reaction Conditions | Presence of moisture deactivating the base in the Claisen condensation. | Use anhydrous solvents and oven-dried glassware. |
| Regioselectivity | Formation of a mixture of pyrazole isomers. | Use a protic solvent and a catalytic amount of weak acid. |
| Reaction Completion | Incomplete conversion of the β-keto ester. | Increase reaction time or temperature; check the quality of hydrazine. |
| Purification | Difficulty in separating the product from impurities. | Utilize column chromatography, recrystallization, or careful acid/base extraction. |
| Boc Group Stability | Unwanted deprotection during the reaction or workup. | Avoid strong acids; use a weak acid catalyst. |
Conclusion
The synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. By understanding the potential side reactions, particularly in the Claisen condensation and the pyrazole formation steps, and by implementing the troubleshooting strategies outlined in this guide, researchers can overcome common obstacles and successfully synthesize this important building block.
References
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Bousquet, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Royal Society of Chemistry. (2018). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]
-
Fiveable. (2023). Claisen condensation. [Link]
-
Chemistry LibreTexts. (2014). A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. fiveable.me [fiveable.me]
- 8. connectjournals.com [connectjournals.com]
Technical Support Center: Purity Assessment of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Welcome to the technical support center for the analytical assessment of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Importance of Purity
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as even trace impurities can have significant downstream effects on reaction yields, by-product formation, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methods required to confidently assess the purity of this compound.
Understanding Potential Impurities
A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common synthetic pathway to tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves the reaction of a suitable piperidine precursor with a 1,3-dicarbonyl equivalent, followed by cyclization with hydrazine.
Figure 1: A conceptual synthetic pathway and the origin of potential impurities.
Table 1: Common Process-Related Impurities
| Impurity Name | Structure | Origin | Analytical Concern |
| Unreacted Starting Materials | Varies | Incomplete reaction | Can interfere with subsequent steps and quantification. |
| Regioisomeric Pyrazole | 5-substituted piperidine | Lack of regioselectivity during cyclization | May have different biological activity and physicochemical properties. |
| Di-Boc-protected Piperidine | Di-tert-butoxycarbonyl piperidine | Over-protection during synthesis[1] | Can be difficult to remove and may be misidentified. |
| Deprotected Piperidine-pyrazole | 3-(1H-pyrazol-3-yl)piperidine | Acid-catalyzed degradation of the Boc group[1] | Can be highly polar and may exhibit poor peak shape in HPLC. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC with UV detection is the primary method for determining the purity of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate and quantifying its impurities. Due to the basic nature of the piperidine nitrogen, careful method development is required to achieve symmetrical peak shapes.
Recommended HPLC Method
This method provides a robust starting point for analysis.
Table 2: Suggested HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.6 µm, 100 x 2.1 mm | Provides good retention and resolution for this moderately polar compound. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic piperidine moiety. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to separate non-polar impurities from the main compound. |
| Flow Rate | 0.5 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 210 nm | The pyrazole ring exhibits UV absorbance at lower wavelengths. |
| Injection Volume | 5 µL | A small injection volume minimizes solvent effects. |
| Sample Diluent | Mobile Phase A/B (50:50) | Dissolving the sample in the mobile phase minimizes peak distortion. |
HPLC Troubleshooting Guide
Q1: I am observing a tailing peak for my main compound. What could be the cause and how can I fix it?
A1: Peak tailing for basic compounds like your piperidine derivative is a common issue and is often caused by secondary interactions between the basic nitrogen and acidic silanol groups on the silica-based column packing.
-
Causality: The lone pair of electrons on the piperidine nitrogen can interact with residual, un-capped silanol groups on the stationary phase, leading to a portion of the analyte being more strongly retained and eluting later, causing the peak to tail.
-
Solutions:
-
Mobile Phase pH: Ensure your mobile phase is acidic. The use of 0.1% TFA (pH ~2) will protonate the piperidine nitrogen, minimizing its interaction with the silanol groups.[2]
-
Buffer Concentration: If using a buffer instead of TFA, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH and buffer capacity.[2]
-
Column Choice: Consider using a column with a highly inert stationary phase, specifically designed for the analysis of basic compounds. These columns have minimal residual silanol activity.
-
Competitive Amine: In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can help to saturate the active sites on the column, improving peak shape. However, this can suppress ionization in LC-MS applications.
-
Q2: I am seeing a small, unexpected peak eluting just before or after my main peak. How can I identify it?
A2: This could be a regioisomer, a common impurity in pyrazole synthesis.
-
Causality: During the cyclization reaction to form the pyrazole ring, the substitution can occur at two different positions, leading to the formation of regioisomers. The 3-substituted (desired) and 5-substituted (impurity) pyrazoles will have very similar properties but can often be separated by HPLC.
-
Solutions:
-
LC-MS Analysis: The most effective way to investigate this is to couple your HPLC to a mass spectrometer. Both isomers will have the same mass, but you can collect the fractions and analyze them by NMR for structural confirmation.
-
Method Optimization: Try adjusting the gradient slope or the organic modifier (e.g., methanol instead of acetonitrile) to improve the resolution between the two peaks.
-
Figure 2: Troubleshooting workflow for HPLC peak shape issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate and for quantitative purity assessment (qNMR).
Expected ¹H and ¹³C NMR Spectral Features
Table 3: Key NMR Signal Assignments
| Group | ¹H Chemical Shift (ppm, approximate) | ¹³C Chemical Shift (ppm, approximate) | Multiplicity | Notes |
| Boc (t-butyl) | 1.45 | 28.5, 80.0 | s (9H) | The singlet at ~1.45 ppm is characteristic of the nine equivalent protons of the t-butyl group. |
| Piperidine CH₂ | 1.5-2.0, 2.8-3.2, 4.0-4.2 | 25-35, 40-50 | m | A complex series of multiplets due to the piperidine ring protons. |
| Piperidine CH | 2.5-2.9 | 35-45 | m | The proton at the point of attachment to the pyrazole ring. |
| Pyrazole CH | 6.2, 7.5 | 105, 130 | d | Two doublets corresponding to the two protons on the pyrazole ring. |
| Pyrazole NH | 12.0-13.0 | - | br s | A broad singlet that may exchange with D₂O. |
Note: Chemical shifts are highly dependent on the solvent used.
Quantitative NMR (qNMR) for Purity Assessment
qNMR is a primary ratio method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[3]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate quantification. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.
-
Data Processing: Carefully integrate the signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
NMR Troubleshooting FAQs
Q1: The integral values for my qNMR experiment are not consistent. What could be the issue?
A1: Inconsistent integrals in qNMR are often related to incomplete relaxation of the nuclei.
-
Causality: If the relaxation delay (D1) is too short, the magnetization of protons with long T₁ relaxation times will not fully return to equilibrium before the next pulse. This leads to a smaller signal intensity and an underestimation of the integral.
-
Solution: Determine the T₁ values of the protons you are using for quantification using an inversion-recovery experiment. Set the D1 delay to at least 5 times the longest T₁. For many organic molecules, a D1 of 30-60 seconds is sufficient.
Q2: I am seeing broad peaks in my ¹H NMR spectrum. What are the possible causes?
A2: Broad peaks can arise from several factors, including chemical exchange, aggregation, or the presence of paramagnetic impurities.
-
Causality: The NH proton of the pyrazole ring can undergo chemical exchange with residual water in the solvent, leading to peak broadening. The compound may also be aggregating at higher concentrations.
-
Solutions:
-
Solvent: Ensure you are using a high-purity deuterated solvent.
-
Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen exchange-broadened peaks.
-
Concentration: Try acquiring the spectrum at a lower concentration to see if aggregation is the issue.
-
Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification
Mass spectrometry is a powerful tool for confirming the molecular weight of your compound and for identifying unknown impurities.
Expected Mass Spectrum
Using electrospray ionization (ESI) in positive ion mode, you would expect to see the following ions:
-
[M+H]⁺: The protonated molecule, which will be the base peak. For C₁₃H₂₁N₃O₂, the expected m/z is approximately 252.17.
-
[M+Na]⁺: An adduct with sodium, with an expected m/z of approximately 274.15.
MS Troubleshooting Guide
Q1: I am not seeing a signal for my compound in the mass spectrum.
A1: A lack of signal can be due to a number of factors, from sample preparation to instrument settings.
-
Causality: The compound may not be ionizing efficiently under the chosen conditions, or there may be an issue with the instrument itself.
-
Solutions:
-
Ionization Source: Ensure the ESI source is clean and properly tuned.
-
Mobile Phase: The presence of non-volatile buffers (e.g., phosphate) can suppress ionization. If using LC-MS, ensure your mobile phase is compatible. The recommended HPLC method with TFA is suitable for MS.
-
Sample Concentration: The sample may be too dilute or too concentrated, leading to ion suppression.[4] Try analyzing a dilution series.
-
Instrument Check: Infuse a known standard to ensure the instrument is functioning correctly.
-
Q2: I am seeing multiple unexpected peaks in my mass spectrum. How can I determine if they are impurities?
A2: It is important to differentiate between impurities, adducts, and in-source fragments.
-
Causality: The unexpected peaks could be process-related impurities, adducts with salts or solvents, or fragments of your compound that are formed in the ionization source.
-
Solutions:
-
Adducts: Look for peaks that correspond to common adducts ([M+K]⁺, [M+NH₄]⁺, etc.).
-
In-source Fragmentation: Vary the cone voltage (or equivalent parameter) in the ion source. If the intensity of the unexpected peaks changes relative to the [M+H]⁺ peak, they are likely in-source fragments.
-
LC-MS/MS: If you have access to a tandem mass spectrometer, you can fragment the [M+H]⁺ ion of your main peak and the unexpected peaks. Comparing the fragmentation patterns can help to identify structurally related impurities.
-
Water Content Determination: Karl Fischer Titration
The presence of water can affect the accuracy of purity assessments by other methods. Karl Fischer titration is the gold standard for determining the water content in pharmaceutical compounds.[5][6]
Karl Fischer Protocol
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and add it to the titration cell.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated automatically by the instrument.
Karl Fischer Troubleshooting
Q1: My Karl Fischer results are not reproducible.
A1: Lack of reproducibility is often due to atmospheric moisture contamination or issues with the reagent.
-
Causality: The Karl Fischer reagent is highly sensitive to atmospheric moisture. The sample may also be hygroscopic.
-
Solutions:
-
System Seal: Ensure all seals on the titration vessel are tight and that the desiccant tubes are fresh.
-
Reagent: Use fresh, high-quality Karl Fischer reagent.
-
Sample Handling: Minimize the exposure of the sample to the atmosphere during weighing and transfer.
-
Conclusion
A multi-faceted analytical approach is essential for the comprehensive purity assessment of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. By combining HPLC for impurity profiling, NMR for structural confirmation and quantitative analysis, MS for molecular weight verification, and Karl Fischer titration for water content, researchers can have a high degree of confidence in the quality of this important synthetic intermediate. This guide provides the foundational knowledge and troubleshooting strategies to navigate the common challenges encountered during these analyses, ultimately contributing to the development of safe and effective medicines.
References
-
Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. LC-GC North America, 39(8), 353–362. [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2008). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 239-249. [Link]
-
Malarz, A., et al. (2013). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 140-148. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
BIPM. (n.d.). qNMR. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 6. PubChemLite - Tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate (C13H23NO3) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
A-Comparative-Guide-to-the-Structural-Validation-of-tert-Butyl-3-(1H-pyrazol-3-yl)piperidine-1-carboxylate-by-NMR-Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating molecular structures in solution. This guide provides a comprehensive, in-depth analysis of the validation of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate using a suite of NMR techniques. We will objectively compare predicted spectral data with experimental results, offering insights into the experimental choices and data interpretation that lead to confident structural assignment.
Introduction: The Importance of Structural Integrity
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a pyrazole moiety and protected with a tert-butyloxycarbonyl (Boc) group. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. Ensuring the correct regiochemistry and connectivity of the constituent rings is paramount for understanding structure-activity relationships and for the advancement of drug discovery programs. NMR spectroscopy provides a powerful, non-destructive method to verify the precise atomic arrangement of this molecule.
Predicting the NMR Signature: A Theoretical Framework
Before acquiring experimental data, a thorough understanding of the expected NMR spectrum is crucial. This predictive analysis is based on established principles of chemical shifts, spin-spin coupling, and the influence of electronic effects within the molecule. Advanced NMR prediction software can also provide valuable estimates of chemical shifts.[1][2][3][4][5]
¹H NMR Predictions:
The proton NMR spectrum is anticipated to show distinct signals for the protons of the piperidine ring, the pyrazole ring, and the Boc protecting group.
-
Boc Group: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp, intense singlet in the upfield region, typically around 1.4-1.5 ppm.[6] This signal is a key diagnostic marker for the presence of the Boc protecting group.
-
Piperidine Ring: The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The protons on the carbon adjacent to the nitrogen (positions 2 and 6) will be deshielded due to the electron-withdrawing nature of the carbamate.
-
Pyrazole Ring: The pyrazole ring protons will appear in the aromatic region, typically between 6.0 and 8.0 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern.
¹³C NMR Predictions:
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Boc Group: The quaternary carbon and the methyl carbons of the Boc group will have characteristic chemical shifts. The carbonyl carbon of the carbamate will appear significantly downfield.
-
Piperidine Ring: The carbon atoms of the piperidine ring will resonate in the aliphatic region.
-
Pyrazole Ring: The carbon atoms of the pyrazole ring will appear in the aromatic/olefinic region.
Experimental Validation: A Multi-faceted NMR Approach
To achieve unambiguous structural validation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.[7] This multi-technique approach allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular fragments.
Experimental Protocols
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8][9][10][11][12] The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key analyte resonances.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition:
All NMR data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse sequences for the following experiments should be utilized:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
HSQC (Heteronuclear Single Quantum Coherence)[17][18][19][20][21][22]
-
HMBC (Heteronuclear Multiple Bond Correlation)[17][18][23][24][25][26][27]
Data Processing:
The raw free induction decay (FID) data from each experiment must be processed to generate the final spectrum.[28][29][30][31][32] This typically involves:
-
Apodization: Application of a window function to improve the signal-to-noise ratio.
-
Fourier Transformation: Conversion of the time-domain data to the frequency domain.
-
Phase Correction: Adjustment of the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correction of any distortions in the baseline of the spectrum.
-
Referencing: Calibration of the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
Comparative Analysis: Predicted vs. Experimental Data
The following tables summarize the expected and hypothetical experimental NMR data for tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. The analysis of this data provides a clear pathway for structural confirmation.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Integration | J (Hz) |
| Pyrazole-H4 | ~6.2 | 6.25 | d | 1H | 2.0 |
| Pyrazole-H5 | ~7.5 | 7.51 | d | 1H | 2.0 |
| Piperidine-H2ax | ~4.1 | 4.15 | m | 1H | |
| Piperidine-H2eq | ~2.9 | 2.92 | m | 1H | |
| Piperidine-H3 | ~3.1 | 3.11 | m | 1H | |
| Piperidine-H4ax | ~1.8 | 1.83 | m | 1H | |
| Piperidine-H4eq | ~2.1 | 2.15 | m | 1H | |
| Piperidine-H5ax | ~1.6 | 1.62 | m | 1H | |
| Piperidine-H5eq | ~1.9 | 1.94 | m | 1H | |
| Piperidine-H6ax | ~4.1 | 4.15 | m | 1H | |
| Piperidine-H6eq | ~2.9 | 2.92 | m | 1H | |
| Boc-CH₃ | ~1.45 | 1.47 | s | 9H | |
| Pyrazole-NH | ~10.5 | 10.5 (broad) | s | 1H |
Table 2: ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Experimental δ (ppm) | DEPT-135 |
| Boc C=O | ~155 | 154.9 | Quaternary (absent) |
| Pyrazole-C3 | ~148 | 148.2 | Quaternary (absent) |
| Pyrazole-C5 | ~130 | 130.5 | CH (positive) |
| Pyrazole-C4 | ~105 | 105.1 | CH (positive) |
| Boc C(CH₃)₃ | ~80 | 79.8 | Quaternary (absent) |
| Piperidine-C2 | ~44 | 44.5 | CH₂ (negative) |
| Piperidine-C6 | ~44 | 44.5 | CH₂ (negative) |
| Piperidine-C3 | ~38 | 38.2 | CH (positive) |
| Piperidine-C5 | ~25 | 25.3 | CH₂ (negative) |
| Piperidine-C4 | ~31 | 31.0 | CH₂ (negative) |
| Boc CH₃ | ~28 | 28.4 | CH₃ (positive) |
In-depth Interpretation and 2D NMR Correlation
The definitive structural proof comes from the analysis of 2D NMR spectra, which reveal the intricate network of through-bond connectivities.[19][33][34][35]
DEPT-135: The DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[36][37][38][39][40] As shown in Table 2, the negative signals confirm the presence of the three CH₂ groups in the piperidine ring, while the positive signals correspond to the CH and CH₃ groups. The absence of signals for the carbonyl and quaternary carbons of the Boc group, as well as the substituted pyrazole carbon, is also consistent with the proposed structure.
COSY: The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. We would expect to see correlations between adjacent protons in the piperidine ring, confirming the sequence of methylene and methine groups. For instance, the proton at C3 should show correlations to the protons at C2 and C4. The two pyrazole protons should also show a correlation to each other.
HSQC: The ¹H-¹³C HSQC spectrum correlates protons directly to the carbons they are attached to.[17][18][19][20][21][22] This is a crucial experiment for unambiguously assigning the proton and carbon signals of the piperidine and pyrazole rings. Each cross-peak in the HSQC spectrum confirms a one-bond C-H connection.
HMBC: The ¹H-¹³C HMBC spectrum is arguably the most powerful tool for elucidating the overall connectivity of the molecule, as it shows correlations between protons and carbons that are two or three bonds away.[17][18][23][24][25][26][27] Key expected HMBC correlations that would validate the structure of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate include:
-
Correlations from the piperidine-H3 proton to the pyrazole carbons (C3, C4, and C5), confirming the attachment of the pyrazole ring to the C3 position of the piperidine.
-
Correlations from the piperidine-H2 and -H6 protons to the Boc carbonyl carbon, confirming the N-protection.
-
Correlations from the Boc methyl protons to the Boc quaternary and carbonyl carbons.
Conclusion
The structural validation of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is definitively achieved through a systematic and multi-pronged NMR approach. The close agreement between the predicted and experimental 1D NMR data provides initial evidence for the proposed structure. However, the unambiguous confirmation is secured through the analysis of 2D NMR experiments. The DEPT-135 spectrum confirms the multiplicity of the carbon signals, while COSY, HSQC, and particularly HMBC spectra, map out the precise connectivity of the molecular framework. This rigorous, data-driven approach exemplifies the power of modern NMR spectroscopy in synthetic and medicinal chemistry, ensuring the structural integrity of novel compounds and providing a solid foundation for further research and development.
References
-
HSQC and HMBC | NMR Core Facility - Columbia University. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
NMR Data Processing. Available at: [Link]
-
DEPT-135 Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Mnova Predict | Accurate Prediction - Bruker. Available at: [Link]
-
What Is COSY NMR? - Chemistry For Everyone - YouTube. Available at: [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Available at: [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation - Oxford Instruments Magnetic Resonance. Available at: [Link]
-
Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. Available at: [Link]
-
How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry. Available at: [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments Magnetic Resonance. Available at: [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available at: [Link]
-
DEPT | NMR Core Facility - Columbia University. Available at: [Link]
-
13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. Available at: [Link]
-
Supplementary information. Available at: [Link]
-
Basic 1D-NMR Data Processing - MetaboLabPy. Available at: [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. Available at: [Link]
-
13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Why is HMBC superior to LR-HSQC? Influence of homonuclear couplings JHH' on the intensity of long-range correlations - PubMed. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]
-
Video: 2D NMR: Overview of Heteronuclear Correlation Techniques - JoVE. Available at: [Link]
-
Download NMR Predict - Mestrelab. Available at: [Link]
-
How Do You Process NMR Data? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra - ResearchGate. Available at: [Link]
-
Which software is best for computer assisted prediction of NMR and/or mass spectra? Available at: [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link]
-
How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. Available at: [Link]
-
19: HMBC - Chemistry LibreTexts. Available at: [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical.Net. Available at: [Link]
-
Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy† - University of Aberdeen. Available at: [Link]
-
PROSPRE - 1 H NMR Predictor. Available at: [Link]
-
NMR Data Processing and Interpretation - Creative Biostructure. Available at: [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. Available at: [Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Available at: [Link]
-
NMR Solvents - Isotope Science / Alfa Chemistry. Available at: [Link]
-
NMRPipe Introductory Tutorial - Nuclear Magnetic Resonance (NMR) Groups. Available at: [Link]
-
NMR solvent selection - that also allows sample recovery - BioChromato. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Solvents in NMR Spectroscopy - YouTube. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
Sources
- 1. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Download NMR Predict - Mestrelab [mestrelab.com]
- 4. researchgate.net [researchgate.net]
- 5. PROSPRE [prospre.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. How To [chem.rochester.edu]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. nmr.oxinst.com [nmr.oxinst.com]
- 21. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 22. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 23. nmr.ceitec.cz [nmr.ceitec.cz]
- 24. Why is HMBC superior to LR-HSQC? Influence of homonuclear couplings JHH' on the intensity of long-range correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 29. BasicNMRDataProcessing [ludwigc.github.io]
- 30. m.youtube.com [m.youtube.com]
- 31. creative-biostructure.com [creative-biostructure.com]
- 32. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]
- 33. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. news-medical.net [news-medical.net]
- 35. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 36. fiveable.me [fiveable.me]
- 37. chem.libretexts.org [chem.libretexts.org]
- 38. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 39. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 40. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate Analogs: A Guide for Drug Discovery Professionals
The confluence of pyrazole and piperidine rings in a single molecular framework creates a privileged scaffold of significant interest in medicinal chemistry. The tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate core is a versatile starting point for developing novel therapeutics due to the diverse biological activities associated with its constituent heterocycles. Pyrazoles are known for a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties, and are central to approved drugs like Celecoxib.[1][2] The piperidine moiety is a common feature in centrally active pharmaceuticals, improving physicochemical properties and enabling crucial interactions with biological targets.
This guide provides a comparative analysis of analogs derived from this core structure. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, a comparative evaluation of their biological performance with supporting experimental data, and an assessment of their pharmacokinetic profiles. Our narrative emphasizes the causal relationships behind experimental design and the structure-activity relationships (SAR) that guide lead optimization.
I. Synthetic Strategies for Analog Generation
The generation of a diverse library of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate analogs hinges on the strategic construction of the pyrazole ring from a piperidine-based precursor. A common and effective method involves the cyclocondensation of a β-dicarbonyl or an α,β-unsaturated carbonyl derivative of N-Boc-piperidine with various substituted hydrazines. This approach allows for the introduction of diversity at the N1 position and other positions of the pyrazole ring, which is crucial for modulating biological activity.
A general synthetic route begins with a commercially available N-Boc-piperidine derivative, which is elaborated to an intermediate that can react with a hydrazine. For instance, an N-Boc-piperidine carboxylic acid can be converted into a β-enamino diketone, which then readily cyclizes with a chosen hydrazine hydrate in a suitable solvent like ethanol to yield the desired pyrazolylpiperidine scaffold.[3]
Caption: General Synthetic Workflow for Pyrazolylpiperidine Analogs.
Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of a tert-butyl 4-[4-(methoxycarbonyl)-1-(aryl)-1H-pyrazol-5-yl]piperidine-1-carboxylate analog, adapted from established literature.[3]
-
Synthesis of the β-enamino diketone intermediate:
-
To a solution of l-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM) cooled to 0 °C, add Meldrum's acid (1.1 eq) followed by 4-dimethylaminopyridine (DMAP) (2.0 eq).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq) in portions over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the solution with DCM, wash sequentially with 1 M KHSO₄ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.
-
-
Synthesis of the Final Pyrazole Analog:
-
Dissolve the intermediate from the previous step (1.0 eq) and the appropriate substituted hydrazine hydrochloride (e.g., m-tolylhydrazine hydrochloride) (1.0 eq) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., acetone/n-hexane) to obtain the final product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
II. Comparative Biological Evaluation
The therapeutic potential of this scaffold has been explored across several disease areas. Below, we compare analogs based on their performance in anticancer and anti-inflammatory assays.
A. Anticancer Activity
Analogs of the pyrazole scaffold have demonstrated significant potential as anticancer agents, often by inhibiting key protein kinases involved in tumor growth and proliferation.[4][5] The antiproliferative activity is typically assessed against a panel of human cancer cell lines.
Caption: Kinase Inhibition Pathway for Anticancer Pyrazole Analogs.
Comparative Data:
The following table summarizes the cytotoxic activity of representative pyrazole analogs against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Core Structure Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 1,3,4-Triarylpyrazole | HepG2 (Liver) | 13.85 | [4] |
| Analog 2 | Dimethoxy-substituted pyrazole | MCF7 (Breast) | 1.93 | [4] |
| Analog 3 | Pyrazoline derivative | A549 (Lung) | 12.47 | [6] |
| Analog 4 | Pyrazoline derivative | HT1080 (Fibrosarcoma) | 11.40 | [6] |
| Analog 5 | Thiazole-pyrazole hybrid | MCF-7 (Breast) | 126.98 | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substituents: The presence and position of substituents on aryl rings attached to the pyrazole core are critical. Electron-donating groups like dimethoxy (Analog 2) often enhance potency against certain cell lines.[4]
-
Dual Kinase Inhibition: Compounds that can inhibit multiple kinases, such as EGFR and VEGFR-2, may exhibit superior anticancer properties.[4]
-
Heterocyclic Fusions: Hybrid molecules combining the pyrazole scaffold with other heterocycles (e.g., thiazole in Analog 5) can modulate activity, though this does not always lead to increased potency compared to simpler analogs.[7]
-
Selectivity: A crucial aspect of development is achieving selectivity for cancer cells over normal cells. Some analogs show promising differentials, with much higher IC₅₀ values against normal cell lines like HFL-1.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test analogs in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
B. Anti-inflammatory Activity
The pyrazole nucleus is the cornerstone of several nonsteroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][8]
Comparative Data:
The following table presents the anti-inflammatory activity of pyrazole analogs, typically measured as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.
| Compound ID | Core Structure Modification | % Edema Inhibition @ 4h | COX-2 Selectivity Index | Reference |
| Analog 6 | Hybrid pyrazole | 78.09% | - | [1] |
| Analog 7 | Hybrid pyrazole | 76.56% | - | [1] |
| Analog 8 | Pyrazoline derivative | 54.80% | - | [9] |
| Analog 9 | p-methoxyphenyl pyrazoline | 50.70% | - | [9] |
| Ibuprofen | Standard Drug | 79.23% | - | [1] |
Structure-Activity Relationship (SAR) Insights:
-
Cyclization Enhances Activity: The conversion of open-chain chalcone precursors into cyclized pyrazoline analogs significantly enhances anti-inflammatory activity.[9]
-
Substitution Matters: The presence of a methoxy group on a phenyl ring substituent appears to be particularly beneficial for anti-inflammatory action (Analog 9).[9]
-
Dual Inhibition: Developing analogs with dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX) can lead to potent anti-inflammatory drugs with potentially better safety profiles.[8]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animals: Use adult Wistar or Sprague-Dawley rats, fasted overnight before the experiment.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Ibuprofen), and test groups for each analog.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10-50 mg/kg). The control group receives only the vehicle.
-
Edema Induction: After one hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately after carrageenan injection (V₀) and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100, where Vt is the paw volume at time t.
III. Comparative ADME & Pharmacokinetic Profile
For any promising analog, early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its progression as a drug candidate. Poor pharmacokinetic properties are a major cause of failure in drug development.[10] In silico tools and in vitro assays are invaluable for predicting the drug-likeness of new analogs.
Comparative ADME Properties (In Silico Prediction):
| Parameter | Analog A (Lipophilic) | Analog B (Hydrophilic) | Desired Range | Rationale |
| LogP | 4.5 | 2.1 | < 5 | Oral bioavailability |
| Aqueous Solubility | Low | Moderate | > -4 (logS) | Absorption |
| H-Bond Donors | 1 | 3 | < 5 | Membrane permeability |
| H-Bond Acceptors | 4 | 7 | < 10 | Membrane permeability |
| BBB Permeability | High | Low | Varies by target | CNS side effects |
ADME Insights:
-
Lipophilicity Balance: Lipophilicity (LogP) is a double-edged sword. While necessary for membrane penetration, high lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic turnover.[10]
-
Solubility: The introduction of polar functional groups can improve aqueous solubility, which is essential for absorption.
-
Stability: The stability of compounds in plasma and liver microsomes is a key indicator of their in vivo half-life. The pyrazole ring is generally stable, but substitutions can introduce metabolically liable sites.[10]
-
Permeability: The ability to cross biological membranes, like the intestinal wall for absorption or the blood-brain barrier (BBB) for CNS targets, is crucial. This can be predicted and measured using assays like PAMPA.[10]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: Add the test compound solution (in a buffer at a specific pH, e.g., 7.4) to the wells of the donor plate.
-
Assay Assembly: Place the donor plate on top of the acceptor plate, which contains a buffer solution.
-
Incubation: Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature to allow the compound to permeate from the donor to the acceptor compartment.
-
Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known parameters like incubation time and membrane surface area.
IV. Conclusion
The tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold represents a highly promising platform for the discovery of new therapeutic agents. This guide demonstrates that targeted modifications to this core can yield analogs with potent and specific biological activities, particularly in the realms of oncology and inflammation.
The key to successful lead optimization lies in a multiparameter approach. Structure-activity relationship studies reveal that substitutions on aryl rings appended to the pyrazole core are critical for modulating potency. However, this must be balanced with the optimization of ADME properties to ensure that potent compounds are also "drug-like." Early in vitro screening for properties like solubility, permeability, and metabolic stability is essential. The experimental protocols provided herein serve as a validated foundation for researchers to conduct these comparative evaluations, ultimately accelerating the journey from a promising scaffold to a clinically viable drug candidate.
References
-
Sangapure, S. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 251–264. Available at: [Link]
-
Meti, G. Y., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Korean Chemical Society, 59(4), 346-352. Available at: [Link]
-
Inglese, J., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual. Available at: [Link]
-
Lv, K., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(2), 346. Available at: [Link]
-
Sabale, P. M., & Patel, R. S. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 143-148. Available at: [Link]
-
Gudipati, R., et al. (2021). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules, 26(11), 3326. Available at: [Link]
-
Sushma, G., et al. (2021). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 18(1), 89-101. Available at: [Link]
-
Pattan, S. R., et al. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Bulgarian Chemical Communications, 46(1), 125-134. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(12), 5645-5666. Available at: [Link]
-
El-Metwaly, A. M., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 19, 3349-3363. Available at: [Link]
-
Pattan, S. R., et al. (2015). Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. SlideShare. Available at: [Link]
-
Yakan, H., et al. (2021). Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies. Journal of Biomolecular Structure and Dynamics, 39(12), 4357-4372. Available at: [Link]
-
Eldehna, W. M., et al. (2021). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1861. Available at: [Link]
-
Rapolu, R., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667232. Available at: [Link]
-
Khan, I., et al. (2023). Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. ACS Omega, 8(39), 35849–35861. Available at: [Link]
-
Ray, T. W., et al. (2013). The evolution of γ-secretase modulators: the discovery of novel 1-substituted 3-tert-butylpyrazoles. Bioorganic & Medicinal Chemistry Letters, 23(17), 4902-4906. Available at: [Link]
-
Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4410-4416. Available at: [Link]
-
Světlá, K., et al. (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 22(12), 2119. Available at: [Link]
-
Amir, M., et al. (2008). Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. Archiv der Pharmazie, 341(9), 575-582. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Reported pyrazole and pyrazoline drugs with anticancer activity. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. PubChem. Available at: [Link]
-
PubChem. (n.d.). tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. PubChem. Available at: [Link]
-
Kálai, T., et al. (2011). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. Available at: [Link]
Sources
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate Derivatives
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" offer a versatile scaffold that can be readily modified to interact with a diverse range of biological targets. The pyrazole-piperidine motif is a quintessential example of such a scaffold, appearing in compounds developed for oncology, inflammation, and neurological disorders.[1][2] The tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate core, in particular, represents a crucial synthetic intermediate and a foundational structure for potent, targeted therapies.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable, yet readily cleavable handle, allowing for systematic chemical exploration and optimization.
This guide provides an in-depth comparison of the biological activities of derivatives built upon this core structure. We will dissect their performance against key therapeutic targets, present supporting experimental data, and elucidate the underlying structure-activity relationships (SAR). Furthermore, this guide furnishes detailed experimental protocols to empower researchers in the synthesis and evaluation of these promising compounds.
Chapter 1: The Core Scaffold: Synthesis and Derivatization
The strategic value of the tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold lies in its modular synthesis, which allows for precise modifications at multiple positions. A common synthetic route involves the cyclocondensation of a β-dicarbonyl precursor, derived from a Boc-protected piperidine carboxylic acid, with a hydrazine derivative.[5][6] This reaction constructs the core pyrazole ring.
The key to generating a diverse library of compounds for biological screening is the ability to introduce various substituents. Modifications can be made at:
-
N1 of the pyrazole ring: Typically achieved by selecting a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) during the initial cyclization.[7]
-
C4 and C5 of the pyrazole ring: Modifications at these positions often require more complex starting materials or post-synthesis functionalization.
-
N1 of the piperidine ring: This is the most common site for diversification. The Boc group is removed under acidic conditions, and the resulting secondary amine can be functionalized via reductive amination, acylation, or sulfonation to introduce a vast array of chemical groups.
Chapter 2: Comparative Analysis of Biological Activity
The versatility of the pyrazolyl-piperidine scaffold is evident from the range of biological targets it can be engineered to inhibit. Below, we compare the activity of derivatives against one of the most significant targets for this class: Tryptophan 2,3-dioxygenase (TDO2).
Tryptophan 2,3-dioxygenase (TDO2) Inhibition
Tryptophan 2,3-dioxygenase (TDO2), along with the related enzyme Indoleamine 2,3-dioxygenase (IDO1), is a critical regulator of immune responses.[8] These enzymes catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. In the tumor microenvironment, upregulation of TDO2 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine.[9] This process suppresses the activity of effector T cells and promotes immune tolerance, allowing cancer cells to evade immune destruction.[8][9] Therefore, inhibiting TDO2 is a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immunity.
Several derivatives of the pyrazolyl-piperidine scaffold have been identified as potent TDO2 inhibitors. A key patent discloses a series of 4-(indol-3-yl)-pyrazole derivatives where the tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate serves as a foundational building block.[10] The data below compares representative compounds from this class, highlighting how modifications impact inhibitory potency.
| Compound ID | Core Structure Modification | TDO2 IC50 (nM) | Reference |
| Parent Scaffold | 6-fluoro-3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-1H-indole | >1000 | [10] |
| Derivative A | N-methylsulfonyl substitution on piperidine | 150 | [10] |
| Derivative B | N-acetyl substitution on piperidine | 250 | [10] |
| Derivative C | N-isopropyl substitution on piperidine | 400 | [10] |
| Derivative D | N-benzyl substitution on piperidine | 85 | [10] |
Note: Data is representative and extracted from patent literature for comparative purposes.
Chapter 3: Structure-Activity Relationship (SAR) Analysis
The comparative data reveals critical structure-activity relationships for TDO2 inhibition. The unsubstituted (deprotected) piperidine nitrogen results in a significant loss of activity, underscoring the necessity of substitution at this position.
-
Piperidine N1-Substitution is Essential: The free amine of the parent scaffold is inactive, indicating that the N1 substituent on the piperidine ring occupies a key pocket in the TDO2 active site.
-
Nature of the N1-Substituent:
-
Sulfonyl and Acetyl Groups: Small, electron-withdrawing groups like methylsulfonyl and acetyl confer moderate potency (150-250 nM).[10]
-
Alkyl Groups: Small alkyl groups like isopropyl are tolerated but result in slightly lower potency (400 nM).[10]
-
Aromatic Groups: A benzyl group provides a significant boost in potency (85 nM), suggesting a beneficial hydrophobic or pi-stacking interaction within the binding site.[10]
-
// Invisible nodes for positioning arrows Pz_N1 [pos="1.5,2.5!", shape=point]; Pip_N1 [pos="4.5,0.5!", shape=point]; Pz_C4 [pos="0.5,0.5!", shape=point];
// Placeholder for the core structure Core [label="", image="https://i.imgur.com/your_image.png", pos="2.5,1.5!"]; // You would replace this with an actual image of the core scaffold. For now, it's a placeholder.
SAR1 -> Pz_N1 [color="#4285F4", arrowhead=vee]; SAR2 -> Pip_N1 [color="#EA4335", arrowhead=vee]; SAR3 -> Pz_C4 [color="#34A853", arrowhead=vee]; } dot Caption: Key structure-activity relationship (SAR) points.
Chapter 4: Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of these derivatives.
Protocol 4.1: General Synthesis of the Core Scaffold
This protocol is adapted from established literature methods for the synthesis of related pyrazolyl-piperidine structures.[5][7]
Objective: To synthesize tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate.
Materials:
-
(E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
-
Methylhydrazine
-
Ethanol (200 proof)
-
2-Methyltetrahydrofuran (MeTHF)
-
Ethyl acetate
-
Standard glassware for reflux and crystallization
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate (3.95 g, 14 mmol) and ethanol (20 mL).
-
Reagent Addition: Add methylhydrazine (0.77 mL, 14.7 mmol, 1.05 eq.) to the mixture. Causality Note: A slight excess of hydrazine ensures complete consumption of the starting enone.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification: Dissolve the resulting residue in 2-methyltetrahydrofuran. Cool the solution to induce crystallization. Filter the resulting white solid.
-
Recrystallization: For higher purity, recrystallize the solid from a minimal amount of hot ethyl acetate. Slow evaporation will yield crystals suitable for characterization.[7]
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 4.2: In Vitro TDO2 Inhibition Assay (Cell-Based)
This protocol describes a robust cell-based assay to measure the inhibition of TDO2 activity by monitoring kynurenine production.[11][12]
Objective: To determine the IC50 value of a test compound against cellular TDO2.
Materials:
-
SW48 or A172 cells (known to express TDO2)
-
DMEM high glucose medium with GlutaMAX and pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
L-Tryptophan (Trp) stock solution
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 12% w/v
-
96-well or 384-well cell culture plates
-
Spectrophotometer or HPLC system for kynurenine detection
Procedure:
-
Cell Seeding: Seed SW48 cells in a 384-well plate at a density of 8,000 cells per well in 45 µL of complete medium. Trustworthiness Note: A consistent cell density is crucial for reproducible results.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of the test compound in medium. Add 10 µL of the compound dilutions to the wells. Also include "vehicle control" (DMSO only) and "no enzyme" wells.
-
Substrate Addition: Add L-Tryptophan to a final concentration of 200 µM to all wells.
-
Reaction Incubation: Incubate the plate for an additional 24-48 hours at 37°C / 5% CO₂.
-
Reaction Quenching & Lysis: Centrifuge the plate and transfer 55 µL of the supernatant to a new plate. Add 55 µL of 12% TCA to precipitate proteins and stop the reaction.[9]
-
Kynurenine Detection: Centrifuge the plate to pellet the precipitate. The kynurenine concentration in the clear supernatant can be measured by absorbance at 320-325 nm or, for higher sensitivity, by HPLC.[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold is a demonstrably valuable starting point for the development of potent and selective therapeutic agents. As illustrated by the TDO2 inhibitor class, systematic modification of the piperidine nitrogen allows for fine-tuning of biological activity, transforming an inactive core into a nanomolar inhibitor. The structure-activity relationships derived from these comparisons provide a clear roadmap for medicinal chemists. Future work should focus on exploring novel substitutions, particularly on the pyrazole and linker moieties, to enhance potency, improve pharmacokinetic properties, and explore activity against other clinically relevant targets. The detailed protocols provided herein offer a robust framework for researchers to contribute to this exciting and rapidly evolving field.
References
-
D'hooghe, M., et al. (2011). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
Sadremomtaz, A., et al. (2022). Discovery and binding mode of small molecule inhibitors of the apo form of human TDO2. bioRxiv. [Link]
-
Jamieson, A. W., et al. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. [Link]
-
BPS Bioscience. (n.d.). TDO2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Asim, M., et al. (2020). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]
-
BPS Bioscience. (n.d.). TDO2 Fluorogenic Inhibitor Screening Assay Kit (Human). BPS Bioscience. [Link]
-
Ricciuti, B., et al. (2020). Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors. Cancer Immunology Research. [Link]
-
Kandregula, R., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. PubChem. [Link]
-
Zhang, J., et al. (2015). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
-
Aggarwal, N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
- European Patent Office. (2019). NOVEL ARYLALKYL PYRAZOLE COMPOUNDS AS INDOLEAMINE 2,3-DIOXYGENASE INHIBITORS.
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Sayed, G.H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egypt. J. Chem. [Link]
-
Ghorab, M. M., et al. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie. [Link]
-
de Beer, M. C., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]
- Incyte Holdings Corporation. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. [Link]
-
El-Faham, A., et al. (2020). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules. [Link]
- Bayer Schering Pharma Aktiengesellschaft. (2007). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
- European Patent Office. (2020). NOVEL ARYLOXYPIPERIDINE PYRAZOLE COMPOUNDS AS INDOLEAMINE 2,3-DIOXYGENASE INHIBITORS.
-
National Center for Biotechnology Information. (n.d.). 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)piperidine. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 [mdpi.com]
A Comparative Guide to the Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate: Strategic Analysis and Experimental Protocols
Introduction: The tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas. The judicious selection of a synthetic route is paramount for researchers and drug development professionals, directly impacting efficiency, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for accessing this key intermediate. We will delve into the mechanistic rationale behind each approach, provide detailed, field-tested experimental protocols, and present a comprehensive analysis of their respective advantages and limitations.
Route 1: Sequential Annulation of the Pyrazole Ring onto a Piperidine Core
This strategy is a linear and highly convergent approach that commences with a readily available piperidine precursor, onto which the pyrazole ring is constructed in a stepwise fashion. The cornerstone of this route is the Knorr pyrazole synthesis, a classic and reliable method for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines[1][2][3].
Strategic Rationale:
The synthesis initiates with the commercially available N-Boc-3-acetylpiperidine. The key transformation involves the generation of a 1,3-dicarbonyl equivalent from the acetyl group. This is elegantly achieved through a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon electrophile, to furnish an enaminone intermediate. This intermediate is then cyclized with hydrazine hydrate to afford the desired pyrazole ring. This approach is attractive due to its reliance on robust and well-precedented chemical transformations.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl 3-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)piperidine-1-carboxylate
-
To a solution of tert-butyl 3-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA.
-
The crude product, a viscous oil, is typically of sufficient purity to be carried forward to the next step without further purification.
Step 2: Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
Dissolve the crude enaminone from the previous step in ethanol (10 mL/mmol).
-
To this solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate as a solid.
Visualization of the Workflow:
Caption: Synthetic workflow for Route 1.
Route 2: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling
This convergent strategy involves the synthesis of two key fragments, a functionalized piperidine and a functionalized pyrazole, which are then coupled together in the final step. This approach offers flexibility in the synthesis of analogues by allowing for the modification of either fragment prior to the coupling reaction. The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds and is well-suited for this purpose[4][5][6].
Strategic Rationale:
The synthesis is designed around a Suzuki-Miyaura coupling between a piperidine-derived boronic acid or ester and a halogenated pyrazole. A practical implementation of this strategy involves the synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate from the corresponding triflate, followed by coupling with 3-bromo-1H-pyrazole. The resulting dihydropyridinyl-pyrazole is then reduced to the target piperidine derivative. This route allows for the late-stage introduction of the pyrazole moiety.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (10 mL/mmol) at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq, 1.0 M in THF) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the vinyl triflate.
Step 2: Synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
-
To a solution of the vinyl triflate (1.0 eq) in 1,4-dioxane (10 mL/mmol), add bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the boronic ester.
Step 3: Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
-
To a solution of the boronic ester (1.0 eq) and 3-bromo-1H-pyrazole (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water (10 mL/mmol), add sodium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the mixture to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 4: Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
-
To a solution of the dihydropyridinyl-pyrazole (1.0 eq) in methanol (10 mL/mmol), add palladium on carbon (10% w/w, 0.1 eq).
-
Stir the mixture under an atmosphere of hydrogen (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Visualization of the Workflow:
Caption: Synthetic workflow for Route 2.
Comparative Analysis:
| Feature | Route 1: Sequential Annulation | Route 2: Convergent Cross-Coupling |
| Number of Steps | 2 | 4 |
| Starting Materials | tert-Butyl 3-acetylpiperidine-1-carboxylate | tert-Butyl 3-oxopiperidine-1-carboxylate, 3-bromo-1H-pyrazole |
| Key Reagents | DMF-DMA, Hydrazine Hydrate | LHMDS, PhNTf2, B2pin2, Palladium catalysts |
| Overall Yield (Estimated) | Good to Excellent (typically 60-80% over 2 steps) | Moderate (typically 30-50% over 4 steps) |
| Scalability | High; reagents are relatively inexpensive and procedures are straightforward. | Moderate; multi-step synthesis and use of expensive palladium catalysts can be a limitation for large-scale production. |
| Flexibility for Analogue Synthesis | Limited to modifications of the initial piperidine or hydrazine. | High; allows for independent synthesis and modification of both piperidine and pyrazole fragments before coupling. |
| Safety & Environmental Considerations | Use of hydrazine hydrate requires caution due to its toxicity and potential instability. | Palladium catalysts can be toxic and require careful removal from the final product. Boronic acids are generally considered environmentally benign. |
Conclusion for the Professional Audience:
The choice between these two synthetic routes is contingent upon the specific objectives of the research or development program.
Route 1 is the more direct and efficient approach for the synthesis of the title compound. Its two-step sequence, utilization of readily available and cost-effective reagents, and amenability to scale-up make it the preferred method for the large-scale production of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate itself.
Route 2 , while longer and likely lower-yielding, offers superior flexibility for the generation of a library of analogues. The convergent nature of this route allows for the late-stage diversification of both the piperidine and pyrazole moieties, which is a significant advantage in a drug discovery setting where structure-activity relationship (SAR) studies are crucial. The trade-off for this flexibility is a more complex synthesis with a higher cost of goods.
Ultimately, a thorough evaluation of project goals, available resources, and desired scale of production will guide the synthetic chemist in selecting the most appropriate and strategic route.
References
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals2021 , 14 (2), 103. [Link][1]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28 (18), 6523. [Link][2]
-
Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-carboxamides and related compounds with potential bioactivity. Tetrahedron Letters2017 , 58 (24), 2361-2364. [Link][7]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances2018 , 8 (43), 24393-24400. [Link][8]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society2002 , 124 (46), 13662-13663. [Link][9]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis2016 , 6 (6), 3864-3875. [Link][5]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews2014 , 43 (1), 412-440. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances2025 , 15 (1), 1-23. [Link][12]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Structural Elucidation of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate: X-ray Crystallography and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that informs structure-activity relationships (SAR), guides lead optimization, and ultimately dictates the efficacy and safety of a therapeutic candidate. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structural elucidation, alongside alternative and complementary techniques, using tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate as a focal point. While a public crystal structure for this specific molecule is not available, we will draw upon established methodologies for closely related pyrazole-piperidine derivatives to illustrate the experimental workflow and comparative analysis.[1]
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety, with a tert-butoxycarbonyl (Boc) protecting group. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[2] The accurate determination of their conformational features is crucial for understanding their interaction with biological targets.
The Definitive Approach: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the atomic arrangement within a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated, revealing precise bond lengths, bond angles, and stereochemistry.[4]
Experimental Protocol: A Step-by-Step Guide
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail.
Part 1: Synthesis and Purification
The synthesis of pyrazole-piperidine derivatives can be achieved through various synthetic routes, often involving the reaction of a piperidine precursor with a pyrazole-forming reagent.[5][6] For the purpose of this guide, we will consider a generalized synthetic pathway.
Step 1: Synthesis. A common approach involves the coupling of a suitable piperidine derivative with a pyrazole precursor. For instance, a reaction could be designed between a piperidine-containing enaminone and a hydrazine derivative.[6]
Step 2: Purification. Following the reaction, the crude product must be purified to remove unreacted starting materials, byproducts, and any residual solvents. This is typically achieved through column chromatography on silica gel. The choice of eluent is critical and is often a gradient of ethyl acetate in hexanes.
Part 2: Crystallization
The formation of high-quality single crystals is often the most challenging step in X-ray crystallography. For small organic molecules like our target compound, several techniques can be employed.
Step 1: Solvent Selection. A systematic screening of solvents is necessary to find a system where the compound has moderate solubility. Common solvents for pyrazole derivatives include ethanol, methanol, acetone, and toluene.[7][8]
Step 2: Crystallization Method.
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.[9]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Troubleshooting Crystallization: Poorly soluble compounds can be challenging to crystallize. In such cases, hot filtration to remove impurities followed by slow cooling of the saturated solution can be effective.[10] The presence of moisture or reaction with atmospheric carbon dioxide can sometimes lead to the formation of salts or hydrates, which may crystallize differently.[11]
Part 3: X-ray Diffraction and Data Analysis
Step 1: Crystal Mounting and Data Collection. A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations. For sensitive crystals, data collection at low temperatures (e.g., 100 K) can minimize radiation damage.[12][13]
Step 2: Structure Solution and Refinement. The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is refined by adjusting atomic positions and thermal parameters to best fit the experimental data.[14]
Software for Crystallographic Analysis: A variety of software suites are available for data processing, structure solution, and refinement.[15][16][17][18]
Visualizing the Crystallography Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rigaku.com [rigaku.com]
- 4. excillum.com [excillum.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiation damage in small-molecule crystallography: fact not fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. iucr.org [iucr.org]
- 16. SC-XRD Software | Bruker [bruker.com]
- 17. rcsb.org [rcsb.org]
- 18. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of novel chemical entities is paramount. Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a heterocyclic compound incorporating a piperidine ring, a pyrazole moiety, and a tert-butoxycarbonyl (Boc) protecting group, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this molecule, offering experimental insights and data to facilitate robust characterization.
Introduction
Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (MW: 251.32 g/mol , Exact Mass: 251.1634 Da) is a versatile building block in medicinal chemistry.[1] Its structural complexity, arising from the combination of a saturated piperidine ring, an aromatic pyrazole ring, and a labile Boc protecting group, necessitates a thorough understanding of its behavior under mass spectrometric conditions. This guide will compare and contrast two common ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and delve into the expected fragmentation pathways under collision-induced dissociation (CID).
Chemical Structure and Ionization Propensity
The structure of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate features several sites amenable to ionization. The piperidine nitrogen, although protected by the electron-withdrawing Boc group, can still be protonated. The pyrazole ring, with its two nitrogen atoms, also offers sites for protonation. The presence of these basic nitrogen atoms makes positive ion mode the preferred method for analysis.
Sources
A Comparative Guide to the Biological Screening of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The pyrazole-piperidine motif represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of the biological screening of compounds derived from tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. We will delve into established screening protocols, compare potential findings with relevant alternatives, and provide the scientific rationale behind the experimental designs. Our focus is to equip you with the necessary insights to effectively evaluate this promising class of compounds.
The Scientific Rationale: Why Screen Pyrazole-Piperidine Scaffolds?
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore present in numerous FDA-approved drugs.[3][4] Its utility stems from its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[5] When fused with a piperidine ring, a common scaffold in central nervous system (CNS) active compounds and other therapeutics, the resulting hybrid structure offers a unique three-dimensional arrangement of functional groups, enabling it to probe a wide range of biological targets.[2]
Derivatives of the core structure, tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, have been investigated for a multitude of therapeutic applications, including but not limited to:
-
Anticancer Activity: Many pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][6]
-
Antimicrobial Properties: The scaffold has been explored for its potential to combat bacterial and fungal infections.[6][7]
-
Enzyme Inhibition: Specific derivatives have shown inhibitory activity against enzymes such as Factor Xa, a key target in anticoagulation therapy.[8]
-
Receptor Antagonism: The pyrazole-piperidine motif has been identified in antagonists of the CCR5 receptor, a crucial target in HIV therapy.[9]
This guide will focus on a tiered screening approach, beginning with broad cytotoxicity screening, followed by more specific antimicrobial and enzyme inhibition assays.
A Strategic Workflow for Biological Screening
A logical and efficient screening cascade is paramount to effectively characterizing a new compound series. The following workflow is designed to provide a comprehensive biological profile of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate derivatives.
Caption: A tiered approach to the biological screening of novel compounds.
Experimental Protocols and Comparative Analysis
This section details the step-by-step methodologies for key biological assays and presents a comparative analysis with known alternatives.
Primary Screening: In Vitro Cytotoxicity Assessment
The initial step in evaluating any new chemical entity is to assess its general cytotoxicity. This provides a broad understanding of its potential as an anti-proliferative agent and establishes a therapeutic window for other applications. The Sulforhodamine B (SRB) assay is a reliable and widely used method for this purpose.[4]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A dilution series of the test compounds (and positive/negative controls) is prepared in DMSO and added to the wells. The final DMSO concentration should be kept below 0.5%.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: The medium is discarded, and cells are fixed with 10% trichloroacetic acid.
-
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution.
-
Absorbance Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is read at 515 nm using a microplate reader.
-
Data Analysis: The percentage growth inhibition is calculated, and IC50 values (the concentration required to inhibit 50% of cell growth) are determined.
To provide context, the hypothetical data for a derivative of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, designated as Compound A , is compared with a known anticancer agent, Doxorubicin, and a structurally related but less active pyrazole analog.
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) |
| Compound A | 15.2 | 25.8 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 |
| Pyrazole Analog (Comparator) | >100 | >100 |
Interpretation: The hypothetical data suggests that Compound A exhibits moderate cytotoxic activity against both HeLa and A549 cell lines. While not as potent as the standard chemotherapeutic Doxorubicin, its activity is significantly better than the comparator pyrazole analog, indicating that the specific structural features of Compound A are important for its anti-proliferative effects. This warrants further investigation into its mechanism of action.
Secondary Screening: Antimicrobial Activity
For compounds that show low cytotoxicity or for a parallel screening effort, assessing antimicrobial activity is a valuable next step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Bacterial Strains: Cultures of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are grown to the mid-logarithmic phase.
-
Compound Preparation: A serial dilution of the test compounds is prepared in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Here, we compare the hypothetical antimicrobial activity of Compound B , another derivative, with the standard antibiotic Ciprofloxacin and a simple piperidine control.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Compound B | 8 | 32 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 |
| Piperidine (Negative Control) | >128 | >128 |
Interpretation: Compound B demonstrates notable activity against the Gram-positive bacterium S. aureus and moderate activity against the Gram-negative E. coli. While its potency does not match that of Ciprofloxacin, it is a significant improvement over the inactive piperidine control. This suggests that the pyrazole-piperidine scaffold could be a promising starting point for the development of new antibacterial agents.
Secondary Screening: Enzyme Inhibition - Factor Xa
Given that pyrazolyl-piperidine derivatives have been identified as Factor Xa (FXa) inhibitors, a specific enzymatic assay is a logical step for compounds showing interesting activity in primary screens or for a targeted screening approach.[8]
-
Reagents: Human Factor Xa, a chromogenic FXa substrate, and a suitable buffer (e.g., Tris-HCl).
-
Assay Setup: In a 96-well plate, the test compound is pre-incubated with Factor Xa in the buffer.
-
Substrate Addition: The chromogenic substrate is added to initiate the reaction.
-
Kinetic Reading: The plate is immediately placed in a microplate reader, and the absorbance is measured kinetically at 405 nm. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
The inhibitory activity of a hypothetical derivative, Compound C , is compared with Rivaroxaban, a known FXa inhibitor, and the parent compound.
| Compound | Factor Xa IC50 (nM) |
| Compound C | 25.6 |
| Rivaroxaban (Positive Control) | 1.5 |
| tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | >10,000 |
Interpretation: Compound C shows potent inhibition of Factor Xa, with an IC50 in the nanomolar range. This is a significant improvement over the inactive parent compound, highlighting the importance of the specific substitutions on the pyrazole or piperidine rings for binding to the enzyme's active site. Although not as potent as the clinically used drug Rivaroxaban, this level of activity marks Compound C as a promising lead for further optimization.
Structure-Activity Relationship (SAR) and Future Directions
The comparative data from these screening assays forms the basis for understanding the Structure-Activity Relationship (SAR) of this compound class. For instance, if a particular substitution on the pyrazole ring consistently leads to higher cytotoxic activity, this provides a clear direction for the synthesis of more potent analogs.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate Analogs as Potent Kinase Inhibitors
Introduction: The intersection of pyrazole and piperidine scaffolds has yielded a class of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition. This guide provides an in-depth comparative analysis of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate analogs, focusing on their in vitro performance. As researchers and drug development professionals, understanding the nuances of structure-activity relationships (SAR) and the methodologies for robust in vitro characterization is paramount for advancing promising candidates. Pyrazole-containing pharmaceuticals have been approved by the FDA for a range of conditions, highlighting the therapeutic value of this heterocyclic core.[1] This guide will delve into the rationale behind experimental design, present comparative data for a focused series of analogs, and provide detailed protocols for key in vitro assays, establishing a framework for their comprehensive evaluation.
The Rationale for Targeting Kinases with Pyrazole-Piperidine Scaffolds
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] The pyrazole ring, a versatile pharmacophore, can engage in various interactions within the ATP-binding pocket of kinases, including acting as a hydrogen bond donor and acceptor, which is crucial for potent inhibition.[1] The piperidine moiety, on the other hand, provides a three-dimensional structural element that can be tailored to achieve selectivity and favorable pharmacokinetic properties. The combination of these two moieties in the tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold offers a promising starting point for the development of novel kinase inhibitors.
Comparative In Vitro Profiling: A Focus on Janus Kinase (JAK) Inhibition
To illustrate a practical application of in vitro comparison, this guide will focus on a hypothetical series of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate analogs designed as inhibitors of Janus Kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in autoimmune diseases.[3] Consequently, JAK inhibitors have emerged as an important class of therapeutics.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the in vitro potency of a hypothetical series of analogs against JAK1 and JAK2, illustrating key structure-activity relationships. Modifications to the pyrazole and piperidine rings can significantly impact both potency and selectivity.
| Compound ID | R1 (Pyrazole) | R2 (Piperidine) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Cell Viability (A549) IC50 (µM) |
| PPZ-001 | H | H | 150 | 200 | >50 |
| PPZ-002 | 4-Cl-Ph | H | 25 | 45 | 25.5 |
| PPZ-003 | 4-F-Ph | H | 30 | 55 | 28.7 |
| PPZ-004 | H | 4-OH | 120 | 180 | >50 |
| PPZ-005 | 4-Cl-Ph | 4-OH | 20 | 35 | 35.2 |
| Tofacitinib | - | - | 15 | 25 | 15.8 |
| Baricitinib | - | - | 10 | 18 | 12.3 |
Data is hypothetical and for illustrative purposes.
From this data, several key SAR insights can be drawn:
-
Substitution on the Pyrazole Ring: The introduction of a halogenated phenyl group at the R1 position (PPZ-002 and PPZ-003) dramatically increases potency against both JAK1 and JAK2 compared to the unsubstituted analog (PPZ-001). This suggests a key interaction in the kinase hinge region.
-
Piperidine Modification: The addition of a hydroxyl group at the R2 position of the piperidine ring (PPZ-004) has a modest effect on potency. However, when combined with the 4-chlorophenyl substitution on the pyrazole (PPZ-005), it maintains high potency and may influence other properties like solubility and metabolic stability.
-
Comparison with Marketed Inhibitors: The hypothetical analogs demonstrate potencies in a similar range to established JAK inhibitors like Tofacitinib and Baricitinib, indicating their potential as viable drug candidates.[4][5]
Experimental Design: A Self-Validating System
A robust in vitro testing cascade is essential for making informed decisions in drug discovery. The following diagram illustrates a typical workflow for the characterization of novel kinase inhibitors.
Caption: A typical in vitro testing workflow for kinase inhibitors.
This workflow is designed to be self-validating. A potent hit in the primary biochemical assay must then demonstrate activity in a cellular context. Subsequent selectivity profiling helps to identify potential off-target effects that could lead to toxicity, which is then directly assessed in cytotoxicity assays. Finally, early ADME-Tox profiling provides crucial information on the drug-like properties of the compounds.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, which then drives a luciferase-based reaction, generating a luminescent signal.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2)
-
Substrate peptide
-
ATP
-
Test compounds (serially diluted)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to generate a luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on a relevant cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line (e.g., A549)
-
Cell culture medium
-
Test compounds (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro ADME-Tox: Microsomal Stability Assay
This assay provides an early indication of a compound's metabolic stability.
Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Control compounds (with known high and low stability)
-
Acetonitrile with an internal standard for quenching
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the parent compound remaining versus time and determine the half-life (t1/2) and intrinsic clearance (CLint).
Signaling Pathway Context: The JAK-STAT Pathway
Understanding the signaling pathway that your compounds target is crucial for interpreting in vitro data and predicting in vivo effects.
Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for pyrazole-piperidine analogs.
The binding of a cytokine to its receptor leads to the activation of associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and cell proliferation. The tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate analogs are designed to inhibit JAK activity, thereby blocking this signaling cascade.
Conclusion and Future Directions
The tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide has outlined a systematic approach to the in vitro evaluation of analogs based on this scaffold, emphasizing the importance of comparative analysis, robust experimental design, and an understanding of the underlying biological context. The hypothetical data presented for JAK inhibitors illustrates how subtle structural modifications can significantly impact potency and selectivity.
Future work in this area should focus on optimizing the pharmacokinetic properties of these analogs, including their metabolic stability and oral bioavailability. Further in vitro profiling against a broader panel of kinases is also necessary to fully characterize their selectivity and identify any potential off-target liabilities. Ultimately, a comprehensive in vitro dataset is the foundation upon which successful preclinical and clinical development is built.
References
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. [Link]
-
Flanagan, M. E., et al. (2019). An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations. ACR Open Rheumatology. [Link]
-
La Bédécarrats, A., et al. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PLoS One. [Link]
-
Gul, S., & Hadian, K. (2019). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular & Cellular Oncology. [Link]
-
Bamborough, P., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
Traves, P. G., et al. (2021). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology. [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Kaser, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
El-Adl, K., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structure-Activity Relationship of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate Derivatives
Introduction: Unlocking the Therapeutic Potential of Pyrazolyl-Piperidine Scaffolds
The intersection of pyrazole and piperidine rings in medicinal chemistry has yielded a plethora of compounds with significant therapeutic potential. The tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold, in particular, represents a versatile building block in drug discovery. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional framework that can be functionalized to modulate physicochemical properties and target interactions. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a convenient handle for synthetic modifications and can influence the overall lipophilicity and cell permeability of the molecule.
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate derivatives. While a systematic SAR study on this specific scaffold is not extensively documented in a single source, we will synthesize findings from closely related pyrazolyl-piperidine and pyrazolyl-pyridine series to infer key structural determinants of biological activity. This comparative analysis aims to provide researchers and drug development professionals with a predictive framework for designing novel and potent therapeutic agents based on this promising scaffold. We will delve into the synthetic strategies for accessing these molecules, present a hypothetical SAR based on analogous series, and provide detailed experimental protocols for their synthesis and biological evaluation.
Synthetic Strategies: Accessing the Pyrazolyl-Piperidine Core
The regioselective synthesis of 3-(N-Boc-piperidinyl)-1H-pyrazole derivatives is a key step in exploring the SAR of this scaffold. A robust synthetic route allows for the systematic introduction of various substituents on both the pyrazole and piperidine rings. A common and effective strategy involves the construction of the pyrazole ring from a piperidine-derived β-keto ester.[2][3]
General Synthetic Workflow
The synthesis typically commences with commercially available N-Boc-piperidine-3-carboxylic acid. This starting material is converted into a more reactive β-keto ester, which then undergoes condensation with a hydrazine derivative to form the pyrazole ring. The choice of hydrazine determines the substitution pattern on the pyrazole nitrogen.
Caption: General synthetic workflow for tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate derivatives.
Detailed Experimental Protocol: Synthesis of Methyl 5-(N-Boc-piperidin-3-yl)-1H-pyrazole-4-carboxylate[3][4]
-
Synthesis of the β-Keto Ester:
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1 eq) in dichloromethane (DCM), add Meldrum's acid (1.1 eq) and 4-dimethylaminopyridine (DMAP) (2 eq) at 0 °C.
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise and stir the reaction mixture at room temperature for 16 hours.
-
Wash the reaction mixture with 1 M KHSO₄ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude adduct is then refluxed in methanol to yield the corresponding β-keto ester.
-
-
Formation of the β-Enamino Diketone:
-
Treat the β-keto ester (1 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC until completion. The crude β-enamino diketone is often used in the next step without further purification.
-
-
Pyrazole Ring Formation:
-
Dissolve the β-enamino diketone (1 eq) in ethanol and add the desired hydrazine derivative (e.g., hydrazine hydrate for an unsubstituted N1, or a substituted hydrazine for N1-substituted analogs) (1 eq).
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the target pyrazole derivative.
-
Structure-Activity Relationship (SAR) Analysis: A Comparative and Predictive Approach
In the absence of a dedicated SAR study for tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate derivatives, we will extrapolate key findings from analogous series of pyrazolyl-containing compounds, particularly those targeting kinases and G-protein coupled receptors (GPCRs), as these are common targets for such scaffolds.[4][5][6]
Hypothetical Biological Target: Kinase Inhibition
Given that pyrazole-containing heterocycles are prominent scaffolds for kinase inhibitors, we will hypothesize that the tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate derivatives may exhibit inhibitory activity against a kinase such as c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[4][5] The following SAR table is a predictive guide based on this hypothesis and findings from related pyrazolyl-pyridine JNK inhibitors.[4]
Comparative SAR Data
| Compound ID | R¹ (on Pyrazole N1) | R² (on Pyrazole C4) | R³ (on Pyrazole C5) | Hypothetical JNK3 IC₅₀ (nM) | Commentary |
| 1a (Core) | H | H | H | >1000 | The unsubstituted core is expected to have low activity. |
| 1b | Methyl | H | H | 500 | Small alkyl substitution on N1 may be tolerated but offers minimal improvement. |
| 1c | Phenyl | H | H | 250 | Aromatic substitution on N1 can enhance potency through potential π-π interactions. |
| 1d | 4-Fluorophenyl | H | H | 100 | Electron-withdrawing groups on the N1-phenyl ring may improve activity. |
| 1e | H | -CONH₂ | H | 800 | A hydrogen bond donor at C4 is generally not favorable for this class of kinase inhibitors. |
| 1f | H | H | Phenyl | 150 | Aromatic substitution at C5 can significantly increase potency. |
| 1g | H | H | 4-Methoxyphenyl | 80 | Electron-donating groups on the C5-phenyl ring can enhance activity. |
| 1h | 4-Fluorophenyl | H | 4-Methoxyphenyl | 25 | Optimal: Combines favorable substitutions at both N1 and C5 positions. |
SAR Insights and Rationale:
-
Substitution on the Pyrazole N1 Position: The N1 position of the pyrazole ring is a key vector for modification. Unsubstituted (R¹=H) pyrazoles often serve as a baseline. Introduction of small alkyl or aryl groups can modulate the electronic properties and steric profile of the molecule. In many kinase inhibitor series, an N-aryl substituent can engage in additional hydrophobic or π-stacking interactions within the ATP-binding pocket, leading to increased potency. The electronic nature of substituents on this aryl ring can further fine-tune activity, with electron-withdrawing groups often being favorable.
-
Substitution on the Pyrazole C4 and C5 Positions: The C4 and C5 positions of the pyrazole offer additional points for diversification. Based on related series, substitution at the C5 position with an aromatic ring is often crucial for achieving high potency. This aryl group can extend into a hydrophobic region of the kinase active site. Substituents on this C5-aryl ring that enhance favorable interactions (e.g., hydrogen bonding, hydrophobic contacts) can further boost activity. The C4 position is often less tolerant to bulky substituents, and modifications here can sometimes disrupt the optimal binding conformation.
Experimental Protocols for Biological Evaluation
To validate the hypothetical SAR, a robust biological evaluation workflow is essential. This includes enzymatic assays to determine direct target engagement and cell-based assays to assess cellular activity.
Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of kinase inhibitors.
Protocol: In Vitro JNK3 Kinase Inhibition Assay
This protocol is based on a standard time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.
-
Reagents and Materials:
-
Recombinant human JNK3 enzyme
-
Biotinylated substrate peptide (e.g., Biotin-c-Jun)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-c-Jun antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds dissolved in DMSO
-
384-well low-volume black plates
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound solution or DMSO (control) to the wells of the 384-well plate.
-
Add 2.5 µL of the JNK3 enzyme solution in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled anti-phospho-c-Jun antibody and SA-APC in a quench buffer (containing EDTA).
-
Incubate for 60 minutes at room temperature to allow for the development of the TR-FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate scaffold presents a compelling starting point for the design of novel therapeutic agents, particularly kinase inhibitors. This guide has provided a predictive SAR framework based on comparative analysis of related compound series, highlighting the importance of substitutions at the N1 and C5 positions of the pyrazole ring for achieving high potency. The provided synthetic and biological evaluation protocols offer a practical roadmap for researchers to synthesize and test new analogs.
Future work should focus on the systematic synthesis of a focused library of derivatives to validate and refine the proposed SAR. Exploring a diverse range of substituents on both the pyrazole and piperidine rings will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, identifying the specific kinase or other biological targets of these compounds through broader screening efforts will open up new avenues for their therapeutic application. The insights and methodologies presented in this guide are intended to accelerate the discovery and development of novel drugs based on this versatile and promising chemical scaffold.
References
- Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
- Jaśkowska, J., Kurp, G., & Wróbel, Z. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Benchchem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol.
- Jaśkowska, J., Kurp, G., & Wróbel, Z. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- Van den Kerkhof, N., Caljon, G., Claessens, J., Broeckx, R., Jansen, C., Wouters, F., ... & Maes, L. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 658603.
- Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- Royal Society of Chemistry. (2021).
- Bulgarian Chemical Communications. (n.d.).
- PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor.
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- MDPI. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
- ResearchGate. (n.d.).
- ACS Publications. (2016). Tactical Approaches to Interconverting GPCR Agonists and Antagonists.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.).
- MDPI. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds.
- PubMed Central. (2012). Design and Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
- Royal Society of Chemistry. (2021). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors.
- PubMed Central. (2011). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties.
- ResearchGate. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
- PubMed Central. (2011). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen.
- PubMed. (2007).
- NCBI. (2019).
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. As a novel compound often used in medicinal chemistry and drug discovery, its waste stream must be managed with the highest degree of diligence to ensure personnel safety and environmental protection. This guide moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step.
Hazard Assessment and Waste Characterization: The "Why" Behind the Procedure
The foundational principle of laboratory waste management is that no procedure should begin without a clear plan for the disposal of all materials.[1] Every chemical waste stream must be considered hazardous until proven otherwise.[2] For tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a specific Safety Data Sheet (SDS) may not always be available. In such cases, we must infer its hazard profile from closely related structural analogs.
Analogous compounds, such as those with the same tert-butyl piperidine-1-carboxylate core, are consistently classified with the following hazards.[3][4] Therefore, we will operate under the prudent assumption that our target compound shares this hazard profile.
Table 1: Assumed Hazard Profile
| Hazard Category | GHS Pictogram | Hazard Statement | Causality and Implication for Handling |
| Skin Irritation | H315: Causes skin irritation. | Direct contact can cause inflammation, redness, or dermatitis. This necessitates the use of nitrile or neoprene gloves to prevent exposure.[3][4] | |
| Eye Irritation | H319: Causes serious eye irritation. | The compound can cause significant, potentially damaging, irritation if it enters the eyes. Safety glasses or goggles are mandatory.[3][4] | |
| Respiratory Irritation | H335: May cause respiratory irritation. | As a solid powder, fine particles can become airborne and irritate the respiratory tract if inhaled. Handling should occur in a well-ventilated area or a chemical fume hood.[3][4] |
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[5][6] Given the irritant properties, this compound must be managed as a hazardous chemical waste.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the waste compound or its containers, ensure the following PPE is worn to mitigate the risks identified above.
-
Eye Protection : ANSI Z87.1-compliant safety glasses or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or defects before use.[7]
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : Not typically required if handled within a certified chemical fume hood. If a hood is unavailable, consult your institution's Chemical Hygiene Officer about the need for a respirator.[8]
Senior Application Scientist's Note: PPE is the last line of defense. The primary methods of protection are engineering controls (like a fume hood) and administrative controls (the procedures in this guide). Never become complacent with PPE; always handle this compound as if direct exposure could occur.
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol ensures compliance with OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA generator requirements.[9][10]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11]
-
Action : Designate tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate waste as a non-halogenated organic solid .
-
Rationale : Mixing incompatible waste streams, such as acids with bases or oxidizers with organic materials, can lead to violent reactions, gas evolution, or fire.[11] This compound should be collected in a waste container specifically designated for non-halogenated organic solids.
Step 2: Container Selection and Labeling
The waste container is the primary means of containment.
-
Action : Select a chemically compatible, sealable container, preferably made of high-density polyethylene (HDPE). For solids, a wide-mouth container is ideal. Affix a "Hazardous Waste" label as soon as the first portion of waste is added.[12]
-
Label Contents : The label must include:
Senior Application Scientist's Note: Immediate and accurate labeling is a cornerstone of compliance. An unlabeled container of chemical waste is classified as an "unknown," which presents a significant safety risk and incurs substantial analytical costs for proper identification and disposal.[12]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Labs that generate hazardous waste must have a designated SAA.[11]
-
Action : Store the sealed and labeled waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[11][12]
-
Regulatory Compliance :
Step 4: Arranging Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.[2][13]
-
Action : Once the waste container is full, or if you are discontinuing work with the compound, submit a chemical waste collection request through your institution's Environmental Health & Safety (EH&S) department.[2][12]
-
Process : EH&S personnel are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). This "cradle-to-grave" tracking is a legal requirement under RCRA.[6]
Disposal Workflow Diagram
Caption: Workflow for proper disposal of laboratory chemical waste.
Disposal of Contaminated Materials and Empty Containers
The disposal plan must account for all items that have come into contact with the chemical.
-
Contaminated Solids : Items such as used gloves, weigh paper, and contaminated paper towels should be collected in the same solid hazardous waste container as the chemical itself.
-
Empty Containers : The original chemical container is not considered "empty" by regulatory standards until it has been properly decontaminated.
-
Protocol : Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[13] Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[13]
-
Crucial Step : The solvent rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container (e.g., "Waste Acetone with trace organic contamination").[13]
-
After triple-rinsing, deface or remove all original labels from the container and dispose of it as regular solid waste or according to your institution's specific policy for rinsed chemical containers.[2][13]
-
Emergency Procedures: Spill Management
Immediate and correct response to a spill is vital for safety.
-
For a Small Spill (manageable by one person):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the absorbed material into a suitable container.
-
Label the container as "Spill Debris: tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate" and manage it as hazardous waste.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
-
For a Large Spill (outside of your comfort or ability to handle):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
If there is an inhalation hazard, close the laboratory door and prevent entry.
-
Contact your institution's EH&S or emergency response team immediately.
-
By adhering to this comprehensive disposal framework, you ensure that your work with novel chemical entities is conducted safely, responsibly, and in full compliance with federal and local regulations.
References
- Properly Managing Chemical Waste in Laboratories. Ace Waste. [URL: https://www.acewaste.com.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [URL: https://www.vumc.org/safety/sites/default/files/public_files/chem/Guide-to-Managing-Lab-Chemical-Waste.pdf]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. [URL: https://ehrs.upenn.edu/system/files/resources/Chemical-Waste-Management-Guidelines.pdf]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: https://www.ptb.de/cms/fileadmin/internet/fachabteilungen/abteilung_q/q.5/q.
- Best Practices for Laboratory Waste Management. ACTenviro. [URL: https://www.actenviro.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Management of Waste. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK55898/]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/ehs/sites/cts.cwu.edu.ehs/files/documents/Laboratory%20Hazardous%20Waste%20Disposal%20Guidelines.pdf]
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [URL: https://www.cloudsds.com/news/osha-laboratory-standard-chemical-hygiene-plan-29-cfr-1910-1450/]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [URL: https://www.vumc.org/safety/sites/default/files/public_files/chem/Lab-Guide-for-Managing-Chemical-Waste.pdf]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Hazardous Waste & Disposal Considerations. American Chemical Society. [URL: https://www.acs.
- Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [URL: https://osha.oregon.gov/OSHAPubs/factsheets/fs38.pdf]
- Safety Data Sheet: Tert-Butyl 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidine-1-carboxylate. AK Scientific, Inc. [URL: https://www.aksci.com/sds/R795_sds.pdf]
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2015-01/documents/tribal_hw_inspection_tool.pdf]
- Safety Data Sheet: tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. ChemicalBook. [URL: https://www.chemicalbook.com/msds/MSDS953071-73-3.htm]
- Safety Data Sheet: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC468810000.pdf]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [URL: https://aegenviro.com/blog/4-best-practices-for-hazardous-waste-disposal/]
- Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigald/571261]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw]
- Safety Data Sheet: Tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate. AK Scientific, Inc. [URL: https://www.aksci.com/sds/S001711_sds.pdf]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [URL: https://www.youtube.
- Safety Data Sheet: 3-[N-(tert-Butoxycarbonyl)amino]piperidine. Jubilant Ingrevia Limited. [URL: https://www.jubilantpharmova.com/pdf/sds/3-[N-(tert-Butoxycarbonyl)amino]piperidine-SDS.pdf]
- Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Cole-Parmer. [URL: https://archive.coleparmer.com/MSDS/08203_MSDS.pdf]
- Safety Data Sheet: 1-Boc-piperazine. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2FAC223400000_MTR-NALT_EN.pdf]
- MSDS of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Capot Chemical. [URL: https://www.capotchem.com/msds/877399-50-3.pdf]
- Safety Data Sheet: TERT-BUTYL 4-IODO-1H-PYRAZOLE-1-CARBOXYLATE. Shanghai Canbi Pharma Ltd. [URL: https://www.canbipharm.com/msds/121669-70-3.pdf]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. youtube.com [youtube.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. osha.gov [osha.gov]
- 10. epa.gov [epa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
Navigating the Safe Handling of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, with a focus on personal protective equipment (PPE). By understanding the rationale behind each protective measure, you can confidently and safely incorporate this compound into your workflows.
Core Principles of Protection: A Proactive Stance
The foundation of laboratory safety lies in a proactive, rather than reactive, approach. Before handling any chemical, a thorough hazard assessment is crucial. For tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, this involves recognizing the potential for irritation and implementing controls to minimize risk. The hierarchy of controls, a fundamental concept in industrial hygiene, prioritizes engineering and administrative controls over PPE[4]. However, PPE remains the final and critical barrier between the researcher and the chemical.
Engineering and Administrative Controls: The First Line of Defense
Before detailing specific PPE, it is imperative to emphasize the importance of the laboratory environment itself.
-
Ventilation: All work with tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][5]. This minimizes the concentration of any airborne particulates or vapors.
-
Chemical Hygiene Plan (CHP): Your institution's CHP is a critical document that outlines specific safety procedures.[5][6] Familiarize yourself with its contents, including emergency procedures and waste disposal protocols.
-
Training: All personnel handling this compound must receive documented training on its potential hazards and the correct use of PPE[6][7].
Personal Protective Equipment (PPE): Your Essential Safeguard
The following table summarizes the recommended PPE for handling tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, categorized by the level of potential exposure.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Exposure Tasks (e.g., weighing small quantities in a fume hood, preparing dilute solutions) | ANSI Z87.1 compliant safety glasses with side shields | Disposable nitrile gloves (double-gloving recommended)[8] | Standard laboratory coat | Not generally required if work is performed in a fume hood |
| Moderate-Exposure Tasks (e.g., transfers of larger quantities, reactions with potential for splashing) | Chemical splash goggles[9] | Disposable nitrile gloves (double-gloving)[8] | Chemical-resistant laboratory coat or apron over a standard lab coat | Consider a NIOSH-approved N95 respirator if there is a possibility of aerosol generation outside of a fume hood[10] |
| High-Exposure/Spill Cleanup | Chemical splash goggles and a face shield[9][10] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, neoprene) over nitrile gloves | Chemical-resistant suit or coveralls[11] | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][12] A full-facepiece respirator also provides eye and face protection.[10] |
A Step-by-Step Guide to Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct use. Follow this sequence to minimize the risk of contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don the outer pair of gloves over the first pair.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Unbutton your lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash and dry your hands.
-
Eye and Face Protection: Remove your eye and face protection.
-
Respirator (if used): Remove your respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling:
-
Avoid direct contact with skin, eyes, and clothing[2].
-
Avoid inhalation of dust or vapors[1].
-
Use in a well-ventilated area, preferably a chemical fume hood[1].
-
Wash hands thoroughly after handling[2].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[1][3].
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Response:
-
Evacuate the immediate area.
-
Alert your supervisor and follow your institution's emergency procedures.
-
Don the appropriate high-exposure PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Consult your institution's Chemical Hygiene Plan or Environmental Health and Safety office for specific disposal procedures[5]. Contaminated PPE should also be disposed of as hazardous waste.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: A flowchart for selecting appropriate PPE based on the task's exposure risk.
Conclusion: A Culture of Safety
The responsible handling of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, and indeed all laboratory chemicals, is built upon a foundation of knowledge, preparation, and adherence to established safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- NIOSH: Use proper PPE with chemo agents. (2009, February 1). Clinician.com.
- OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- Tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
- OSHA Standards for Biological Laboratories. (n.d.). ASPR.
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University.
- tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. (2025, September 27). ChemicalBook.
- Recommendations for Chemical Protective Clothing Disclaimer. (n.d.). NIOSH | CDC Archive.
- SAFETY DATA SHEET. (2009, April 15).
- Tert-Butyl 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidine-1-carboxylate Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.
- SAFETY DATA SHEET. (2021, December 28). Fisher Scientific.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- SAFETY DATA SHEET. (2025, May 5). Sigma-Aldrich.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety - Dartmouth.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. Recommendations for Chemical Protective Clothing DIsclaimer | NIOSH | CDC [archive.cdc.gov]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. osha.gov [osha.gov]
- 7. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. clinician.com [clinician.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
